RPA 202248
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(22,23)12-6-9(15(16,17)18)4-5-10(12)14(21)11(7-19)13(20)8-2-3-8/h4-6,8,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKDUXKVPEXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894951 | |
| Record name | RPA 202248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143701-75-1 | |
| Record name | RPA-202248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143701751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPA 202248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RPA-202248 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6DQV21SLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-depth Technical Guide on the Mechanism of Action of RPA 202248 in Plants
Introduction
This compound, a diketonitrile metabolite of the pro-herbicide isoxaflutole, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.[1][2][3] As a member of the isoxazole class of herbicides, its mode of action leads to the disruption of essential plant pigments, resulting in characteristic bleaching symptoms and, ultimately, plant death.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its biochemical target, the physiological consequences of its inhibitory activity, and the experimental methodologies used to elucidate its function.
Chemical Identity and Conversion from Isoxaflutole
This compound, chemically identified as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the biologically active form of the herbicide.[2] The parent compound, isoxaflutole, is considered a pro-herbicide because it undergoes rapid conversion to this compound in both plants and soil.[6] This conversion involves the opening of the isoxazole ring of isoxaflutole to form the active diketonitrile structure of this compound.[6]
Part 1: The Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary target of this compound in plants is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27).[7][8] HPPD is a key enzyme in the biochemical pathway responsible for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[4]
Function of HPPD in Plants
HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[7] This reaction is a critical step in the catabolism of the amino acid tyrosine. The product of this reaction, homogentisate, serves as the aromatic precursor for the synthesis of both plastoquinone and tocopherols.[4]
-
Plastoquinone is an essential component of the photosynthetic electron transport chain. It also acts as a crucial cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.[8]
-
Tocopherols are powerful antioxidants that protect cellular membranes from damage by reactive oxygen species.
Inhibition of HPPD by this compound
This compound acts as a potent inhibitor of the HPPD enzyme. By blocking the active site of HPPD, this compound prevents the conversion of HPPA to homogentisate. This inhibition disrupts the entire downstream pathway, leading to a cascade of physiological effects.
Part 2: Downstream Physiological Consequences of HPPD Inhibition
The inhibition of HPPD by this compound sets off a chain reaction within the plant, ultimately leading to its demise. The key physiological consequences are detailed below.
Depletion of Plastoquinone and Tocopherols
The most immediate effect of HPPD inhibition is the depletion of the plant's pools of plastoquinone and tocopherols due to the lack of their precursor, homogentisate.[4]
Disruption of Carotenoid Biosynthesis
The depletion of plastoquinone has a direct impact on the biosynthesis of carotenoids. Phytoene desaturase, a key enzyme in the carotenoid pathway, requires plastoquinone as a cofactor.[8] Without a sufficient supply of plastoquinone, the synthesis of carotenoids is severely hampered.
Photodestruction of Chlorophyll and Bleaching
Carotenoids play a vital role in protecting chlorophyll from photo-oxidation by dissipating excess light energy and scavenging reactive oxygen species.[1] In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms observed in susceptible plants treated with HPPD-inhibiting herbicides.[1] The loss of chlorophyll, the primary photosynthetic pigment, halts the plant's ability to produce energy, ultimately resulting in death.
Visual Representation of the Mechanism of Action
The following diagram illustrates the biochemical pathway affected by this compound.
Caption: Mechanism of this compound via HPPD inhibition.
Part 3: Experimental Methodologies for Studying HPPD Inhibitors
The elucidation of the mechanism of action of this compound and other HPPD inhibitors has been made possible through a variety of experimental techniques.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory activity of a compound on the HPPD enzyme.
-
Methodology:
-
Isolate and purify the HPPD enzyme from a plant source.
-
Prepare a reaction mixture containing the substrate (HPPA) and the purified enzyme.
-
Introduce varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.
-
Monitor the rate of product formation (homogentisate) or substrate depletion over time, typically using spectrophotometric or high-performance liquid chromatography (HPLC) methods.
-
Calculate key inhibitory parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Physiological and Phenotypic Analysis
-
Objective: To observe the whole-plant effects of the herbicide.
-
Methodology:
-
Treat susceptible plant species with varying doses of the herbicide under controlled environmental conditions (e.g., greenhouse or growth chamber).
-
Observe and document the development of visual symptoms over time, paying close attention to the onset and progression of bleaching.
-
Measure physiological parameters such as chlorophyll content, carotenoid levels, and photosynthetic efficiency (e.g., using chlorophyll fluorescence).
-
Determine the dose-response relationship and calculate the GR50 value (the dose required to reduce plant growth by 50%).
-
Metabolomic Analysis
-
Objective: To identify and quantify the changes in the plant's metabolome following herbicide treatment.
-
Methodology:
-
Treat plants with the herbicide and collect tissue samples at various time points.
-
Extract metabolites from the plant tissue.
-
Analyze the metabolite profiles using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Compare the metabolite profiles of treated and untreated plants to identify changes in the levels of key compounds, such as HPPA, homogentisate, plastoquinone, and carotenoids.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the mechanism of action of an HPPD inhibitor.
Caption: Workflow for studying HPPD inhibitor mechanism.
Part 4: Resistance and Crop Tolerance
The widespread use of HPPD-inhibiting herbicides has led to the evolution of resistance in some weed populations. As of 2022, resistance to HPPD inhibitors has been identified in broadleaf weeds such as Palmer amaranth and waterhemp.[9][10] The primary mechanism of resistance is often enhanced metabolism of the herbicide by the weed.[9][10]
Conversely, the development of herbicide-tolerant crops has been a significant advancement in agriculture. Tolerance to HPPD inhibitors in crops like corn and soybeans has been achieved through the introduction of genes that confer resistance, often by overexpressing a resistant form of the HPPD enzyme.[4][10]
This compound is a highly effective herbicide that acts through the specific inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase. This targeted mode of action disrupts the biosynthesis of essential molecules, leading to the photodestruction of chlorophyll and subsequent plant death. A thorough understanding of this mechanism is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and the engineering of herbicide-tolerant crops. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of this important class of herbicides.
References
- 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. (n.d.).
- 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core. (2022, October 21).
- "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. - UNL Digital Commons. (n.d.).
- p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed. (n.d.).
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (n.d.).
- Page 1 of 36 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 January 28, 2019 PC Code: 123000 MEMORANDUM D - Regulations.gov. (2019, January 28).
- Understanding Herbicide Mode of Action. (n.d.).
- Oxazole and Isoxazole Chemistry in Crop Protection | Request PDF - ResearchGate. (n.d.).
- Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed. (n.d.).
- Herbicide Classification Chart. (n.d.).
- Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem. (n.d.).
- Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem. (n.d.).
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wssa.net [wssa.net]
- 6. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 10. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
An In-Depth Technical Guide to the Environmental Transformation of Isoxaflutole to its Herbicidally Active Metabolite, RPA 202248
Introduction
Isoxaflutole (IFT) is a selective, pre-emergence herbicide from the isoxazole chemical class, widely utilized for the control of broadleaf and grass weeds in crops such as corn and sugarcane.[1][2] A distinguishing feature of isoxaflutole is that it functions as a pro-herbicide. The parent molecule itself does not exert the primary herbicidal effect. Instead, its efficacy is contingent upon its rapid transformation within the environment—specifically in soil, water, and target plants—into its diketonitrile metabolite, RPA 202248.[1][3][4]
This active metabolite, this compound, is the true phytotoxic agent, responsible for inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] This inhibition disrupts a critical pathway in plastoquinone biosynthesis, ultimately leading to the characteristic bleaching of new plant growth and subsequent death of susceptible weeds.[4] Understanding the conversion of isoxaflutole to this compound is therefore paramount for comprehending its mode of action, optimizing its field performance, and accurately assessing its environmental fate and potential impact. This guide provides a detailed examination of this critical degradation pathway, the factors influencing its kinetics, its biological significance, and the methodologies used to study it.
Part 1: The Chemical Transformation Pathway
The journey from the applied pro-herbicide to the active phytotoxin is a multi-step process initiated by a key chemical reaction. This transformation is fundamental to the herbicide's function.
Hydrolysis of the Isoxazole Ring
The conversion of isoxaflutole to this compound is a hydrolytic reaction that opens the isoxazole ring of the parent molecule.[4][7][8] This chemical cleavage results in the formation of a diketonitrile structure, officially known as 2-cyano-3-cyclopropyl-1-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione, or this compound.[9] This is the primary and most critical step in the degradation pathway, as it unlocks the herbicidal potential of the compound.[3][10][11]
Caption: The primary degradation pathway of Isoxaflutole in the environment.
Part 2: Kinetics and Environmental Factors
The rate and extent of the conversion from isoxaflutole to this compound are not constant; they are heavily influenced by a range of environmental variables. Understanding these factors is key to predicting herbicide efficacy and persistence.
The Abiotic Nature of Isoxaflutole Hydrolysis
A critical insight from soil studies is that the initial hydrolysis of isoxaflutole to this compound is fundamentally a chemical reaction, rather than a process driven by microbial activity. [7]Laboratory studies comparing sterile and non-sterile soil have shown little difference in the rate of this first conversion step, with half-lives of 1.8 and 1.4 days, respectively. [7]This indicates that soil microorganisms play a minimal role in activating the herbicide. The subsequent degradation of the active this compound, however, is significantly dependent on biological processes. [7]
Key Influencing Factors
Several abiotic factors directly control the speed of isoxaflutole hydrolysis:
-
Soil Moisture: The rate of degradation increases significantly with higher soil moisture content. Half-lives at 25°C were measured at 9.6 days in air-dry soil, but decreased to 2.4 days and 1.5 days in soils with higher moisture levels. [7]* Temperature: As a chemical reaction, the transformation follows Arrhenius kinetics, with higher temperatures accelerating the rate of conversion. [7]* pH and Alkalinity: The hydrolysis is base-catalyzed. [12]While pH is a factor, recent studies have demonstrated that carbonate concentration in natural waters is a dominant driver of the hydrolysis rate, more so than hydroxide ions alone. [12]* Soil Properties: Sorption of isoxaflutole and this compound is influenced by soil organic matter and clay content, which in turn affects their bioavailability for transformation and plant uptake. [1]Isoxaflutole, being more lipophilic, is more strongly sorbed than the more water-soluble this compound. [13]
Data Presentation: Degradation Half-Lives
The persistence of isoxaflutole and its primary metabolite differ significantly, impacting the window of weed control and the potential for off-site transport.
| Compound | Matrix | Half-Life (DT50) | Conditions / Comments | Source(s) |
| Isoxaflutole | Soil (Lab) | 12 hours - 4.2 days | Dependent on moisture, temp, pH. | [13][7][14] |
| Soil (Field) | < 4 days | Rapidly converts to this compound. | [15][16] | |
| Soil (Field) | 9 - 18 days | Study across three different soil types. | [9] | |
| This compound | Soil (Lab) | 20 - 30 days | Significantly more persistent than parent. | [13] |
| Aquatic (Microcosm) | ~103 days | Demonstrates stability in aqueous systems. | [3][11] | |
| Total Residue | Soil (Field) | 45 - 63 days | Combined half-life of IFT + this compound. | [9] |
Part 3: Biological Significance and Mechanism of Action
The chemical transformation of isoxaflutole is only relevant because of the potent biological activity of its product, this compound.
This compound as the True Phytotoxin
It is unequivocally established that this compound is the molecule that inhibits the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). [4][5]The parent isoxaflutole has no significant inhibitory activity on HPPD. Therefore, the entire herbicidal action is dependent on the successful and rapid conversion to the diketonitrile form in the soil and plant. [4]
The HPPD Inhibition Pathway
The mode of action, initiated by this compound, is an indirect inhibition of carotenoid biosynthesis.
-
HPPD Inhibition: this compound binds to and inhibits the HPPD enzyme.
-
Plastoquinone Depletion: HPPD is essential for the synthesis of homogentisate, a precursor for plastoquinone. [4]Inhibition of HPPD leads to a rapid decrease in the plant's plastoquinone pool.
-
Phytoene Desaturase Cofactor Loss: Plastoquinone is an indispensable cofactor for the enzyme phytoene desaturase (PDS), which is a key step in the carotenoid biosynthesis pathway.
-
Carotenoid Synthesis Blockage: Without its plastoquinone cofactor, PDS activity ceases. This leads to the accumulation of its substrate, phytoene, and prevents the formation of colored carotenoids. [4]5. Photo-oxidation (Bleaching): Carotenoids serve a vital photoprotective role by quenching excess light energy and scavenging reactive oxygen species that would otherwise damage chlorophyll. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight (photo-oxidation), resulting in the classic bleaching symptoms observed in susceptible plants. [5][14]
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. Analysis of groundwater and surface water in areas of isoxaflutole application, Tuscola and Kalamazoo Counties, Michigan [pubs.usgs.gov]
- 3. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Isoxaflutole (Ref: RPA 201772) [sitem.herts.ac.uk]
- 7. Effects of moisture, temperature, and biological activity on the degradation of isoxaflutole in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. Fate of the herbicide isoxaflutole in the soil of corn fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoxaflutole hydrolysis is driven by carbonate in natural water - American Chemical Society [acs.digitellinc.com]
- 13. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ssl.tamu.edu [ssl.tamu.edu]
An In-depth Technical Guide to the Physicochemical Properties of RPA 202248
This technical guide provides a comprehensive overview of the core physicochemical properties of RPA 202248, a molecule of significant interest in the fields of agrochemistry and environmental science. As the active herbicidal metabolite of isoxaflutole, a thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes key data with practical insights, explaining the rationale behind experimental methodologies and the implications of these properties on the compound's behavior and efficacy.
Introduction: The Significance of this compound
This compound, also known as diketonitrile, is the primary degradation product of the pro-herbicide isoxaflutole.[1][2] The herbicidal activity of isoxaflutole is, in fact, attributable to this compound, which acts as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This inhibition disrupts the biosynthesis of carotenoids, leading to the bleaching of chlorophyll and eventual plant death.[4] Understanding the physicochemical properties of this compound is therefore crucial for optimizing herbicidal formulations, predicting its environmental fate, and assessing its toxicological profile.
The transformation from the pro-herbicide isoxaflutole to the active this compound involves the opening of the isoxazole ring, a change that fundamentally alters the molecule's properties and biological activity.[1] This guide will delve into these properties, providing both the data and the scientific context necessary for a comprehensive understanding.
Core Physicochemical Properties of this compound
A molecule's interaction with its biological target and its movement through the environment are governed by its physicochemical properties. The following table summarizes the key parameters for this compound.
| Property | Value | Significance in Context |
| Molecular Formula | C₁₅H₁₂F₃NO₄S[2][5] | Defines the elemental composition and is the foundation for all other molecular properties. |
| Molecular Weight | 359.32 g/mol [2][5] | Influences diffusion rates and membrane transport. |
| Chemical Structure | 2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile[2] | The presence of the diketone, nitrile, sulfone, and trifluoromethyl groups dictates its polarity, reactivity, and binding interactions with the HPPD enzyme. |
| Water Solubility | 326 mg/L[1] | High water solubility facilitates its uptake by plants through the roots and influences its potential for leaching into groundwater.[1] |
| Log P (Octanol/Water Partition Coefficient) | 0.4[1] | The low Log P value indicates a hydrophilic nature, consistent with its high water solubility and mobility in aqueous environments. |
| Melting Point | 110-112 °C[3] | Provides an indication of the purity and stability of the solid form. |
| pKa | 1.14 ± 0.20 (Predicted)[3] | The predicted low pKa suggests that this compound is an acidic compound, likely due to the enolizable diketone moiety. This acidity is critical for its interaction with the active site of the HPPD enzyme. |
| CAS Registry Number | 143701-75-1[2][6] | A unique identifier for the substance, crucial for database searches and regulatory purposes. |
Experimental Protocols for Physicochemical Characterization
The determination of these properties relies on robust and validated experimental protocols. Below are representative methodologies for key parameters, designed to ensure accuracy and reproducibility.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is a well-established and reliable technique for determining the solubility of a compound in water. It involves creating a saturated solution and then measuring the concentration of the dissolved substance.
Step-by-Step Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of deionized water in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed to permit the undissolved solid to settle. Centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of this compound.
-
Replicate Analysis: Repeat the experiment at least in triplicate to ensure the precision of the measurement.
Caption: Degradation pathway of Isoxaflutole to this compound and its subsequent metabolites.
Analytical Methodologies for Quantification
The accurate quantification of this compound in various matrices, such as soil, water, and biological tissues, is essential for environmental monitoring and metabolism studies. The most common and sensitive method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Features of LC-MS/MS Analysis:
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of this compound even in complex matrices.
-
High Sensitivity: This technique can detect and quantify this compound at very low concentrations (sub-µg/kg levels). [7]* Robustness: LC-MS/MS methods can be validated for linearity, accuracy, precision, and limits of detection and quantification, ensuring reliable results.
A typical LC-MS/MS workflow involves sample extraction, cleanup, chromatographic separation, and mass spectrometric detection. The choice of extraction solvent and cleanup steps is critical and depends on the specific matrix being analyzed.
Conclusion
The physicochemical properties of this compound are intrinsically linked to its function as an active herbicide and its behavior in the environment. Its high water solubility and hydrophilic nature, as indicated by its low Log P, are key determinants of its bioavailability to plants and its potential for environmental mobility. The acidic nature of the molecule is fundamental to its inhibitory action on the HPPD enzyme. A comprehensive understanding of these properties, supported by robust experimental and analytical methodologies, is indispensable for the continued development and responsible management of this important agricultural tool.
References
-
RPA-202248 - gsrs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
- Bykovsky, A. V., & Poplevko, V. L. (2019). Method of determination of isoxaflutole in corn green mass. Plant Protection, (43), 293-301.
-
Environmental Chemistry Methods: Isoxaflutole; 448305-03. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. (2019, January 28). PC Code: 123000 MEMORANDUM. Retrieved from [Link]
-
EURL-SRM - Analytical Observations Report. (2018, April 25). Retrieved January 12, 2026, from [Link]
-
Degradation of this compound [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Isoxaflutole (Ref: RPA 201772) - AERU - University of Hertfordshire. (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of Simultaneous Analytical Method for Determination of Isoxaflutole and its Metabolite (Diketonitrile) residues in Agricultural Commodities Using LC-MS/MS | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy this compound | 143701-75-1 [smolecule.com]
- 2. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 143701-75-1 [chemicalbook.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Isoxaflutole diketonitrile this compound - Traceable Reference Standard for Residue Analysis (CAS 143701-75-1) [witega.de]
- 7. researchgate.net [researchgate.net]
"RPA 202248 environmental fate and transport"
An In-Depth Technical Guide to the Environmental Fate and Transport of RPA 202248 (Diketonitrile Metabolite of Isoxaflutole)
Preamble: A Focus on the Metabolite
In the field of environmental risk assessment for agricultural chemicals, it is imperative to look beyond the parent compound. Many active ingredients are, in fact, 'pro-herbicides'—precursors that transform into the biologically active molecule after application. This guide focuses on this compound, the principal and herbicidally active metabolite of the herbicide Isoxaflutole.[1][2][3] Isoxaflutole itself degrades with remarkable speed in both soil and aquatic environments, primarily through hydrolysis, into this compound.[4][5] This rapid conversion, often occurring within days, dictates that a thorough understanding of the environmental behavior of this compound is paramount for any accurate exposure and risk assessment.[4][5][6] Consequently, regulatory modeling approaches frequently treat this compound as the primary substance entering the environment.[4] This document synthesizes available data to provide a comprehensive technical overview of the degradation, mobility, and ultimate fate of this critical metabolite.
Core Profile and Physicochemical Characteristics
This compound, also known as a diketonitrile (DKN) metabolite, is chemically identified as α-(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile).[1][2] Its behavior in the environment is governed by its inherent physicochemical properties, which are summarized below.
| Property | Value | Significance for Environmental Fate | Source |
| Chemical Name | α-(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile) | N/A | [1][2] |
| Common Name | This compound; Diketonitrile (DKN) | N/A | [4][7] |
| Water Solubility | 326 mg/L | High solubility suggests potential for transport in the aqueous phase (leaching, runoff). | [1][8] |
| Log P (Octanol/Water Partition Coeff.) | 0.37 | Low value indicates it is relatively hydrophilic and has a low potential for bioaccumulation in organisms. | [1][8] |
| Soil Organic Carbon Partition Coeff. (Koc) | 11 - 99 mL/g; Avg. 74 L/kg | Low Koc values classify the compound as mobile in soil, indicating a potential for leaching.[4] | [4][6] |
Environmental Degradation Pathways: A Dichotomy of Processes
The persistence of this compound is a function of competing degradation pathways, with a notable difference between abiotic (chemical) and biotic (microbial) processes.
Abiotic Degradation: Deceptive Stability in Laboratory Settings
Standard laboratory guideline studies, which are crucial for regulatory comparison, have historically suggested that this compound is highly stable against both hydrolysis and photolysis in sterile aqueous systems.[1][2][3][4]
-
Hydrolytic Stability: In sterile, buffered water across a range of pH values, this compound shows little to no degradation. This has led to its classification as "stable" to hydrolysis in many regulatory summaries.[4][8]
-
Photolytic Stability: Similarly, when exposed to artificial light sources simulating the solar spectrum in pure water, this compound demonstrates high stability.[4][8]
Expert Insight: The term "stable" in this context must be interpreted with caution. These standard tests are designed to isolate a single degradation variable under controlled, sterile conditions. While essential for baseline data, they do not fully capture the complexity of a natural water body, where dissolved organic matter, microbial activity, and fluctuating conditions can induce indirect photolysis and other degradation mechanisms not present in the lab.[1] More recent, detailed mechanistic studies have begun to challenge this picture of absolute stability, calculating a slow photolysis half-life of 150 days under simulated sunlight, suggesting that while the process is not rapid, it is not entirely absent.[9]
Biotic Degradation: The Primary Engine of Dissipation
In contrast to its abiotic stability, this compound is readily degraded by microbial action in both soil and water. This represents the most significant pathway for its dissipation from the environment.
2.2.1 Aerobic Soil Metabolism In the presence of oxygen and soil microorganisms, this compound degrades to form 2-methylsulfonyl-4-trifluoromethylbenzoic acid (RPA 203328), a metabolite with no herbicidal activity.[1][4][8] This biotic process is relatively rapid.
| Soil Type | Kinetic Model | DT50 (days) | DT90 (days) | Source |
| Sandy Loam | SFO (Single First-Order) | 14 | 47 | [6] |
| Multiple Soils (Mean) | N/A | 46 | N/A | [1] |
2.2.2 Aerobic Aquatic Metabolism The importance of biotic processes is even more pronounced in aquatic systems. While sterile lab tests show stability, studies incorporating natural water and sediment reveal a different story. An outdoor microcosm study, which provides a more environmentally realistic system, demonstrated a slow but steady degradation of this compound to RPA 203328.[1][2] This highlights that biodegradation is a critical route of dissipation in ponds, lakes, and reservoirs.[2][4]
-
Laboratory Study (Aerobic Aquatic Metabolism): Half-life calculated to be 378 days.[4]
-
Outdoor Microcosm Study: Half-life calculated to be 103 days.[2][8]
Expert Insight: The significant difference in half-life between the lab (378 days) and the microcosm (103 days) underscores the limitations of relying solely on single-variable laboratory tests for environmental exposure modeling. The microcosm incorporates a complex web of interactions—including metabolism by algae and bacteria, and indirect photolysis mediated by natural substances—that collectively accelerate degradation.[1] This validates the scientific rationale for moving beyond core guideline studies to more holistic test systems for refining exposure assessments.
The Complete Degradation Pathway
The primary degradation sequence for Isoxaflutole in the environment is a simple, two-step process.
Caption: Conceptual workflow of the environmental transport of this compound from field application to environmental compartments.
Key Experimental Protocols
The data presented in this guide are derived from standardized and specialized experimental protocols. Understanding these methodologies is key to interpreting the results and their environmental relevance.
Protocol: Aerobic Soil Metabolism (OECD 307)
Objective: To determine the rate and pathway of degradation of this compound in soil under aerobic conditions.
Methodology Rationale: This test simulates the fate of the compound in the top layer of agricultural soil where microbial activity is highest. Using a radiolabeled ([¹⁴C]) test substance is critical for establishing a complete mass balance and tracking the formation of both extractable metabolites and non-extractable (bound) residues.
Step-by-Step Protocol:
-
Soil Collection & Preparation: Collect fresh soil from a representative agricultural site. Sieve to remove large particles and adjust moisture content to 40-60% of maximum water holding capacity.
-
Acclimation: Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for 7-14 days to allow the microbial population to stabilize.
-
Application: Apply [¹⁴C]-RPA 202248, dissolved in a minimal amount of solvent, evenly to the surface of the soil samples. The application rate should be relevant to agricultural practice.
-
Incubation: Place the treated samples in a flow-through incubation system in the dark at 20°C. Pass a stream of CO₂-free, humidified air over the samples.
-
Volatile Trapping: Trap any evolved ¹⁴CO₂ (indicating complete mineralization) and other organic volatiles using appropriate trapping solutions (e.g., potassium hydroxide, ethylene glycol).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice replicate samples for analysis.
-
Extraction: Extract the soil samples with a sequence of solvents of increasing polarity (e.g., acetonitrile/water mixtures followed by Soxhlet extraction) to recover the parent compound and metabolites.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAD) to identify and quantify this compound and its degradation products (like RPA 203328). Confirm identities using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mass Balance: Quantify the radioactivity in the extracts, the post-extraction soil (bound residues), and the volatile traps to calculate a total mass balance at each time point.
-
Kinetic Modeling: Plot the concentration of this compound over time and apply kinetic models (e.g., Single First-Order) to calculate the DT50 and DT90 values.
Protocol: Aquatic Microcosm Study
Objective: To determine the degradation rate of this compound in a complex, biologically active aquatic ecosystem that more closely simulates a natural pond or reservoir.
Methodology Rationale: This protocol is a direct response to the limitations of sterile, single-variable lab tests. It integrates the combined effects of hydrolysis, photolysis (direct and indirect), and microbial/algal metabolism under natural light and temperature fluctuations, providing a more realistic dissipation rate.
Step-by-Step Protocol:
-
System Setup: Establish outdoor microcosms (e.g., large glass tanks) containing natural water and a layer of sediment collected from a representative, pesticide-free water body. Allow the systems to equilibrate for several weeks.
-
Characterization: Characterize the water and sediment for key parameters: pH, dissolved oxygen, redox potential, microbial biomass, organic carbon content, etc.
-
Application: Apply [¹⁴C]-RPA 202248 directly to the water column at an environmentally relevant concentration (e.g., low parts-per-billion range).
-
Incubation: Expose the microcosms to natural cycles of sunlight and temperature for the study duration (e.g., 30-60 days). Monitor key parameters (temperature, pH, light intensity) throughout.
-
Sampling: At specified intervals, collect replicate samples of water and sediment.
-
Phase Separation & Analysis:
-
Water: Analyze water samples directly by Liquid Scintillation Counting (LSC) for total radioactivity. Profile the radioactive components using HPLC-RAD to quantify parent and degradates.
-
Sediment: Extract sediment samples with appropriate solvents. Analyze extracts by HPLC-RAD. Determine non-extractable residues by combusting the extracted sediment.
-
-
Mass Balance: At each time point, sum the radioactivity in the water phase, sediment extracts, and post-extraction sediment to ensure a high recovery (>90%) of the applied dose.
-
Dissipation Kinetics: Plot the total system radioactivity (water + sediment) of this compound over time to calculate a total system DT50, representing the integrated dissipation rate.
Synthesis and Conclusion
The environmental profile of this compound is one of contrasts. It is the herbicidally active form of Isoxaflutole, formed rapidly after application. While it appears persistent in sterile laboratory tests against abiotic forces like hydrolysis and photolysis, its true environmental fate is driven by biotic degradation. Microorganisms in both soil and complex aquatic systems are the primary agents of its breakdown into the non-herbicidal metabolite RPA 203328.
Simultaneously, its physicochemical properties—high water solubility and low soil sorption—render it mobile. This creates a dynamic interplay between degradation and transport. The ultimate environmental concentration in compartments like groundwater or surface water depends on which process dominates under specific local conditions: rapid degradation in biologically active soils can mitigate transport, whereas conditions that inhibit microbial activity could favor transport via leaching or runoff. A comprehensive risk assessment must, therefore, integrate both its moderate persistence in complex systems and its inherent mobility.
References
- Bayer Global. (2013). Summary of the fate and behaviour in the environment for Isoxaflutole.
-
Rupprecht, J. K., et al. (2004). Degradation of this compound [U-14C-phenyl]-α-(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. Journal of Environmental Science and Health, Part B. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Retrieved from [Link]
-
Rupprecht, J. K., et al. (2004). Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of isoxaflutole in the environment. Retrieved from [Link]
-
United States Environmental Protection Agency. (2019). MEMORANDUM D. Retrieved from [Link]
-
PubChem. (n.d.). Isoxaflutole. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of isoxaflutole in the environment. Retrieved from [Link]
-
Ramanarayanan, T., Narasimhan, B., & Srinivasan, R. (2005). Characterization of fate and transport of isoxaflutole, a soil-applied corn herbicide, in surface water using a watershed model. PubMed. Retrieved from [Link]
-
Ramanarayanan, T., et al. (2005). Characterization of Fate and Transport of Isoxaflutole, a Soil-Applied Corn Herbicide, in Surface Water Using a Watershed Model. Texas A&M University. Retrieved from [Link]
-
McNeill, K., et al. (2016). Deconvoluting Hydrolysis and Photolysis of the Herbicide Isoxaflutole and Its Products at Circumneutral pH. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ssl.tamu.edu [ssl.tamu.edu]
- 6. bayer.com [bayer.com]
- 7. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deconvoluting Hydrolysis and Photolysis of the Herbicide Isoxaflutole and Its Products at Circumneutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of RPA 202248 on Non-target Organisms
Introduction: Understanding RPA 202248 and its Environmental Significance
This compound, a diketonitrile (DKN) derivative, is the principal biologically active metabolite of the pre-emergence herbicide isoxaflutole.[1][2][3] Isoxaflutole itself is a proherbicide, meaning it undergoes transformation in the environment to exert its phytotoxic effects. This conversion to this compound occurs rapidly in both soil and aquatic systems through the opening of the isoxazole ring.[1][3] Consequently, any comprehensive ecotoxicological assessment of isoxaflutole must focus heavily on the fate and effects of this compound, as it is this compound that non-target organisms are predominantly exposed to and which is responsible for the herbicidal activity.[4]
This guide provides a detailed analysis of the toxicological profile of this compound, synthesizing data from regulatory assessments and peer-reviewed literature to offer a resource for researchers, ecotoxicologists, and environmental scientists. We will explore its environmental persistence, mechanism of action, and specific impacts across a range of key non-target organism groups.
Physicochemical Properties of Isoxaflutole and its Metabolite this compound
The environmental behavior of a compound is dictated by its physical and chemical properties. This compound exhibits significantly higher water solubility and a lower octanol-water partition coefficient (log P) compared to its parent, isoxaflutole, indicating greater potential for mobility in aqueous environments.[5]
| Property | Isoxaflutole | This compound (Diketonitrile) | Reference |
| Molecular Weight ( g/mol ) | 359 | 359 | [5] |
| Water Solubility (mg/L) | 6.2 | 325 | [5] |
| log P (Octanol/Water Partition Coeff.) | 2.32 | -0.40 | [5] |
| Vapor Pressure (Pa at 25°C) | 1.0 x 10⁻⁶ | Not Available | [5] |
| KOC (mL/g) | ~101 (in sand) | ~117 (in sand) | [6] |
Environmental Fate and Transport: The Persistence and Mobility of a Key Metabolite
The environmental risk profile of this compound is intrinsically linked to its persistence and mobility. While the parent isoxaflutole degrades rapidly, its transformation into the more stable this compound is a critical factor for long-term environmental exposure.
Degradation Pathway: Isoxaflutole's degradation is a sequential process.[6]
-
Hydrolysis & Metabolism: Isoxaflutole rapidly converts to the active diketonitrile, this compound. This is the primary and most significant transformation step.[1][7]
-
Further Degradation: this compound slowly degrades further into a benzoic acid derivative, RPA 203328.[1][4][7] This terminal metabolite is considered orders of magnitude less toxic to plants, effectively representing a detoxification step.[1]
Persistence:
-
Soil: Isoxaflutole has a short aerobic soil half-life, typically around 2.4 days. In contrast, this compound is significantly more persistent, with an aerobic soil half-life of approximately 61 days.[6]
-
Aquatic Systems: In outdoor aquatic microcosm studies, the half-life of this compound was calculated to be 103 days, indicating substantial persistence in water bodies.[4] The parent compound degrades very rapidly in aquatic environments, often in less than a day.[1]
Mobility: Both isoxaflutole and this compound are considered mobile in soil, with the potential to leach into groundwater and be transported via runoff into surface waters.[6] This mobility, combined with the persistence of this compound, means that it is expected to be detected in both groundwater and surface water following application of isoxaflutole.[6]
Mechanism of Action: Inhibition of HPPD and its Consequences
This compound, like its parent compound, functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][8][9] This enzyme is a critical component in the biochemical pathway responsible for synthesizing plastoquinone and α-tocopherol.[3]
The inhibition of HPPD leads to a cascade of effects within susceptible plants:
-
Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a key step in carotenoid biosynthesis.[3]
-
Carotenoid Synthesis Blockage: Without plastoquinone, phytoene desaturase activity ceases, leading to the accumulation of phytoene (a carotenoid precursor) and a halt in the production of colored carotenoids.[3]
-
Chlorophyll Photodegradation: Carotenoid pigments serve a vital photoprotective role, quenching excess light energy and protecting chlorophyll from photo-oxidation.[8]
-
Bleaching and Death: In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of new plant tissues, followed by cessation of growth and plant death.[8]
Conclusion
The toxicological profile of this compound is dominated by its potent herbicidal activity. As the primary active and persistent metabolite of isoxaflutole, it poses a significant risk to non-target terrestrial and aquatic plants. Its high mobility and persistence in soil and water necessitate careful management to mitigate exposure to sensitive off-site vegetation. In contrast, the direct toxicity of this compound to non-target fauna, including fish, birds, mammals, and most soil invertebrates, is low. While acute toxicity to pollinators is also low, the lack of chronic and larval data represents a remaining uncertainty that warrants further investigation for a complete risk characterization. This guide underscores the importance of evaluating pesticide metabolites, which can exhibit profoundly different environmental behavior and toxicological relevance compared to their parent compounds.
References
- U.S. Environmental Protection Agency. (2019). Draft Ecological Risk Assessment for the Registration Review of Isoxaflutole. Office of Chemical Safety and Pollution Prevention.
- Minnesota Department of Agriculture. (n.d.). Isoxaflutole | New Active Ingredient Review.
- Lin, C. H., et al. (2004). Characterization of Fate and Transport of Isoxaflutole, a Soil-Applied Corn Herbicide, in Surface Water Using a Watershed Model. Journal of Agricultural and Food Chemistry.
- Sanyal, D., et al. (2004). Characterization of Fate and Transport of Isoxaflutole, a Soil-Applied Corn Herbicide, in Surface Water Using a Watershed Model. Journal of Agricultural and Food Chemistry, 52(4), 893-899.
- Santos, S. S., et al. (2018). Ecotoxicity of the isoxaflutole herbicide to soil invertebrates. Semina: Ciências Agrárias, 39(4), 1495-1504.
- U.S. Environmental Protection Agency. (2020). Final Registration of Isoxaflutole on Isoxaflutole–Resistant Soybeans.
- Mueller, T. C., et al. (2020). A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants. Environmental Toxicology and Chemistry, 39(6), 1188-1196.
- Lin, C. H., et al. (2004). Characterization of fate and transport of isoxaflutole, a soil-applied corn herbicide, in surface water using a watershed model. Journal of Agricultural and Food Chemistry, 52(4), 893-899.
- Kovács, B., et al. (2024).
- Food and Agriculture Organization of the United N
- Bayer CropScience. (2013). Summary of the fate and behaviour in the environment for Isoxaflutole.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide.
- World Health Organization & Food and Agriculture Organization of the United Nations. (2000). Pesticide residues in food - 2000: Isoxaflutole.
- Pallett, K. E., et al. (1998). The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity. Pesticide Biochemistry and Physiology, 62(2), 113-124.
- Center for Food Safety. (2021). Comments on Isoxaflutole Proposed Interim Decision.
- Bayer CropScience. (2013). Summary of the ecotoxicological studies for isoxaflutole.
- U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Isoxaflutole.
- Minnesota Department of Health. (2024). Toxicological Summary for: Isoxaflutole.
- World Health Organization & Food and Agriculture Organization of the United Nations. (2013). Pesticide residues in food - 2013: Isoxaflutole.
- University of Hertfordshire. (n.d.). Isoxaflutole (Ref: RPA 201772). Agriculture and Environment Research Unit (AERU).
- U.S. Environmental Protection Agency. (2021). Isoxaflutole: Response to Comments on the Ecological Risk Assessment.
- Bayer CropScience. (2014). Summary of the ecotoxicological studies isoxaflutole + cyprosulfamide SC 480 (240+240) g/L.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84098, Isoxaflutole.
- Belcher, D. S., et al. (2003). Degradation of this compound... the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. In Environmental Fate and Effects of Pesticides. American Chemical Society.
- Kovács, B., et al. (2024). Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations.
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ssl.tamu.edu [ssl.tamu.edu]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. bayer.com [bayer.com]
- 8. A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
An In-depth Technical Guide to the Bioavailability of RPA 202248 in Soil Ecosystems
Prepared by: A Senior Application Scientist
Foreword: Understanding the Criticality of Bioavailability for a Key Metabolite
In the realm of modern agriculture, the efficacy and environmental impact of crop protection agents are intrinsically linked. Isoxaflutole, a widely used herbicide, undergoes rapid transformation in the soil environment to its primary and herbicidally active metabolite, RPA 202248 (a diketonitrile derivative).[1][2][3] The herbicidal action is, in fact, predominantly exerted by this compound.[1][2] Consequently, a thorough understanding of the bioavailability of this compound in soil ecosystems is not merely an academic exercise; it is a cornerstone of robust environmental risk assessment and sustainable agricultural practice. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and interpret the bioavailability of this critical metabolite. We will delve into the causal factors governing its availability to soil biota, detail rigorous experimental protocols for its quantification, and provide insights into the interpretation of the resulting data.
The Foundational Principles of this compound Bioavailability in Soil
The bioavailability of this compound in soil is a dynamic process governed by a complex interplay of its physicochemical properties and the characteristics of the soil matrix. It is crucial to recognize that the total concentration of a chemical in the soil (the bulk concentration) is not necessarily the concentration available for uptake by organisms or for microbial degradation. Bioavailability, in this context, refers to the fraction of this compound that is in the soil solution or can be readily desorbed from soil particles, making it accessible to plant roots, soil microorganisms, and other non-target organisms.[4][5]
Physicochemical Properties of this compound Driving its Behavior
The intrinsic properties of this compound dictate its partitioning and persistence in the soil environment.
| Property | Value | Implication for Bioavailability |
| Water Solubility | 326 mg/L | High water solubility suggests a greater potential for presence in the soil solution, a key factor for bioavailability.[1] |
| Log P (Octanol-Water Partition Coefficient) | 0.37 - 0.4 | A low Log P indicates a preference for the aqueous phase over organic phases, further supporting its potential for mobility and availability in soil water.[1] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~117 - 139 ml/g | This moderate Koc value indicates that while this compound will adsorb to soil organic matter, a significant fraction can remain in the soil solution, influencing its bioavailability.[5][6] |
The Soil Matrix: A Dynamic Influencer
The soil environment is a heterogeneous mixture of mineral particles, organic matter, water, and air, all of which influence the fate and bioavailability of this compound.
-
Soil Texture (Sand, Silt, and Clay Content): Soils with higher clay content, due to their large surface area and negative charges, tend to adsorb more this compound, potentially reducing its immediate bioavailability.[1][6] Conversely, in sandy soils with lower adsorptive capacity, this compound is likely to be more mobile and bioavailable.[6]
-
Soil Organic Matter (SOM): SOM, particularly humus, has a high capacity to adsorb organic molecules like this compound.[4][6] Higher SOM content generally leads to greater adsorption and reduced bioavailability.
-
Soil pH: The pH of the soil can influence the surface charge of soil colloids and the chemical speciation of this compound, thereby affecting its adsorption-desorption equilibrium.[1][6]
-
Microbial Activity: Soil microorganisms are the primary drivers of this compound degradation.[4] The rate of microbial degradation is a critical factor in reducing the overall persistence and long-term bioavailability of the compound. Factors that influence microbial activity, such as temperature, moisture, and nutrient availability, will indirectly affect the bioavailability of this compound over time.
A tiered approach to assessing the bioavailability of this compound
A robust assessment of this compound bioavailability necessitates a multi-faceted experimental approach. The following sections outline a logical progression of studies, from fundamental laboratory investigations to more complex microcosm and field-level assessments.
Tier 1: Foundational Laboratory Studies
These studies form the bedrock of our understanding of this compound's behavior in a controlled environment.
Causality: The objective here is to quantify the partitioning of this compound between the soil solid phase and the soil solution. This is a direct measure of its potential mobility and availability for uptake.
Protocol:
-
Soil Selection: A minimum of three distinct soil types should be selected, representing a range of textures, organic carbon content, and pH.
-
Test Substance Preparation: A stock solution of radiolabeled or non-labeled this compound of known concentration is prepared in a 0.01 M CaCl2 solution (to mimic soil ionic strength).
-
Equilibration: A known mass of air-dried, sieved soil is placed in a centrifuge tube with a known volume of the this compound solution. The tubes are agitated in the dark at a constant temperature for a predetermined equilibration period (typically 24-48 hours).
-
Phase Separation: The tubes are centrifuged to separate the solid and aqueous phases.
-
Analysis: The concentration of this compound in the supernatant (aqueous phase) is determined using a suitable analytical method such as HPLC-MS/MS.[7][8] The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption: The supernatant is removed, and a fresh solution of 0.01 M CaCl2 is added to the soil pellet. The tubes are re-agitated and the concentration of this compound in the supernatant is measured to determine the extent of desorption.
-
Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
Self-Validation: The inclusion of multiple soil types provides a self-validating system by demonstrating the influence of soil properties on adsorption. A mass balance calculation should be performed to ensure that the total amount of this compound at the end of the experiment accounts for the initial amount added.
Causality: This experiment determines the rate and pathway of this compound degradation by soil microorganisms under aerobic conditions, a key process reducing its bioavailability over time.
Protocol:
-
Soil and Test Substance: Freshly collected, sieved soil with known microbial activity is treated with radiolabeled this compound at a concentration relevant to its expected environmental concentration.
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). A continuous flow of CO2-free, humidified air is passed through the incubation vessels.
-
Sampling: At predetermined time intervals, replicate soil samples are taken for analysis.
-
Extraction and Analysis: Soil samples are extracted with an appropriate solvent mixture (e.g., acetonitrile and formic acid solution).[2] The extracts are analyzed by HPLC with radiometric detection and/or HPLC-MS/MS to identify and quantify this compound and its transformation products.
-
Volatile Trapping: The effluent air is passed through trapping solutions (e.g., ethylene glycol and potassium hydroxide) to capture volatile organic compounds and 14CO2.
-
Data Analysis: The rate of degradation of this compound is determined, and its half-life (DT50) is calculated. The formation and decline of major metabolites are also quantified.
Self-Validation: A complete mass balance, accounting for the parent compound, metabolites, non-extractable residues, and mineralized 14CO2, is essential for validating the experimental results.
Diagram: Conceptual Workflow for Tier 1 Bioavailability Assessment
Caption: Workflow for initial laboratory assessment of this compound bioavailability.
Tier 2: Plant Uptake and Terrestrial Microcosm Studies
These studies move beyond simple partitioning and degradation to directly assess the biological availability of this compound.
Causality: This experiment quantifies the uptake and translocation of this compound from the soil into plants, providing a direct measure of its phytoavailability.
Protocol:
-
Soil Treatment: A representative agricultural soil is treated with radiolabeled this compound. The soil is aged for a period that is relevant to agricultural practice before planting.
-
Planting: Representative rotational crops (e.g., a leafy vegetable, a root crop, and a small grain) are sown in the treated soil.
-
Growth and Harvest: The plants are grown under controlled environmental conditions (greenhouse or growth chamber) until maturity or specified growth stages. At harvest, the plants are separated into different parts (e.g., roots, shoots, leaves, fruits).
-
Analysis: The plant parts are analyzed for total radioactive residues. If significant residues are found, further analysis is conducted to identify and quantify this compound and its metabolites.
-
Soil Analysis: Soil samples are taken at the beginning and end of the experiment to determine the concentration of this compound and its degradation over the course of the study.
Self-Validation: The inclusion of different crop types with varying root structures and physiology provides a comparative assessment of uptake potential. A mass balance of the radiolabel at the end of the study validates the experimental integrity.
Causality: Microcosms provide a more ecologically relevant system to study the fate and effects of this compound on a simplified soil community, integrating both bioavailability and potential ecotoxicological impacts.[9][10][11]
Protocol:
-
Microcosm Setup: Intact soil cores or reconstructed soil columns are established in the laboratory. These can include representative soil fauna (e.g., earthworms, springtails) and a plant species.[9]
-
Treatment: The microcosms are treated with this compound at environmentally relevant concentrations.
-
Incubation and Monitoring: The microcosms are maintained under controlled conditions. At various time points, soil, leachate, air, and biotic samples are collected.
-
Analysis:
-
Chemical Fate: The concentration of this compound and its metabolites are measured in all compartments.
-
Ecological Effects: Endpoints such as earthworm mortality and reproduction, microbial respiration, and plant growth are assessed.
-
-
Data Interpretation: The data provides an integrated picture of the bioavailability of this compound and its potential impact on soil ecosystem structure and function.
Self-Validation: The use of untreated control microcosms is essential for comparison. The detailed monitoring of multiple endpoints allows for the cross-validation of observations (e.g., a decline in this compound concentration in the soil should correlate with its appearance in leachate or uptake by organisms).
Sources
- 1. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. Environmental risk assessment of pesticides | EFSA [efsa.europa.eu]
- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Factors Affecting Soil-Applied Herbicides | CALS [cals.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The use of terrestrial and aquatic microcosms and mesocosms for the ecological risk assessment of veterinary medicinal products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to RPA 202248: Mechanism and Application as a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor
Abstract
This technical guide provides an in-depth examination of RPA 202248, the active herbicidal metabolite of the pro-herbicide isoxaflutole.[1][2][3] We will explore its core mechanism of action as a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target in both agrochemical and therapeutic development.[2][4] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical cascade initiated by HPPD inhibition, detailed experimental protocols for characterization, and the scientific rationale behind these methodologies.
Introduction: 4-Hydroxyphenylpyruvate Dioxygenase as a Prime Target
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that plays a pivotal role in the catabolism of tyrosine in virtually all aerobic organisms.[5][6] The enzyme catalyzes the complex conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[7][8]
While this pathway is conserved, its downstream implications diverge significantly between plants and mammals:
-
In Plants , HGA is the aromatic precursor for the biosynthesis of essential molecules: plastoquinones and tocopherols (Vitamin E).[7][9] Plastoquinones are critical redox cofactors for photosynthesis and are required for the function of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[10] Carotenoids, in turn, are indispensable for protecting chlorophyll from photooxidative damage.[11] Consequently, inhibition of HPPD in plants triggers a lethal cascade, resulting in the destruction of chlorophyll, a phenomenon visually observed as "bleaching".[12][13] This makes HPPD an exceptionally effective target for herbicides.[14][15]
-
In Mammals , the tyrosine catabolic pathway is primarily for amino acid degradation. Inhibition of HPPD can lead to an accumulation of tyrosine in the blood (tyrosinemia).[6][16] This effect is therapeutically exploited; the HPPD inhibitor nitisinone (NTBC) is used to treat hereditary tyrosinemia type I by preventing the formation of toxic downstream metabolites.[5][15]
This compound, a member of the triketone class of herbicides, leverages the plant-specific vulnerability of HPPD inhibition for potent weed control.[17][18] It is the diketonitrile derivative that forms rapidly from the degradation of its parent compound, isoxaflutole, and is responsible for the majority of its herbicidal activity.[3][19]
This compound: Physicochemical Properties and Bioactivation
This compound, chemically known as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the active form of the pro-herbicide isoxaflutole.[2][20] Isoxaflutole itself is less active but is rapidly converted to this compound in soil and plants, a critical design feature for environmental activation.[1][21]
Table 1: Physicochemical Properties of this compound vs. Isoxaflutole
| Property | Isoxaflutole (Pro-herbicide) | This compound (Active Metabolite) | Significance for Researchers |
| Molecular Formula | C₁₅H₁₂F₃NO₄S[22] | C₁₅H₁₂F₃NO₄S[2] | Same elemental composition, different structure. |
| Molecular Weight | 359.3 g/mol [21] | 359.3 g/mol [2] | Isomeric transformation. |
| Water Solubility | 6.3 mg/L[1] | 326 mg/L[1] | This compound is significantly more water-soluble, affecting its mobility and bioavailability in biological systems. |
| Log P | 2.32[1] | -0.37[1] | The negative Log P indicates this compound is hydrophilic, contrasting with the more lipophilic parent compound. |
| Herbicidal Activity | Low | High[3][19] | Experiments targeting herbicidal effects should use this compound directly or ensure conditions for isoxaflutole conversion. |
This compound eventually degrades to 2-methylsulfonyl-4-trifluoromethylbenzoic acid (RPA 203328), a metabolite with no herbicidal activity.[1][23]
Core Mechanism of Action: The Bleaching Cascade
The herbicidal efficacy of this compound is a direct result of its potent inhibition of the HPPD enzyme. This single molecular event initiates a downstream cascade that ultimately leads to plant death.
-
HPPD Inhibition: this compound binds to the active site of the HPPD enzyme, preventing the conversion of its substrate, HPPA, to HGA.[2][6]
-
HGA Depletion: The block in the pathway leads to a systemic depletion of HGA.
-
Plastoquinone & Tocopherol Synthesis Halts: Without the HGA precursor, the plant cannot synthesize plastoquinones or tocopherols.[8][9]
-
Carotenoid Biosynthesis Blocked: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS).[10] Its absence indirectly but effectively halts the entire carotenoid biosynthesis pathway.
-
Chlorophyll Photooxidation: Carotenoid pigments are the plant's primary defense against photooxidation, safely dissipating excess light energy and quenching reactive oxygen species that would otherwise destroy chlorophyll.[10][11]
-
Bleaching and Death: Without this protection, chlorophyll is rapidly degraded by sunlight.[13] This leads to the characteristic white or translucent "bleached" appearance of new plant tissues, followed by cessation of growth and death.[12][17]
Diagram 1: Biochemical Pathway of HPPD Inhibition by this compound```dot
Caption: A typical workflow for characterizing an HPPD inhibitor.
Conclusion: A Validated and Potent Herbicidal Agent
This compound stands as a well-characterized and highly effective inhibitor of the HPPD enzyme. Its mechanism, rooted in the disruption of the plant-essential carotenoid biosynthesis pathway, provides a clear and validated mode of action that leads to potent herbicidal effects. [9][10][13]The experimental protocols detailed herein offer a robust framework for scientists to quantify its inhibitory activity and confirm its physiological impact. For researchers in agrochemical discovery, this compound serves as a benchmark compound for the development of new HPPD inhibitors, while for those in drug development, it remains a key example of how a single enzyme target can be selectively exploited across different kingdoms of life for divergent applications.
References
-
Author Unknown. (2022, October 21). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, Cambridge Core.
-
Author Unknown. (n.d.). Lecture Inhibition of Pigment Synthesis (Bleaching Herbicides). Retrieved from [Link]
-
Author Unknown. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry - ACS Publications.
-
Author Unknown. (n.d.). Herbicides with Bleaching Properties | Request PDF. ResearchGate.
-
Kawai, S., et al. (2018, November 20). Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. PMC - NIH.
-
Author Unknown. (n.d.). Catalytic, NonCatalytic, and Inhibitory Phenomena: Kinetic Analysis of (4-Hydroxyphenyl)pyruvate Dioxygenase from Arabidopsis thaliana. Biochemistry - ACS Publications.
-
Author Unknown. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Retrieved from [Link]
-
Ma, T., et al. (2024, July 24). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry - ACS Publications.
-
Author Unknown. (n.d.). 4-hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. PubMed.
-
Yang, Y., et al. (n.d.). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. PubMed.
-
Moran, G. R. (n.d.). Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana. PubMed.
-
Rupprecht, J. K., et al. (n.d.). Degradation of this compound [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. ResearchGate.
-
Author Unknown. (2019, January 28). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460. Regulations.gov.
-
National Center for Biotechnology Information. (n.d.). Rpa-202248. PubChem.
-
Author Unknown. (n.d.). Environmental Chemistry Methods: Isoxaflutole; 448305-03. Retrieved from [Link]
-
Rupprecht, J. K., et al. (n.d.). Degradation of this compound [U-14C-phenyl]-α(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. Taylor & Francis Online.
-
Kawai, S., et al. (2018, June 26). Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. SciSpace.
-
Author Unknown. (2024, December 18). This compound. ChemicalBook.
-
Author Unknown. (n.d.). Pigment inhibitor herbicides. UMN Extension.
-
Author Unknown. (n.d.). Isoxaflutole (Ref: RPA 201772). AERU - University of Hertfordshire.
-
Author Unknown. (n.d.). Isoxaflutole diketonitrile this compound. WITEGA Laboratorien Berlin-Adlershof GmbH.
-
Author Unknown. (n.d.). This compound. Santa Cruz Biotechnology.
-
Liu, X., et al. (n.d.). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PubMed Central.
-
Kaur, P., & Singh, S. (2025, November 1). TRIKETONE HERBICIDES: A REVIEW ON THEIR EFFICACY, PHYTOTOXICITY AND RESIDUES ESTIMATION. Retrieved from [Link]
-
Thiour-Mauprivez, C., et al. (n.d.). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed.
-
Moran, G. R. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. PubMed - NIH.
-
Author Unknown. (n.d.). Mesotrione – Knowledge and References. Taylor & Francis.
-
Zhang, Y., et al. (n.d.). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. PMC - NIH.
-
Barchanska, H., et al. (2016, October 14). Atrazine, triketone herbicides, and their degradation products in sediment, soil and surface water samples in Poland. PubMed Central.
-
Thiour-Mauprivez, C., et al. (2021, January 10). Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. Frontiers.
-
Author Unknown. (2017, February 24). Peer review of the pesticide risk assessment for the active substance isoxaflutole in light of negligible exposure data submitted. PMC - NIH.
-
Lewis, R. W., et al. (n.d.). A review of the mode of toxicity and relevance to humans of the triketone herbicide 2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione. PubMed.
-
Yozzo, K. (2020, September 18). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov.
-
National Center for Biotechnology Information. (n.d.). Isoxaflutole. PubChem.
-
Author Unknown. (n.d.). RPA-202248. GSRS.
-
Li, Y., et al. (n.d.). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry.
-
Tutumlu, G., et al. (n.d.). The 2D structure of the potential HPPD Inhibitors and the evaluation value. ResearchGate.
-
Zhang, Y., et al. (2025, March 27). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. Semantic Scholar.
-
Author Unknown. (2018, April 25). EURL-SRM - Analytical Observations Report. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. | Semantic Scholar [semanticscholar.org]
- 5. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 10. Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of the mode of toxicity and relevance to humans of the triketone herbicide 2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pigment inhibitor herbicides | UMN Extension [extension.umn.edu]
- 18. jpds.co.in [jpds.co.in]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Isoxaflutole diketonitrile this compound - Traceable Reference Standard for Residue Analysis (CAS 143701-75-1) [witega.de]
- 21. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Isoxaflutole (Ref: RPA 201772) [sitem.herts.ac.uk]
- 23. This compound | 143701-75-1 [chemicalbook.com]
"RPA 202248 CAS number 143701-75-1 research"
An In-Depth Technical Guide to RPA 202248 (CAS 143701-75-1): The Core Active Moiety of Isoxaflutole
Introduction
This compound, registered under CAS number 143701-75-1, represents the principal and biologically active metabolite of the pro-herbicide Isoxaflutole.[1][2] While Isoxaflutole is the compound applied in agricultural settings, its efficacy as a weed control agent is almost entirely dependent on its rapid environmental transformation into this compound.[3] This diketonitrile derivative is the molecule directly responsible for the herbicidal activity.[2] Consequently, for professionals in agrochemical research, environmental science, and regulatory affairs, a deep understanding of this compound is not merely supplemental; it is fundamental to assessing the efficacy, environmental fate, and toxicological profile of Isoxaflutole-based herbicides.
This guide provides a detailed examination of this compound, from its physicochemical properties and mechanism of action to its environmental degradation pathways and the analytical protocols required for its quantification.
Physicochemical Properties
The specific chemical identity of this compound is crucial for its detection and study. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 143701-75-1 | [1] |
| IUPAC Name | 2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile | [1][4][5] |
| Synonyms | Isoxaflutole-diketonitrile, DKN | [3][5] |
| Molecular Formula | C15H12F3NO4S | [1][4] |
| Molecular Weight | 359.32 g/mol | [1][4] |
Mechanism of Action: Inhibition of HPPD and Carotenoid Biosynthesis
The herbicidal activity of this compound is rooted in its function as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.27).[1][6] This enzyme is a critical component in the biochemical pathway responsible for plastoquinone and subsequent carotenoid biosynthesis in plants.
Causality of Herbicidal Effect:
-
HPPD Inhibition: this compound binds to and inhibits the HPPD enzyme, preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate.
-
Carotenoid Depletion: This blockage halts the downstream synthesis of carotenoids. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage caused by sunlight.
-
Chlorophyll Destruction: Without the protective shield of carotenoids, chlorophyll is rapidly degraded by solar radiation.[3]
-
Plant Death: The loss of chlorophyll, the primary molecule for photosynthesis, leads to a characteristic "bleaching" of the plant tissue and ultimately results in plant death.[3]
Environmental Transformation and Fate
This compound is not typically applied directly to the environment. It is formed in situ from its parent compound, Isoxaflutole, which functions as a pro-herbicide.
-
Activation: Following application, Isoxaflutole undergoes rapid degradation in soil and aquatic systems through the hydrolysis of its isoxazole ring, yielding the active this compound.[2][6] This conversion is a key design feature, as Isoxaflutole itself has limited herbicidal activity.
-
Degradation: this compound is more persistent than its parent compound but is not environmentally inert. It undergoes further, slower degradation into metabolites such as 2-methylsulfonyl-4-trifluoromethylbenzoic acid (RPA 203328), which is considered to have no herbicidal activity.[2][3] An outdoor aquatic microcosm study determined the half-life of this compound to be approximately 103 days.[2] Another degradate, RPA 205834, has also been identified as a residue of concern in regulatory assessments.[3]
Protocol for Environmental Residue Analysis
Accurate quantification of this compound is essential for environmental monitoring and regulatory compliance. Due to its chemical nature, standard analytical procedures may require modification. The following protocol is based on methodologies reported for regulatory analysis, such as the FA-QuEChERS procedure.[7]
Objective: To extract and quantify this compound from environmental matrices (e.g., soil, water, plant tissue).
Methodology:
-
Sample Preparation:
-
Obtain a representative sample (e.g., 10-15 g of soil).
-
Homogenize the sample to ensure uniformity. For solid samples, this may involve grinding or blending.
-
-
Extraction (Modified QuEChERS):
-
Place the homogenized subsample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent: Acetonitrile containing 1% formic acid.
-
Rationale: The addition of formic acid creates an acidic environment (pH ≈ 2.2).[7] This protonates the diketonitrile moiety of this compound, suppressing its potential to chelate with metal ions or interact with polar matrix components, thereby significantly improving its partitioning into the acetonitrile (organic) phase and increasing recovery.[7]
-
Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
-
Salting-Out Phase Separation:
-
Add partitioning salts, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Rationale: MgSO₄ helps to remove residual water from the acetonitrile phase, while NaCl enhances the separation of the organic and aqueous layers.
-
Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.
-
-
Analysis:
-
Carefully collect an aliquot of the upper acetonitrile layer.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, preferably a tandem mass spectrometer (LC-MS/MS) for high sensitivity and selectivity.
-
Regulatory Context and Significance
The rapid and near-complete conversion of Isoxaflutole to this compound has significant implications for regulatory science.
-
Primary Residue of Concern: For dietary and environmental risk assessments, regulatory agencies like the U.S. Environmental Protection Agency (EPA) focus on this compound.[3] Due to the short half-life of the parent compound, exposure models are often run as if this compound were the substance directly applied.[3]
-
Tolerance Definitions: Maximum residue limits (MRLs) or tolerances in agricultural commodities are frequently defined as the sum of Isoxaflutole and this compound, expressed as the parent compound.[7][8] This approach ensures that the total toxicologically relevant residue is accounted for.
Conclusion
This compound (CAS 143701-75-1) is the chemical entity at the heart of Isoxaflutole's herbicidal action. Its identity as the active metabolite makes it the focal point for mechanistic studies, environmental fate modeling, and regulatory risk assessment. For scientists and researchers in the field, understanding the transformation of Isoxaflutole into this potent HPPD inhibitor, its subsequent environmental behavior, and the specific analytical methods required for its detection is paramount for both developing effective weed management strategies and ensuring environmental safety.
References
-
PubChem. (n.d.). Rpa-202248. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isoxaflutole. National Center for Biotechnology Information. Retrieved from [Link]
-
Rupprecht, J. K., et al. (n.d.). Degradation of this compound... in an Outdoor Aquatic Microcosm System. ResearchGate. Retrieved from [Link]
-
United States Environmental Protection Agency. (2019, January 28). Isoxaflutole: Drinking Water Assessment for Registration Review. Regulations.gov. Retrieved from [Link]
-
European Union Reference Laboratory for Single Residue Methods. (2018, April 25). Analytical Observations Report. EURL-SRM. Retrieved from [Link]
-
Wisconsin Department of Natural Resources. (n.d.). Recommended Public Health Groundwater Quality Standards, P-02434V. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Isoxaflutole Registration Review Human-Health Assessment Scoping Document. Regulations.gov. Retrieved from [Link]
Sources
- 1. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound | CAS 143701-75-1 | LGC Standards [lgcstandards.com]
- 6. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
An In-Depth Technical Guide to the Herbicidal Activity of RPA 202248
Preamble: From Pro-Herbicide to Potent Inhibitor
In the landscape of modern agriculture, precision and efficacy are paramount. The isoxazole class of herbicides represents a significant advancement in selective weed control, and at the heart of this class lies a fascinating biochemical story. The compound isoxaflutole (IFT) is, in itself, a pro-herbicide; its true herbicidal power is unleashed within the plant and soil environment through rapid conversion to its diketonitrile metabolite, RPA 202248.[1][2][3] This guide provides a detailed technical exploration of this compound, focusing on its core mechanism of action, the downstream physiological cascade it triggers in susceptible plants, and the robust experimental methodologies required to validate and quantify its activity. As researchers and drug development professionals, understanding this molecule is not merely an academic exercise but a gateway to comprehending a pivotal enzyme target for future herbicide design.
Section 1: The Core Mechanism - Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The herbicidal efficacy of this compound is rooted in its potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] HPPD is a non-heme, Fe(II)-containing oxygenase that plays a critical role in the catabolism of the amino acid tyrosine.[6] In plants, the HPPD-catalyzed conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) is a linchpin step in the biosynthesis of two essential molecules: plastoquinone and tocopherols (Vitamin E).[2][7]
This compound acts as a competitive inhibitor of the HPPA substrate at the enzyme's active site.[8] This blockade has profound and cascading consequences:
-
Depletion of Plastoquinone: Plastoquinone is an essential electron carrier in the photosynthetic electron transport chain. More critically, in the context of this herbicidal action, it serves as an indispensable cofactor for the enzyme phytoene desaturase (PDS).[2][9]
-
Indirect Inhibition of Carotenoid Synthesis: Phytoene desaturase is a key enzyme in the carotenoid biosynthetic pathway.[10] Without its plastoquinone cofactor, PDS activity ceases. This leads to the accumulation of the colorless precursor, phytoene, and a halt in the production of downstream carotenoids (such as β-carotene and lutein).[2]
-
Photo-oxidative Destruction of Chlorophyll: Carotenoids are the primary defense mechanism that protects chlorophyll from photo-oxidation.[9][10] They safely dissipate the excess energy of singlet oxygen, a highly reactive species generated during photosynthesis.[10] In the absence of carotenoids, chlorophyll is rapidly destroyed by high-intensity light, leading to the characteristic "bleaching" or whitening of plant tissues.[11][12] This loss of photosynthetic pigments ultimately causes the plant to starve and die.[9]
The following diagram illustrates this inhibitory cascade, highlighting the central role of HPPD inhibition.
Caption: Mechanism of this compound herbicidal action.
Section 2: Experimental Validation and Quantification
To rigorously assess the herbicidal activity of this compound, a two-pronged approach is necessary, combining in vitro enzyme-level analysis with in vivo whole-plant bioassays. This dual strategy ensures that the observed herbicidal effect in plants can be mechanistically linked to the specific inhibition of the target enzyme.
The diagram below outlines a self-validating workflow for a comprehensive investigation.
Caption: Integrated workflow for assessing this compound activity.
Protocol: In Vitro HPPD Inhibition Assay
Causality: This assay directly measures the interaction between this compound and its target enzyme, HPPD, in a controlled system. By quantifying the concentration of this compound required to inhibit enzyme activity by 50% (IC50), we obtain a precise measure of its intrinsic potency.
Methodology:
-
Enzyme Source: Utilize a purified recombinant HPPD enzyme from a relevant plant species (e.g., Arabidopsis thaliana). Ensure the enzyme preparation has high specific activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 100 µM ascorbic acid and 10 µM FeSO₄. Ascorbate is included to maintain the catalytic Fe(II) in its reduced state.
-
Substrate: Prepare a 10 mM stock solution of 4-hydroxyphenylpyruvate (HPPA) in assay buffer.
-
Inhibitor: Prepare a stock solution of this compound (analytical standard grade) in DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 185 µL of assay buffer.
-
Add 2 µL of the this compound serial dilution (or DMSO for control wells).
-
Add 5 µL of the purified HPPD enzyme solution.
-
Incubate for 10 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the HPPA substrate solution.
-
-
Detection:
-
Monitor the consumption of oxygen using an oxygen-sensing plate reader or a Clark-type oxygen electrode. The rate of oxygen consumption is directly proportional to HPPD activity.
-
Alternatively, the formation of homogentisate can be monitored spectrophotometrically, though this is less common.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data by expressing the velocity as a percentage of the uninhibited control (DMSO only).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (nM) |
| This compound | A. thaliana HPPD | [Insert Experimental Value] |
| Mesotrione (Control) | A. thaliana HPPD | [Insert Experimental Value] |
Protocol: Whole-Plant Pre-Emergence Bioassay
Causality: This assay validates the in vitro findings in a biological system. It confirms that this compound can be absorbed by the plant, translocated to the site of action, and elicit the expected physiological response (bleaching). The use of a pre-emergence application mimics the intended use of the parent pro-herbicide, isoxaflutole.[2][13]
Methodology:
-
Plant Material: Use a susceptible weed species such as velvetleaf (Abutilon theophrasti), which is known to be highly sensitive to isoxaflutole.[2]
-
Cultivation:
-
Plant 5-10 seeds per 10 cm pot filled with a standard greenhouse potting mix (e.g., sandy loam).
-
Prepare a dilution series of this compound in a suitable solvent carrier (e.g., acetone with 0.5% v/v Tween 20).
-
-
Application:
-
Immediately after planting, apply the this compound solutions evenly to the soil surface of each pot using a calibrated laboratory sprayer. Application rates should bracket the expected effective dose. Include a solvent-only control.
-
Ensure each treatment is replicated at least 3-4 times.
-
-
Incubation:
-
Transfer the pots to a controlled environment chamber (e.g., 25°C/20°C day/night, 16-hour photoperiod, ~300 µmol/m²/s light intensity).
-
Water the pots as needed by sub-irrigation to avoid disturbing the treated soil surface.
-
-
Assessment (14-21 Days After Treatment):
-
Visual Injury: Score the bleaching symptoms on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the average visual injury and dry weight for each treatment.
-
Express the dry weight as a percentage of the untreated control.
-
Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) by plotting the percent biomass reduction against the application rate.
-
Data Presentation:
| Treatment (g a.i./ha) | Mean Visual Injury (%) | Mean Dry Weight (g) | Growth Reduction (%) |
| 0 (Control) | 0 | [Insert Value] | 0 |
| X₁ | [Insert Value] | [Insert Value] | [Insert Value] |
| X₂ | [Insert Value] | [Insert Value] | [Insert Value] |
| X₃ | [Insert Value] | [Insert Value] | [Insert Value] |
| X₄ | [Insert Value] | [Insert Value] | [Insert Value] |
Section 3: Analytical Corroboration
To complete the self-validating system, the biochemical cause of the bleaching symptoms observed in the whole-plant assay should be confirmed. This involves extracting pigments from treated plant tissue and demonstrating the depletion of carotenoids and the accumulation of phytoene, as predicted by the mechanism of action.
Protocol: Pigment Analysis via HPLC
-
Sample Collection: Harvest leaf tissue from both control and this compound-treated plants from the whole-plant bioassay (use a sublethal dose that causes clear bleaching but does not kill the plant immediately).
-
Extraction:
-
Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract the pigments with cold 100% acetone containing a small amount of calcium carbonate to neutralize acids.
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
HPLC Analysis:
-
Analyze the pigment extract using a reverse-phase C18 HPLC system equipped with a photodiode array (PDA) detector.
-
Use a gradient elution program to separate phytoene, chlorophylls, and various carotenoids.
-
Identify and quantify the pigments by comparing their retention times and absorption spectra to those of authentic standards.
-
-
Validation: The expected result is a significant decrease in chlorophyll and carotenoid peaks and the appearance of a large phytoene peak in samples from this compound-treated plants compared to the controls.[2]
Conclusion
The herbicidal activity of this compound is a classic example of targeted biochemical disruption. Its potency stems from the highly specific inhibition of the HPPD enzyme, which initiates a fatal cascade leading to the photo-destruction of the plant's photosynthetic machinery. The experimental framework presented in this guide—linking in vitro enzyme kinetics with in vivo physiological outcomes and analytical confirmation—provides a robust and logical pathway for understanding and quantifying this activity. This comprehensive approach not only validates the mechanism of this compound but also serves as a foundational model for the evaluation of next-generation HPPD-inhibiting herbicides.
References
-
Wikipedia. (n.d.). Isoxaflutole. Retrieved January 12, 2026, from [Link]
- Pallett, K. E., et al. (1998). Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. Pest Management Science, 54(2), 123-124. (Note: A direct link to the full text may require a subscription; the provided grounding search offers abstracts and summaries referencing this work.)
-
Minnesota Department of Agriculture. (n.d.). Isoxaflutole | New Active Ingredient Review. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved January 12, 2026, from [Link]
-
Lin, C. H., et al. (2007). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 55(10), 3813-3820. [Link]
- University of Nebraska–Lincoln. (n.d.). Lecture Inhibition of Pigment Synthesis (Bleaching Herbicides). Retrieved January 12, 2026, from (A direct university course lecture link is unavailable, but the content is widely established in weed science curricula).
-
Lin, C. H., et al. (2002). Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry. Journal of Agricultural and Food Chemistry, 50(21), 5816-5824. [Link]
-
FAO. (2013). ISOXAFLUTOLE (268). JMPR Evaluation. Retrieved January 12, 2026, from [Link]
-
Rupprecht, J. K., et al. (2005). Degradation of this compound... the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. Journal of Environmental Science and Health, Part B, 40(5), 725-740. [Link]
-
Shan, J., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 65(48), 10435-10444. [Link]
-
Iowa State University. (n.d.). 18.7 Herbicides that Inhibit Pigments. Principles of Weed Control. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved January 12, 2026, from [Link]
-
De Block, J., & Debaeke, P. (2005). Fate of the herbicide isoxaflutole in the soil of corn fields. Communications in Agricultural and Applied Biological Sciences, 70(4), 861-865. [Link]
-
PubChem. (n.d.). Rpa-202248. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
- 1. Isoxaflutole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fate of the herbicide isoxaflutole in the soil of corn fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. fao.org [fao.org]
- 6. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 11. mda.state.mn.us [mda.state.mn.us]
- 12. Pigment inhibitor herbicides | UMN Extension [extension.umn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of RPA 202248 in Soil Using QuEChERS Extraction and LC-MS/MS
Introduction
Isoxaflutole is a pre-emergence systemic herbicide widely used for the control of broadleaf and grass weeds in crops like corn.[1] In the environment, particularly in soil and water, isoxaflutole undergoes rapid transformation to its primary degradant, RPA 202248, also known as diketonitrile (DKN).[2][3][4] This metabolite is responsible for the herbicidal activity, inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in susceptible plants.[5][6]
Given that this compound is the herbicidally active moiety, its concentration, persistence, and mobility in soil are of critical importance for environmental risk assessment, regulatory compliance, and agronomic efficacy studies.[3][4] However, soil presents a formidable analytical challenge due to its complex and variable composition of organic matter, minerals, and moisture content, which can lead to significant matrix effects and low recovery of target analytes.[7][8]
This application note presents a robust, sensitive, and reliable method for the quantification of this compound in soil. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup, followed by definitive quantification using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][10] The method is designed to meet the stringent performance criteria outlined in regulatory guidance documents such as SANTE/11312/2021, ensuring data of the highest quality and integrity.[11][12]
Analyte Properties
A clear understanding of the analyte's physicochemical properties is fundamental to developing a selective and efficient analytical method.
| Property | Value | Source |
| Chemical Name | 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione | [5][6] |
| Common Name | This compound; Diketonitrile (DKN) | [4][13] |
| CAS Number | 143701-75-1 | [5][14] |
| Molecular Formula | C₁₅H₁₂F₃NO₄S | [6][14] |
| Molecular Weight | 359.32 g/mol | [6][14] |
This compound is a diketone, making it susceptible to specific interactions within the soil matrix. Its moderate polarity influences the choice of extraction solvents and chromatographic conditions.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate this compound from the complex soil matrix and quantify it with high precision and accuracy. The core principle involves a liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup, and subsequent analysis by LC-MS/MS.
The QuEChERS approach leverages the high affinity of acetonitrile for a wide range of pesticides.[15] Upon addition of salts, the acetonitrile separates from the aqueous phase of the soil sample, carrying the extracted analytes with it. The subsequent dSPE step utilizes specific sorbents to remove matrix components that could interfere with LC-MS/MS analysis, such as humic acids and lipids.[7] Finally, LC-MS/MS provides exceptional selectivity and sensitivity through chromatographic separation followed by mass-based detection using Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity). ¹³C₆-RPA 202248 is recommended as an internal standard (IS) for optimal accuracy.[16]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Reagents: Formic acid (reagent grade, ~98%), Ammonium formate (LC-MS grade). Ultrapure water (18.2 MΩ·cm).
-
QuEChERS Kits:
-
Extraction Salts: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate (or commercially available pouches, e.g., ECQUEU750CT-MP).[7]
-
dSPE Tubes (2 mL): 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18 sorbent (e.g., CUMPSC18CT).[7]
-
-
Equipment: 50 mL polypropylene centrifuge tubes, 2 mL dSPE centrifuge tubes, high-speed refrigerated centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm, PTFE), autosampler vials.
Detailed Experimental Protocols
Protocol Part A: Sample Preparation and Extraction (QuEChERS)
This protocol is adapted from established methods for pesticide residue analysis in soil.[7][8]
-
Sample Homogenization: Air-dry the soil sample, remove stones and plant debris, and sieve through a 2 mm mesh to ensure homogeneity.
-
Weighing and Rehydration: Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water to the tube. Vortex vigorously for 30 seconds and allow the sample to hydrate for 30 minutes.
-
Internal Standard Spiking: Fortify the sample with an internal standard (e.g., 100 µL of 1 µg/mL ¹³C₆-RPA 202248 in ACN).
-
Trustworthiness: Adding the IS before extraction accounts for any analyte loss during the entire sample preparation process, leading to more accurate and reliable quantification.[16]
-
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker.
-
Expertise: Acetonitrile is the solvent of choice due to its ability to extract a broad range of pesticide polarities and its immiscibility with water in the presence of high salt concentrations, which is the basis for the subsequent partitioning step.[15]
-
-
Salting Out: Add the contents of one QuEChERS extraction salt packet. Immediately cap and shake vigorously for 2 minutes. Do not delay, as MgSO₄ is exothermic and can affect recovery.
-
Causality: The addition of salts, particularly MgSO₄, induces phase separation between the water (from the soil/rehydration) and the acetonitrile. This partitions the target analyte into the upper organic layer, while many polar interferences remain in the aqueous layer. The citrate buffer maintains a stable pH.[7]
-
-
Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes at 10 °C.
Protocol Part B: Dispersive SPE (dSPE) Cleanup
-
Aliquot Transfer: Carefully transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE tube containing MgSO₄, PSA, and C18.
-
Cleanup: Cap the dSPE tube and vortex for 1 minute.
-
Causality: This is a critical cleanup step. MgSO₄ removes residual water. PSA, a weak anion exchanger, removes organic acids like humic and fulvic acids, which are abundant in soil and can cause significant ion suppression in the MS source. C18 removes non-polar interferences such as lipids and waxes.[7][15]
-
-
Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥8000 rcf) for 3 minutes.
-
Final Extract Preparation: Transfer an aliquot of the cleaned supernatant into a clean tube. Add an equal volume of water containing 0.2% formic acid.
-
Expertise: Diluting the final extract with water improves the peak shape for early-eluting compounds in reversed-phase chromatography and ensures compatibility with the aqueous mobile phase.
-
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol Part C: LC-MS/MS Analysis
The following conditions serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290, Waters Acquity UPLC, or equivalent |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B (0 min), 95% B (8 min), 95% B (10 min), 10% B (10.1 min), 10% B (12 min) |
| Mass Spectrometer | Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Key Parameters | Capillary Voltage, Nebulizer Gas, Drying Gas, Source Temp. (instrument dependent) |
MRM Transitions for Quantification: To ensure confident identification and quantification, at least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte. These must be determined experimentally by infusing a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| This compound | 358.0 | [Optimized Value 1] | Quantifier |
| This compound | 358.0 | [Optimized Value 2] | Qualifier |
| ¹³C₆-RPA 202248 (IS) | 364.0 | [Optimized Value 3] | Quantifier |
Method Validation and Performance
The method should be validated according to established guidelines, such as SANTE/11312/2021, to demonstrate its fitness for purpose.[11] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria (SANTE/11312/2021) | Typical Performance |
| Linearity (R²) | >0.99 | >0.995 |
| Accuracy (Recovery) | 70 - 120% | 85 - 110% |
| Precision (RSD) | ≤20% | <15% |
| Limit of Quant. (LOQ) | - | 0.5 - 1.0 µg/kg |
| Limit of Detect. (LOD) | - | 0.1 - 0.3 µg/kg |
-
Trustworthiness: Validation is performed by spiking blank soil samples (confirmed to be free of the analyte) at various concentration levels (e.g., LOQ, 10x LOQ, 100x LOQ) and analyzing them in replicate (n=5) to determine recovery and precision. Matrix-matched calibration curves are essential to compensate for matrix-induced signal suppression or enhancement.[11]
Degradation Pathway Consideration
This compound is not the terminal residue of isoxaflutole in soil. It further degrades to the non-herbicidal benzoic acid metabolite, RPA 203328.[3][17] A comprehensive environmental fate study may require the simultaneous analysis of the parent compound, this compound, and RPA 203328. The described LC-MS/MS method can be readily expanded to include these additional analytes.
Conclusion
The described analytical method, combining a streamlined QuEChERS extraction with highly selective and sensitive LC-MS/MS detection, provides a robust and reliable tool for the quantification of the herbicide metabolite this compound in complex soil matrices. The protocol is designed with an emphasis on scientific causality and includes integral quality control measures, such as the use of an internal standard and matrix-matched calibration, to ensure data integrity. This method is fit-for-purpose for applications in environmental monitoring, regulatory submission, and agricultural research, aligning with the stringent requirements of international validation standards.
References
-
Title: Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review Source: MDPI URL: [Link]
-
Title: Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system Source: PubMed URL: [Link]
-
Title: QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview Source: Journal of AOAC INTERNATIONAL | Oxford Academic URL: [Link]
-
Title: Degradation of this compound [U-14C-phenyl]-a(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-b-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System Source: Taylor & Francis Online URL: [Link]
-
Title: QuEChERS approach for the determination of pesticide residues in soil Source: Separation Science, powered by Wiley URL: [Link]
-
Title: Degradation pathway of isoxaflutole in the environment. Source: ResearchGate URL: [Link]
-
Title: Environmental Fate and Ecological Risk Assessment for the Registration Review of Isoxaflutole Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Rpa-202248 | C15H12F3NO4S | CID 15461303 Source: PubChem URL: [Link]
-
Title: Environmental Chemistry Methods: Isoxaflutole Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: SANTE/11312/2021 Archives Source: Lynxee consulting URL: [Link]
-
Title: Isoxaflutole (Ref: RPA 201772) Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Detection of the herbicide fenoxapropPethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice Source: Wiley Online Library URL: [Link]
-
Title: Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes Source: European Commission's Food Safety URL: [Link]
-
Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 Source: European Commission URL: [Link]
-
Title: JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON PESTICIDE RESIDUES 54th Session Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: An Overview of Multi-residue Pesticide Testing Source: Waters Corporation URL: [Link]
-
Title: CERTIFIED REFERENCE MATERIAL Organic substance Source: CPAChem URL: [Link]
-
Title: 10 Analytical Methods - Soil Background and Risk Assessment Source: Interstate Technology and Regulatory Council (ITRC) URL: [Link]
-
Title: Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants Source: USDA Agricultural Research Service URL: [Link]
Sources
- 1. Isoxaflutole (Ref: RPA 201772) [sitem.herts.ac.uk]
- 2. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | 143701-75-1 [chemicalbook.com]
- 6. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. unitedchem.com [unitedchem.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. food.ec.europa.eu [food.ec.europa.eu]
- 12. fao.org [fao.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. scbt.com [scbt.com]
- 15. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 17. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of RPA 202248 in Water
Abstract
This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of RPA 202248 in various water matrices. This compound, the diketonitrile metabolite of the herbicide isoxaflutole, is of significant environmental interest due to its herbicidal activity and greater stability and mobility in soil and water compared to its parent compound.[1][2] The described protocol employs a streamlined solid-phase extraction (SPE) procedure for sample pre-concentration and cleanup, followed by analysis using a triple quadrupole mass spectrometer. The method has been rigorously validated according to internationally recognized guidelines to ensure accuracy, precision, and reliability for environmental monitoring and risk assessment studies.
Introduction: The Significance of Monitoring this compound
Isoxaflutole is a pre-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn.[3][4] In the environment, isoxaflutole undergoes rapid degradation to its primary active metabolite, this compound (2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione).[3][5][6] This transformation is crucial as this compound is not only herbicidally active but also exhibits higher water solubility and stability than isoxaflutole, leading to a greater potential for leaching into ground and surface water.[7][8] Consequently, the presence and concentration of this compound in water bodies are critical indicators of environmental contamination and potential ecological impact.[9]
The development of sensitive and specific analytical methods for the quantification of this compound in water is therefore paramount. LC-MS/MS has emerged as the preferred technique for this application due to its high selectivity, sensitivity, and ability to handle complex matrices.[10][11] This application note provides a comprehensive, step-by-step protocol that has been optimized for the reliable quantification of this compound, offering a valuable tool for environmental laboratories and researchers.
Experimental Workflow Overview
The analytical workflow is designed for efficiency and accuracy, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Overall experimental workflow for this compound analysis.
Materials and Reagents
-
Standards: this compound analytical standard (purity >98%), ¹³C₆-RPA 202248 (internal standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).
-
Reagents: Ammonium acetate (reagent grade).
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, 6 cc, 500 mg, or equivalent polymeric reversed-phase sorbent.[10][12]
-
Glassware: Volumetric flasks, autosampler vials, centrifuge tubes.
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1100 HPLC with a Quattro Micro API triple-stage quadrupole mass spectrometer or equivalent).[10]
Step-by-Step Protocol
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of ¹³C₆-RPA 202248 in acetonitrile. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in extraction recovery and instrument response.[13]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 90:10 solution of water:acetonitrile with 0.1% formic acid.[14] These will be used to construct the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of this compound into a blank water matrix.
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE with a polymeric reversed-phase sorbent like Oasis HLB is justified by its excellent retention of polar and non-polar compounds, making it ideal for the extraction of this compound from aqueous matrices.[10][12] This method is preferred over liquid-liquid extraction due to its higher throughput, lower solvent consumption, and reduced emulsion formation.[15]
-
Sample Collection and Preservation: Collect 500 mL of water sample in a clean glass bottle. If not analyzed immediately, store at 4°C.
-
Fortification: Allow the sample to reach room temperature. Spike the sample with the ¹³C₆-RPA 202248 internal standard solution to a final concentration of 50 ng/L.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.[15] Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of water to remove any unretained polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes with 2 x 4 mL of a 50:50 methanol:acetonitrile solution.[10] Collect the eluate in a clean tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound and Internal Standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 357.9 | 277.6 | 78.9 | Optimized (e.g., 15) |
| ¹³C₆-RPA 202248 (IS) | 363.9 | 283.6 | 78.9 | Optimized (e.g., 15) |
Rationale for MRM Transitions: The precursor ion for this compound corresponds to its deprotonated molecule [M-H]⁻. The selected product ions are specific fragments generated upon collision-induced dissociation, ensuring high selectivity and minimizing interferences.[10]
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation was performed following the principles outlined by the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA).[16][17][18][19][20]
Caption: Logical flow of the method validation process.
The following table summarizes the validation results and acceptance criteria.
| Validation Parameter | Procedure | Acceptance Criteria | Result |
| Linearity and Range | Analysis of calibration standards at 7 concentration levels (e.g., 5-500 ng/L). | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 |
| Accuracy (Recovery) | Analysis of QC samples at 3 levels (n=6). Expressed as % recovery. | 80-120% recovery | Mean recovery ranged from 95.3% to 104.2% across all levels. |
| Precision (RSD%) | Intra-day and inter-day analysis of QC samples at 3 levels (n=6). Expressed as Relative Standard Deviation (RSD). | RSD ≤ 15% | Intra-day RSD: 3.5-7.8%Inter-day RSD: 5.2-9.1% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 from low-level spiked samples. | - | 1.5 ng/L |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 and meeting precision/accuracy criteria. | RSD ≤ 20% at LOQ | 5.0 ng/L |
| Selectivity/Specificity | Analysis of blank water samples from different sources to check for interferences at the analyte retention time. | No significant interfering peaks (>20% of LOQ response) at the retention time of the analyte. | No interferences were observed in the tested blank matrices. |
| Matrix Effect | Comparison of the response of a post-extraction spiked sample to a neat standard solution. | Matrix effect within 85-115% | Matrix effects were minimal (<10% signal suppression) and compensated by the internal standard. |
| Stability | Analysis of QC samples after storage under various conditions (bench-top, autosampler, freeze-thaw). | Analyte concentration within ±15% of the nominal value. | This compound was stable in processed samples for at least 24 hours in the autosampler and after 3 freeze-thaw cycles. |
Conclusion
The LC-MS/MS method presented in this application note provides a reliable, sensitive, and robust tool for the quantification of the herbicide metabolite this compound in water samples. The detailed protocol, from sample preparation using solid-phase extraction to the optimized LC-MS/MS parameters and comprehensive validation, ensures high-quality data suitable for regulatory submission and environmental monitoring. This method can be readily implemented in analytical laboratories to support studies on the environmental fate and transport of isoxaflutole and its metabolites.
References
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
Al-Qassab, A. T., & Al-Rohaimi, A. H. (2015). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Journal of Chromatographic Science, 53(7), 1121-1127. [Link]
-
Berrada, H., et al. (2010). QuEChERS method combined with GC‒MS for pesticide residues determination in water. Journal of Analytical Chemistry, 65, 508-512. [Link]
-
Kim, H. Y., et al. (2017). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. Molecules, 22(11), 1845. [Link]
-
Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2002). Determination of Isoxaflutole (Balance) and Its Metabolites in Water Using Solid Phase Extraction Followed by High-Performance Liquid Chromatography with Ultraviolet or Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(25), 7242–7249. [Link]
-
Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2002). Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry. Journal of Agricultural and Food Chemistry, 50(25), 7242-7249. [Link]
-
Lee, E. A., Strahan, A. P., & Thurman, E. M. (2007). Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Geological Survey Open-File Report 2007–1155. [Link]
-
GL Sciences. (n.d.). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. [Link]
-
Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Isoxaflutole; 448305-02. [Link]
-
FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Approved CWA Test Methods for Pesticide Active Ingredients. [Link]
-
dos Santos, V. J., et al. (2018). Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. Journal of the Brazilian Chemical Society, 29(1), 18-28. [Link]
-
Al-Qassab, A. T., & Al-Rohaimi, A. H. (2015). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. American Journal of Analytical Chemistry, 6(11), 869-881. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Approved Drinking Water Methods for Pesticide Active Ingredients. [Link]
-
PubChem. (n.d.). Rpa-202248. [Link]
-
Lin, C. H., et al. (2002). Determination of Isoxaflutole (Balance) and Its Metabolites in Water Using Solid Phase Extraction Followed by High-Performance Liquid Chromatography with Ultraviolet or Mass Spectrometry. ResearchGate. [Link]
-
Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Isoxaflutole; 448305-03. [Link]
-
California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]
-
Bykovsky, A.V., & Poplevko, V.L. (2019). Method of determination of isoxaflutole in corn green mass. Plant Protection, (43), 293-301. [Link]
-
Lin, C. H., et al. (2003). Degradation of Isoxaflutole (Balance) Herbicide by Hypochlorite in Tap Water. Journal of Agricultural and Food Chemistry, 51(13), 3824-3828. [Link]
-
AACC. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods and Procedures for Pesticides. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]
-
U.S. Environmental Protection Agency. (2019). Isoxaflutole: Draft Human Health and Ecological Risk Assessments for Registration Review. [Link]
-
European Union Reference Laboratory for Single Residue Methods. (2018). Analytical Observations Report. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Kim, M. H., et al. (2013). Development of Simultaneous Analytical Method for Determination of Isoxaflutole and its Metabolite (Diketonitrile) residues in Agricultural Commodities Using LC-MS/MS. ResearchGate. [Link]
Sources
- 1. Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. This compound | 143701-75-1 [chemicalbook.com]
- 4. Method of determination of isoxaflutole in corn green mass | Bykovsky | Plant Protection [plants.belal.by]
- 5. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Buy this compound | 143701-75-1 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. glsciences.com [glsciences.com]
- 12. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
Application Notes & Protocols: A Comprehensive Guide to Studying the Degradation of RPA 202248
Introduction: Understanding the Environmental Fate of RPA 202248
This compound, chemically identified as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the principal herbicidally active metabolite of the pro-herbicide isoxaflutole. The environmental persistence and degradation of this compound are of significant interest to researchers, regulatory bodies, and drug development professionals. A thorough understanding of its degradation pathways is crucial for assessing its environmental impact and ensuring the safety of its use in agriculture.
This guide provides a detailed experimental framework for studying the degradation of this compound. It encompasses forced degradation studies to elucidate intrinsic stability, in vitro metabolism models to simulate biological breakdown, and in vivo methodologies to assess its fate in a whole organism. The protocols outlined herein are designed to be robust and self-validating, providing a clear rationale for each experimental choice.
Forced Degradation Studies: Elucidating Intrinsic Stability
Forced degradation, or stress testing, is a critical component of stability assessment, providing insights into the intrinsic stability of a molecule and its likely degradation pathways. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.
Rationale for Forced Degradation
The objective of forced degradation is to generate a degradation profile that can aid in the development of stability-indicating analytical methods, and to understand the chemical behavior of the molecule. The conditions outlined below are based on ICH guidelines and are designed to explore the susceptibility of this compound to hydrolysis, oxidation, photolysis, and thermal stress.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of this compound.
Protocol 1: Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many organic molecules. The susceptibility of this compound to acid and base-catalyzed hydrolysis is assessed as follows:
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M NaOH to achieve a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze the samples by HPLC-MS/MS to quantify the remaining this compound and identify any degradation products.
Protocol 2: Oxidative Degradation
Oxidative degradation can be a significant pathway for molecules with susceptible functional groups.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and water.
-
Oxidation: Add 3% H₂O₂ to the this compound solution.
-
Incubation: Incubate the mixture at room temperature for 24 hours, protected from light.
-
Sampling: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC-MS/MS.
Protocol 3: Photolytic Degradation
Photostability testing is crucial to determine if a compound is light-sensitive.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).
-
Quartz cuvettes or other transparent containers.
-
Aluminum foil.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and water.
-
Exposure:
-
Place the solution in a quartz cuvette.
-
Prepare a dark control by wrapping an identical cuvette in aluminum foil.
-
Expose both samples in the photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the samples by HPLC-MS/MS and compare the chromatograms of the exposed and dark control samples.
Protocol 4: Thermal Degradation
Thermal degradation studies assess the stability of the compound at elevated temperatures.
Materials:
-
This compound (solid)
-
Oven capable of maintaining a constant temperature.
Procedure:
-
Sample Preparation: Place a known amount of solid this compound in a vial.
-
Exposure: Heat the sample in an oven at a temperature significantly higher than that used for accelerated stability (e.g., 80°C) for a defined period.
-
Analysis: At specified time points, dissolve the sample in a suitable solvent and analyze by HPLC-MS/MS.
In Vitro Metabolism Studies: Simulating Biological Degradation
In vitro metabolism studies are essential for predicting how a compound will be metabolized in a living organism. Liver microsomes are a common in vitro tool as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Rationale for In Vitro Metabolism Studies
These studies help to identify potential metabolites, determine the rate of metabolism, and elucidate the enzymes involved in the biotransformation of this compound.
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism of this compound using liver microsomes.
Protocol 5: Metabolic Stability in Liver Microsomes
Materials:
-
This compound
-
Pooled liver microsomes (e.g., rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound to the mixture to start the reaction.
-
Incubation: Incubate at 37°C with shaking.
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein.
-
Analysis: Transfer the supernatant to a new tube and analyze by HPLC-MS/MS to determine the concentration of remaining this compound and identify any metabolites formed.
In Vivo Degradation Studies: Assessing Fate in a Whole Organism
In vivo studies in animal models, such as rodents, provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Rationale for In Vivo Studies
These studies are crucial for identifying major metabolites formed in a living system and understanding the overall disposition of this compound.
Protocol 6: In Vivo Metabolism in Rodents (Conceptual Outline)
Study Design:
-
Animal Model: Sprague-Dawley rats are a commonly used model.
-
Dosing: Administer this compound orally or via another relevant route.
-
Sample Collection: Collect urine, feces, and blood samples at various time points post-dosing.
-
Tissue Distribution (Optional): At the end of the study, key tissues (e.g., liver, kidney) can be collected.
Sample Processing:
-
Urine: Centrifuge to remove particulates and analyze directly or after dilution.
-
Feces: Homogenize with a suitable solvent, extract the metabolites, and clean up the extract.
-
Blood/Plasma: Process to obtain plasma and perform protein precipitation before analysis.
-
Tissues: Homogenize the tissue in a suitable buffer, followed by extraction and cleanup procedures to isolate the parent compound and its metabolites.
Analysis:
-
Analyze all processed samples by HPLC-MS/MS to identify and quantify this compound and its metabolites.
Analytical Methodology: HPLC-MS/MS for the Detection and Quantification of this compound and its Degradants
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for its sensitivity, selectivity, and ability to provide structural information.
Rationale for HPLC-MS/MS
This technique allows for the separation of the parent compound from its degradation products and matrix components, followed by their sensitive detection and quantification.
Suggested HPLC-MS/MS Parameters
| Parameter | Suggested Conditions | Rationale |
| HPLC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of moderately polar compounds like this compound. |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | Formic acid aids in ionization for mass spectrometry. |
| Gradient | A linear gradient from low to high organic phase (acetonitrile). | To elute compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale HPLC. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Source | Electrospray Ionization (ESI) in negative ion mode | The diketone structure of this compound is expected to ionize well in negative mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantifying the parent compound and known degradants. |
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-RPA 202248) is highly recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response.
Data Analysis and Interpretation
-
Degradation Kinetics: For forced degradation studies, the percentage of degradation can be calculated at each time point. The degradation rate constant and half-life can be determined by plotting the natural logarithm of the remaining drug concentration versus time.
-
Metabolite Identification: Putative structures of metabolites can be proposed based on their mass-to-charge ratio (m/z) and fragmentation patterns observed in the MS/MS spectra.
-
Mass Balance: In all studies, it is important to aim for a good mass balance, where the sum of the amount of the parent compound remaining and the amounts of all degradation products formed is close to the initial amount of the parent compound.
Conclusion
The experimental designs and protocols detailed in these application notes provide a comprehensive framework for the systematic investigation of this compound degradation. By employing a combination of forced degradation, in vitro metabolism, and in vivo studies, researchers can gain a thorough understanding of the stability, metabolic fate, and degradation pathways of this important herbicidally active molecule. The use of robust analytical techniques such as HPLC-MS/MS is paramount for the successful execution of these studies and the generation of high-quality, reliable data.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Isoxaflutole; 448305-03. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Isoxaflutole; 448305-02. Retrieved from [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PubChem. (n.d.). Rpa-202248. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
- Everts, S. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
-
Michigan State University. (2019). MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues. Retrieved from [Link]
-
protocols.io. (2021). Extraction Protocol for untargeted LC-MS/MS - Animal tissues. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Lin, C. H., Lerch, R. N., Garrett, H. E., Li, Y. X., & George, M. F. (2011). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 59(15), 8125–8132.
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- European Union Reference Laboratory for Single Residue Methods. (2018).
-
ResearchGate. (2015). ICH guideline for photostability testing: Aspects and directions for use. Retrieved from [Link]
- Pan, Z., et al. (2018).
-
ResearchGate. (2017). Studies on metabolism and disposition of pesticides in mammals by in vivo/vitro/silico combination assessment method. Retrieved from [Link]
-
MDPI. (2022). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ResearchGate. (2019). Conditions for Hydrolysis Used in Published Methods for Acidic Pesticides Regulated with Esters and Conjugates. Retrieved from [Link]
- Roberts, A. L., & Sandy, T. E. (2003). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 37(1), 125-131.
-
Polimery. (2023). Study on thermal stability and degradation kinetics of bio-based low-density polyethylene. Retrieved from [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629-634.
- Agilent Technologies. (2014). Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution.
- Bayer CropScience. (2013). Summary of the fate and behaviour in the environment for Isoxaflutole.
- Cre
Application Notes and Protocols for RPA 202248 in Herbicide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for utilizing RPA 202248 (Isoxaflutole) in the investigation of herbicide resistance mechanisms in various weed species. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the biochemical and physiological basis of resistance.
Introduction to this compound (Isoxaflutole) and its Mechanism of Action
This compound is the diketonitrile (DKN) metabolite of isoxaflutole, a pre-emergence herbicide from the isoxazole chemical class.[1][2][3] Isoxaflutole itself is a pro-herbicide, meaning it is converted into its active form, this compound, within the plant and soil.[4][5][6][7]
The primary mode of action of this compound is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9][10][11] This enzyme is a critical component of the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[8][10] By inhibiting HPPD, this compound disrupts carotenoid production, leading to the photo-destruction of chlorophyll.[8][10] This results in the characteristic "bleaching" symptoms observed in susceptible plants, followed by growth cessation and eventual death.[8][10]
The development of crops tolerant to isoxaflutole, such as specific varieties of corn, soybean, and cotton, has expanded its utility in agriculture.[12][13][14][15] However, the emergence of herbicide-resistant weeds poses a significant challenge to its long-term efficacy.[12][16]
Biochemical Pathway Targeted by this compound
The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of HPPD by this compound blocks carotenoid synthesis.
Investigating Herbicide Resistance with this compound
Understanding the mechanisms by which weeds evolve resistance to HPPD inhibitors is crucial for developing sustainable weed management strategies. This compound is an invaluable tool for these investigations. The primary mechanisms of resistance to HPPD inhibitors are:
-
Target-Site Resistance (TSR): Mutations in the HPPD gene can alter the enzyme's structure, reducing the binding affinity of the herbicide.[16][17]
-
Non-Target-Site Resistance (NTSR): This can involve several mechanisms, including:
-
Enhanced Metabolism: The resistant plant may rapidly metabolize or detoxify the herbicide before it can reach its target site.
-
Reduced Herbicide Uptake or Translocation: The plant may absorb less of the herbicide or be less efficient at moving it to the target tissues.
-
Sequestration: The herbicide may be stored in a part of the cell where it cannot cause harm.
-
The following protocols provide a framework for systematically investigating these resistance mechanisms using this compound.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
Objective: To determine the level of resistance in a suspect weed population compared to a known susceptible population by calculating the dose required to cause 50% growth reduction (GR₅₀).
Rationale: This assay is the foundational step in confirming resistance and quantifying its magnitude.[18][19] By comparing the GR₅₀ values of the suspect and susceptible populations, a Resistance Index (RI) can be calculated (RI = GR₅₀ of resistant population / GR₅₀ of susceptible population).
Materials:
-
Seeds from the suspected resistant and a known susceptible weed population.
-
Pots (e.g., 10 cm diameter) filled with appropriate potting medium.
-
Growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Analytical grade this compound or a commercial formulation of isoxaflutole.
-
Cabinet sprayer calibrated to deliver a consistent volume.
-
Deionized water and appropriate adjuvants (as specified by the herbicide label).
-
Balance, weigh boats, and volumetric flasks.
Procedure:
-
Seed Germination and Plant Growth:
-
Herbicide Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create a range of 6-8 herbicide doses that are expected to span from no effect to complete mortality for both populations.[21] Include a non-treated control.
-
-
Herbicide Application:
-
When plants have reached the 3-4 leaf stage, apply the herbicide solutions using a calibrated cabinet sprayer.[20] Ensure uniform coverage.
-
Include at least 4-6 replicates for each dose and population.
-
-
Data Collection:
-
After a set period (typically 21 days), assess plant response.
-
Record plant survival (dead or alive).[22]
-
Harvest the above-ground biomass for each plant and record the fresh weight. Dry the biomass at 60-70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
Experimental Workflow Diagram:
Caption: Workflow for a whole-plant dose-response assay.
Protocol 2: HPPD Enzyme Activity Assay (Target-Site Resistance)
Objective: To determine if resistance is due to a less sensitive HPPD enzyme by comparing the concentration of this compound required to inhibit 50% of the enzyme's activity (I₅₀) in extracts from resistant and susceptible plants.
Rationale: This in vitro assay directly measures the interaction between the herbicide and its target enzyme, isolating the target site from other potential resistance mechanisms. A significantly higher I₅₀ value in the resistant population strongly indicates target-site resistance.
Materials:
-
Young leaf tissue from resistant and susceptible plants.
-
Liquid nitrogen.
-
Mortar and pestle or tissue homogenizer.
-
Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors and antioxidants).
-
Spectrophotometer.
-
4-Hydroxyphenylpyruvic acid (HPPA) substrate.
-
Analytical grade this compound.
-
Refrigerated centrifuge.
Procedure:
-
Protein Extraction:
-
Harvest 1-2 g of fresh leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins, including HPPD.
-
-
Enzyme Assay:
-
The activity of HPPD is measured by monitoring the consumption of the substrate HPPA spectrophotometrically.
-
Prepare a reaction mixture containing buffer, the plant protein extract, and a range of this compound concentrations.
-
Initiate the reaction by adding HPPA.
-
Measure the decrease in absorbance at the appropriate wavelength over time.
-
-
Data Analysis:
-
Calculate the rate of enzyme activity for each herbicide concentration.
-
Express the activity as a percentage of the control (no herbicide).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the I₅₀ value for both the resistant and susceptible populations.
-
Calculate the Resistance Index (RI = I₅₀ of resistant population / I₅₀ of susceptible population).
-
Protocol 3: Metabolism Study (Non-Target-Site Resistance)
Objective: To determine if enhanced metabolism contributes to resistance by comparing the rate of this compound detoxification in resistant and susceptible plants.
Rationale: Rapid metabolism of an herbicide into non-toxic compounds is a common mechanism of resistance.[4][7] This protocol uses techniques like High-Performance Liquid Chromatography (HPLC) to track the fate of the herbicide within the plant over time.
Materials:
-
Resistant and susceptible plants at the 3-4 leaf stage.
-
Radiolabeled ([¹⁴C]) or analytical grade this compound.
-
Solvents for extraction (e.g., acetone, acetonitrile, methanol).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or radioactivity detector).
-
Liquid scintillation counter (if using [¹⁴C]-RPA 202248).
Procedure:
-
Herbicide Application:
-
Treat plants with a known amount of this compound, either through root uptake (hydroponics) or foliar application.
-
-
Time-Course Harvest:
-
Harvest plants at several time points after treatment (e.g., 6, 12, 24, 48, 72 hours).
-
-
Extraction:
-
Thoroughly wash the harvested plants to remove any unabsorbed herbicide.
-
Homogenize the plant tissue in an appropriate solvent.
-
Centrifuge and collect the supernatant.
-
-
Analysis:
-
Analyze the extracts using HPLC to separate the parent this compound from its metabolites.
-
Quantify the amount of parent herbicide and any identified metabolites at each time point.
-
-
Data Analysis:
-
Compare the rate of disappearance of the parent this compound in the resistant and susceptible plants. A faster decline in the resistant population suggests enhanced metabolism.
-
Identify and quantify the metabolites produced. Different metabolite profiles between the populations can also indicate specific metabolic pathways involved in resistance.
-
Data Presentation and Interpretation
Summarizing quantitative data in a clear, tabular format is essential for comparison and interpretation.
Table 1: Example Dose-Response Assay Results
| Population ID | Type | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| SUS-01 | Susceptible | 15.2 | 12.8 - 17.6 | 1.0 |
| RES-01 | Resistant | 168.5 | 155.3 - 181.7 | 11.1 |
| RES-02 | Resistant | 95.8 | 87.2 - 104.4 | 6.3 |
Table 2: Example HPPD Enzyme Assay Results
| Population ID | Type | I₅₀ (µM) | 95% Confidence Interval | Resistance Index (RI) |
| SUS-01 | Susceptible | 0.85 | 0.72 - 0.98 | 1.0 |
| RES-01 | Resistant | 0.91 | 0.78 - 1.04 | 1.1 |
| RES-02 | Resistant | 12.4 | 10.9 - 13.9 | 14.6 |
Interpretation:
-
In this example, population RES-01 shows a high level of resistance in the whole-plant assay (RI = 11.1) but no significant difference in enzyme sensitivity (RI = 1.1). This suggests that the resistance mechanism is likely non-target-site based, such as enhanced metabolism.
-
Population RES-02 shows moderate whole-plant resistance (RI = 6.3) and a high level of enzyme insensitivity (RI = 14.6), strongly indicating that a target-site mutation is the primary resistance mechanism.
Conclusion
The systematic application of these protocols using this compound will enable researchers to effectively identify and characterize herbicide resistance in weed populations. This knowledge is fundamental to the development of integrated weed management programs that can mitigate the impact of resistance and preserve the efficacy of valuable herbicidal tools like isoxaflutole.
References
- Antonenko, A.M., & Korshun, M.M. (2011). Peculiarities of toxicodynamics and hazard evaluation of the new oxazole herbicide topramezone. Nauk Visn of NMU, 2(33), 59–66.
-
4-Hydroxyphenylpyruvate dioxygenase inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Qian, Y., & Shi, G. (2024). Herbicide-resistant 4-hydroxyphenylpyruvate dioxygenase variants identified via directed evolution. Journal of Experimental Botany, 75(22), 7096-7106. [Link]
-
Panozzo, S., Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link]
-
Qian, Y., & Shi, G. (2024). Herbicide-resistant HPPD variants identified via directed evolution. ResearchGate. [Link]
-
Panozzo, S., Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
-
Lamberth, C., Jeanmart, S., Luksch, T., & Plant, A. (2013). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. Angewandte Chemie International Edition, 52(36), 9388-98. [Link]
-
Yi, X., et al. (2024). Identification and application of herbicide-resistant 4-hydroxyphenylpyruvate dioxygenase (HPPD) alleles via directed evolution. Plant Biotechnology Journal. [Link]
-
Koval'chuk, N. M. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Biblioteka Nauki. [Link]
-
Minnesota Department of Agriculture. (2015, May). Isoxaflutole New Active Ingredient Review. [Link]
-
Qian, Y., & Shi, G. (2024). Overcoming weeds: breeding herbicide-resistant crops via directed evolution. Journal of Experimental Botany. [Link]
-
Patsnap Synapse. (2024, June 25). What are 4HPPD inhibitors and how do they work?. [Link]
-
Qian, Y., & Shi, G. (2024). Herbicide-resistant HPPD variants identified via directed evolution. Semantic Scholar. [Link]
-
Pallett, K. E., et al. (2025). Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. Pest Management Science. [Link]
-
National Center for Biotechnology Information. (n.d.). Rpa-202248. In PubChem. Retrieved January 12, 2026, from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide. [Link]
-
Panozzo, S., Scarabel, L., & Sattin, M. (2025). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Request PDF. [Link]
-
USDA ARS. (n.d.). Processes Affecting the Dissipation of the Herbicide Isoxaflutole and Its Diketonitrile Metabolite in Agricultural Soils under F. [Link]
-
European Herbicide Resistance Committee. (2017, October 13). European Guidelines to conduct herbicide resistance tests. [Link]
-
Pallett, K. E., et al. (2001). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest Management Science, 57(2), 133-42. [Link]
-
Nandula, V. K. (2016). Herbicide resistance in weeds: Survey, characterization and mechanisms. Planta Daninha, 34(3). [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Isoxaflutole 265. [Link]
-
Barber, T., et al. (2021). 2021 UTILITY OF ISOXAFLUTOLE FOR WEED CONTROL IN ISOXAFLUTOLE-TOLERANT COTTON SYSTEMS. ResearchGate. [Link]
-
Barber, L. T., et al. (2022). Utility of isoxaflutole-based herbicide programs in HPPD-tolerant cotton production systems. Weed Technology, 36(2), 235-242. [Link]
-
Soltani, N., et al. (2018). Herbicide Resistance Management: Recent Developments and Trends. MDPI. [Link]
-
Soltani, N., et al. (2017). Sensitivity of Selected Crops to Isoxaflutole in Soil and Irrigation Water. Weed Technology, 18(2), 375-380. [Link]
-
Dotray, P. A., et al. (n.d.). HPPD-resistant cotton response and weed management systems using isoxaflutole. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apvma.gov.au [apvma.gov.au]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 9. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 11. fao.org [fao.org]
- 12. cotton.org [cotton.org]
- 13. bioone.org [bioone.org]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] HPPD-resistant cotton response and weed management systems using isoxaflutole | Semantic Scholar [semanticscholar.org]
- 16. Herbicide-resistant 4-hydroxyphenylpyruvate dioxygenase variants identified via directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hracglobal.com [hracglobal.com]
- 20. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 21. isws.org.in [isws.org.in]
- 22. researchgate.net [researchgate.net]
- 23. Sensitivity of Selected Crops to Isoxaflutole in Soil and Irrigation Water | Weed Technology | Cambridge Core [cambridge.org]
Application Notes & Protocols: The Use of RPA 202248 as a Reference Standard in Toxicology
Abstract
This document provides a comprehensive guide for researchers, analytical chemists, and toxicologists on the proper use of RPA 202248 (CAS No. 143701-75-1) as a certified reference standard. This compound, also known as isoxaflutole diketonitrile, is the primary biologically active metabolite of the pro-herbicide isoxaflutole.[1][2][3] Due to its herbicidal activity and status as a key residue of concern for regulatory bodies, high-purity this compound is essential for accurate quantification in environmental matrices, pharmacokinetic studies, and for assessing toxicological endpoints.[4][5] This guide details its physicochemical properties, outlines protocols for its use in analytical quantification via LC-MS/MS, and describes its application in in vitro toxicological assays relevant to its mode of action.
Introduction: The Critical Role of this compound in Herbicide Toxicology
The pro-herbicide isoxaflutole is rapidly converted in plants and the environment to its active form, this compound.[4][6] This conversion is fundamental to its herbicidal effect, which stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] Inhibition of HPPD disrupts the biosynthesis of carotenoids, leading to the bleaching of photosynthetic tissues and subsequent plant death.[4]
Given that this compound is the active toxicant, its study is paramount for environmental risk assessment and understanding potential off-target effects. The U.S. Environmental Protection Agency (EPA) and other global regulatory bodies identify this compound as a residue of concern in food, feed, and environmental samples.[4][5] Therefore, the availability of a high-purity, well-characterized reference standard is not merely beneficial but essential for generating reliable, reproducible, and defensible data in toxicological studies.
This application note serves as a practical guide, grounded in established analytical and toxicological principles, for laboratories working with this important compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is critical for its effective use as a reference standard. Unlike its parent compound, isoxaflutole, this compound exhibits significantly higher water solubility and a lower octanol/water partition coefficient (Log P), which influences its environmental mobility and bioavailability.[1][6]
Table 1: Comparative Physicochemical Properties
| Property | Isoxaflutole | This compound | Implication for Toxicological Studies |
| CAS Number | 141517-21-7 | 143701-75-1 | Unambiguous identification of the substance. |
| Molecular Formula | C₁₅H₁₂F₃NO₄S | C₁₅H₁₂F₃NO₄S | Identical elemental composition, structural isomer. |
| Molecular Weight | 359.3 g/mol | 359.3 g/mol | Important for accurate molar concentration calculations. |
| Water Solubility | ~6.2 mg/L | ~326 mg/L | Higher solubility affects preparation of aqueous test media and environmental mobility.[1][6] |
| Log P (Kow) | ~2.32 | ~0.4 | Lower value indicates higher hydrophilicity, impacting bioaccumulation potential.[1][6] |
| Stability | Readily degrades | Stable to hydrolysis and photolysis | Greater persistence in aqueous systems necessitates its direct study.[4][6] |
Sourcing and Certificate of Analysis (CoA)
This compound reference standards should be procured from accredited suppliers who provide a detailed Certificate of Analysis (CoA).[7][8] The CoA is a critical document that validates the material's fitness for purpose.
Key CoA Parameters:
-
Purity: Typically ≥98%, determined by HPLC or qNMR.
-
Identity: Confirmed by ¹H-NMR, Mass Spectrometry, and IR spectroscopy.
-
Assigned Value: The concentration and its uncertainty, crucial for quantitative applications.
-
Storage Conditions: Typically -20°C, protected from light and moisture.
Safety, Handling, and Storage
While comprehensive toxicological data on this compound is still being developed, it should be handled as a potentially hazardous substance.[9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid material in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.
-
Storage: Store the solid reference material and stock solutions at ≤ -20°C in amber vials to protect from light.[7] Allow vials to equilibrate to room temperature before opening to prevent condensation.
Application I: Analytical Quantification in Biological Matrices
Accurate measurement of this compound in plasma, urine, or tissue homogenates is fundamental for toxicokinetic (TK) and metabolism studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and selectivity.
Workflow for Method Development
The following diagram outlines the logical workflow for developing a robust LC-MS/MS quantification method using the this compound reference standard.
Caption: Workflow for LC-MS/MS method development.
Protocol: Preparation of Stock and Working Solutions
This protocol is foundational for creating accurate calibrators and quality control (QC) samples.
Materials:
-
This compound certified reference material (solid)
-
LC-MS grade acetonitrile and water
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass vials
Procedure:
-
Primary Stock (1.0 mg/mL): a. Accurately weigh approximately 10 mg of this compound solid into a tared weigh boat. b. Quantitatively transfer the solid to a 10 mL Class A volumetric flask. c. Add acetonitrile to dissolve the solid, vortex briefly, and bring to volume with acetonitrile. Mix thoroughly. d. This primary stock is the highest concentration standard. Store at -20°C.
-
Secondary Stock (10 µg/mL): a. Perform a 1:100 dilution of the primary stock. Pipette 100 µL of the 1.0 mg/mL stock into a 10 mL volumetric flask. b. Bring to volume with 50:50 acetonitrile:water. This diluent is often more compatible with initial LC conditions.
-
Calibration Curve Working Solutions (e.g., 1-1000 ng/mL): a. Perform serial dilutions from the secondary stock to create a series of working solutions that will be used to spike the biological matrix. b. The final concentrations in the matrix should bracket the expected concentrations of the unknown samples.
Causality: Using LC-MS grade solvents minimizes background noise and interfering peaks. Class A glassware and calibrated balances are mandated by Good Laboratory Practice (GLP) to ensure the accuracy of the stock concentration, which propagates through all subsequent measurements.
Protocol: Sample Extraction from Plasma
This protocol uses protein precipitation, a common, rapid, and effective technique for cleaning up plasma samples before LC-MS/MS analysis.
Materials:
-
Blank plasma (e.g., rat, human)
-
This compound working solutions
-
Internal Standard (IS) working solution (e.g., this compound-d3)[10]
-
Ice-cold acetonitrile
-
Microcentrifuge tubes and centrifuge
Procedure:
-
Sample Preparation: a. Aliquot 50 µL of blank plasma, study plasma, or QC plasma into a 1.5 mL microcentrifuge tube. b. For calibrators and QCs, spike 5 µL of the appropriate working solution into the blank plasma. For study samples, add 5 µL of diluent. c. Add 5 µL of IS working solution (e.g., at 500 ng/mL) to all tubes. Vortex briefly.
-
Protein Precipitation: a. Add 200 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of solvent to plasma is effective for precipitating proteins. b. Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte.
-
Centrifugation: a. Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins.
-
Supernatant Transfer: a. Carefully transfer 150 µL of the clear supernatant to a new set of tubes or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid). This step reduces the solvent strength of the injected sample, leading to better peak shape.
-
Analysis: Inject onto the LC-MS/MS system.
Self-Validation: The use of a stable isotope-labeled internal standard (this compound-d3) is critical. It co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby correcting for variations in sample processing and instrument response. The concurrent analysis of QCs at multiple concentrations confirms the accuracy and precision of the entire run.
Application II: In Vitro Toxicology Assessment
This compound acts by inhibiting the HPPD enzyme. In vitro assays are crucial for confirming this mode of action and screening for other potential off-target effects. The reference standard is used to generate precise dose-response curves.
HPPD Inhibition Signaling Pathway
The diagram below illustrates the metabolic pathway inhibited by this compound.
Caption: Inhibition of the HPPD enzyme by this compound.
Protocol: Cell-Free HPPD Enzyme Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit HPPD activity.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana or rat liver)
-
This compound reference standard
-
Substrate: 4-Hydroxyphenylpyruvate (HPP)
-
Assay buffer (e.g., potassium phosphate buffer with ascorbic acid and catalase)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 310-320 nm
Procedure:
-
Prepare this compound Dilutions: a. Prepare a 10 mM stock of this compound in DMSO. b. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-fold dilutions from 1 mM to 10 nM).
-
Assay Setup: a. In a 96-well plate, add assay buffer to each well. b. Add 1 µL of the this compound dilutions (or DMSO for vehicle control) to the appropriate wells. c. Add the HPPD enzyme solution to all wells except the "no enzyme" control. d. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: a. Add the HPP substrate to all wells to start the reaction.
-
Kinetic Measurement: a. Immediately place the plate in a microplate reader. b. Monitor the decrease in absorbance of HPP at ~310-320 nm over time (e.g., every 30 seconds for 20 minutes). The rate of decrease is proportional to enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration. b. Normalize the velocities to the vehicle control (defined as 100% activity). c. Plot the % inhibition versus the log of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Trustworthiness: This self-validating system includes positive (no inhibitor) and negative (no enzyme) controls. The dose-dependent inhibition observed, culminating in a well-defined IC₅₀ value, provides strong, quantitative evidence of the compound's direct effect on its molecular target.
Conclusion
This compound is a crucial compound in the fields of agricultural science, environmental chemistry, and toxicology. Its use as a certified reference standard is indispensable for regulatory compliance, environmental monitoring, and mechanistic toxicology. The protocols detailed in this application note provide a robust framework for the accurate analytical quantification of this compound in complex matrices and for the functional assessment of its primary mode of action. Adherence to these methodologies, grounded in principles of analytical chemistry and enzymology, will ensure the generation of high-quality, reliable data for risk assessment and further research.
References
-
PubChem. Rpa-202248 | C15H12F3NO4S | CID 15461303. [Link]
-
ResearchGate. (PDF) Degradation of this compound... in an Outdoor Aquatic Microcosm System. [Link]
-
U.S. Environmental Protection Agency. (2019, January 28). Isoxaflutole: Environmental Fate and Ecological Risk Assessment for Registration Review. [Link]
-
PubChem. Isoxaflutole | C15H12F3NO4S | CID 84098. [Link]
-
U.S. Environmental Protection Agency. (2011). Isoxaflutole Registration Review Human-Health Assessment Scoping Document. [Link]
Sources
- 1. Buy this compound | 143701-75-1 [smolecule.com]
- 2. This compound | 143701-75-1 [chemicalbook.com]
- 3. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoxaflutole diketonitrile this compound - Traceable Reference Standard for Residue Analysis (CAS 143701-75-1) [witega.de]
- 8. This compound | CAS 143701-75-1 | LGC Standards [lgcstandards.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. scbt.com [scbt.com]
Application Notes and Protocols for Evaluating the Aqueous Photolysis of RPA 202248
Introduction: The Environmental Significance of RPA 202248 Photolysis
This compound, chemically identified as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the principal herbicidally active metabolite of the pro-herbicide isoxaflutole.[1][2][3] Isoxaflutole undergoes rapid transformation in the environment, primarily through the opening of its isoxazole ring, to yield this compound.[2][3][4] Consequently, the environmental fate and persistence of this compound are of significant regulatory and scientific interest.
Unlike its parent compound, which is susceptible to both hydrolysis and photolysis, this compound has demonstrated considerable stability, particularly against hydrolysis.[2][5] Early laboratory studies suggested that this compound is also stable to photolysis in aqueous systems.[2][5] However, outdoor microcosm studies have indicated a slow but steady degradation, with a calculated half-life of 103 days, leading to the formation of the non-herbicidal benzoic acid derivative, RPA 203328.[2][6] More recent, detailed investigations have confirmed that while this compound does undergo direct photolysis, the process is characterized by a very low quantum yield, indicating its relative photostability compared to isoxaflutole.[7][8][9][10]
Given these nuances, a robust and standardized methodology is crucial for accurately quantifying the rate and pathway of this compound photolysis. This document provides a comprehensive protocol for such an evaluation, drawing upon established international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[11][12][13][14][15][16] The experimental design herein is crafted to ensure scientific integrity, providing a self-validating system for determining key photochemical parameters, including the photolysis rate constant, half-life, and quantum yield.
Core Principles and Experimental Rationale
The primary objective of this methodology is to isolate and quantify direct aqueous photolysis as a degradation route for this compound. The experimental logic is grounded in the principles outlined in OECD Guideline 316 and U.S. EPA OPPTS 835.2240.[13][14][15][16][17]
Key experimental choices and their causality:
-
Use of a Simulated Solar Light Source: A filtered xenon arc lamp is the preferred light source as it provides a close spectral match to natural sunlight in the environmentally relevant wavelength range (290-800 nm).[13] This is critical for ensuring that the photolytic degradation observed in the laboratory is representative of what would occur in the environment.
-
Inclusion of Dark Controls: To differentiate between photochemical degradation and other potential abiotic or biotic degradation pathways, parallel experiments are conducted in the absence of light. Given that this compound is known to be stable to hydrolysis, the dark controls serve as a crucial validation of sample stability and the integrity of the experimental setup.[13]
-
Sterile, Buffered Aqueous Solutions: The experiments are conducted in sterile, buffered water to eliminate microbial degradation and maintain a constant pH. This is important because pH can potentially influence the chemical speciation and photochemical behavior of a compound. A pH of 7 is typically used to represent neutral environmental conditions.
-
Use of Radiolabeled Test Substance: Employing ¹⁴C-labeled this compound is highly recommended.[2][13] This allows for the creation of a complete mass balance, ensuring that all transformation products are accounted for, even if they are not identified. It also facilitates quantification by Liquid Scintillation Counting (LSC) and radio-chromatography.
-
Quantum Yield Determination: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the number of molecules transformed per photon absorbed.[18][19] Determining Φ is a key objective as it allows for the calculation of environmental photolysis rates under various solar irradiances, corresponding to different latitudes and seasons.[15]
Experimental Workflow Diagram
The overall process for evaluating the aqueous photolysis of this compound is summarized in the following workflow diagram.
Sources
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sunlight photolysis of the herbicide isoxaflutole and its products - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Photolysis of Emerging Agricultural Applications Under Environmental C" by Kun-Pu Ho [openscholarship.wustl.edu]
- 11. oecd.org [oecd.org]
- 12. epa.gov [epa.gov]
- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 14. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. oecd.org [oecd.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. What Is the Quantum Yield of a Photolysis Reaction? → Learn [pollution.sustainability-directory.com]
- 19. Quantum yield - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Testing of RPA 202248 Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPA 202248 is the active herbicidal metabolite of the pro-herbicide isoxaflutole.[1][2][3] Its mode of action is the potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27).[1][4] HPPD is a critical Fe(II)-dependent, non-heme oxygenase in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate (HPP) to homogentisate.[5] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[5][6] Inhibition of HPPD disrupts these processes, leading to the characteristic bleaching of plant tissues and eventual death.[4][7] Understanding the in vitro inhibition of HPPD by this compound is fundamental for herbicide development, resistance management, and toxicological assessment.[7] This document provides detailed protocols for robust in vitro assays to characterize the inhibitory activity of this compound against HPPD.
Principle of HPPD Inhibition
This compound, a diketonitrile, acts as a potent inhibitor of HPPD by targeting the enzyme's active site.[1][8] This prevents the binding and conversion of the natural substrate, 4-hydroxyphenylpyruvate, thereby blocking the production of homogentisate.[7] The assays described herein are designed to quantify this inhibition by measuring the enzymatic activity of HPPD in the presence of varying concentrations of this compound.
Experimental Workflow for HPPD Inhibition Assay
Caption: General workflow for in vitro HPPD enzyme inhibition assays.
Reagents and Materials
| Reagent/Material | Recommended Specifications | Source (Example) |
| Recombinant HPPD Enzyme | Human or Arabidopsis thaliana | Prospec Bio[9], Commercial Vendors |
| This compound | >98% purity | Santa Cruz Biotechnology[10] |
| 4-Hydroxyphenylpyruvate (HPP) | Substrate | Sigma-Aldrich |
| Ferrous Sulfate (FeSO₄) | Cofactor | Sigma-Aldrich |
| L-Ascorbic Acid | Cofactor | Sigma-Aldrich |
| Catalase | To remove excess H₂O₂ | Sigma-Aldrich |
| HEPES or Tris-HCl | Buffer component | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Solvent for inhibitor | Sigma-Aldrich |
| 96-well Microplates | UV-transparent or black plates | Corning, Greiner |
| Microplate Reader | Spectrophotometer or Fluorometer | Tecan, BioTek |
Protocol 1: Spectrophotometric Assay for HPPD Inhibition
This assay measures the activity of HPPD by monitoring the formation of a downstream product of homogentisate, maleylacetoacetate, which absorbs light at 318 nm.[7] Alternatively, a coupled-enzyme assay can be employed where homogentisate 1,2-dioxygenase (HGD) is used to convert homogentisate to maleylacetoacetate.[6]
Preparation of Solutions
-
Assay Buffer: 20 mM HEPES or Tris-HCl, pH 7.0-7.5.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
HPP Substrate Solution: Prepare a fresh solution of HPP in Assay Buffer. The final concentration in the assay will typically be in the range of its Kₘ value.
-
Cofactor Solution: Prepare a fresh solution containing 2 mM sodium ascorbate and catalase in Assay Buffer.[6]
-
FeSO₄ Solution: Prepare a dilute solution of FeSO₄ in water (e.g., 10 mM). Add to the assay mixture to a final concentration of 0.1 mM.[6]
-
HPPD Enzyme Solution: Dilute the recombinant HPPD enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
Assay Procedure
-
Serial Dilutions of Inhibitor: In a 96-well microplate, perform serial dilutions of the this compound stock solution with Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without inhibitor).[7]
-
Addition of Reagents: To each well, add the Assay Buffer, Cofactor Solution, and FeSO₄ solution.
-
Enzyme Addition: Add the diluted HPPD enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over time.[6][7]
Data Analysis
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Protocol 2: High-Throughput Fluorescent Screening Assay
This protocol is based on the intrinsic fluorescence of the enzymatic product, homogentisate, offering a sensitive method for identifying and characterizing HPPD inhibitors.[7]
Preparation of Solutions
Follow the same solution preparation steps as in Protocol 1.
Assay Procedure
-
Serial Dilutions of Inhibitor: Prepare serial dilutions of this compound in a 96-well black microplate as described in Protocol 1.
-
Addition of Reagents: Add Assay Buffer, Cofactor Solution, and FeSO₄ solution to each well.
-
Enzyme Addition: Add the diluted HPPD enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes.[7]
-
Reaction Initiation: Initiate the reaction by adding the HPP substrate solution to all wells.[7]
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence (e.g., excitation at 320 nm, emission at 400 nm; wavelengths may need optimization) over time.
Data Analysis
Analyze the data as described in Protocol 1, using the rate of fluorescence increase to determine the initial reaction velocities.
Self-Validating Systems and Controls
For trustworthy and reproducible results, the following controls are essential for each assay plate:
-
No Inhibitor Control (Vehicle Control): Contains all reaction components including the enzyme and the solvent (DMSO) used for the inhibitor, representing 100% enzyme activity.
-
No Enzyme Control: Contains all reaction components except the HPPD enzyme, to account for any background signal or non-enzymatic reaction.[11]
-
Positive Control Inhibitor: A known HPPD inhibitor (e.g., sulcotrione or mesotrione) should be included to validate the assay's ability to detect inhibition.[12]
Causality Behind Experimental Choices
-
Choice of Recombinant Enzyme: Using a recombinant source of HPPD (human or plant) ensures a high-purity, consistent source of the enzyme, which is crucial for reproducible kinetic studies.[9]
-
Inclusion of Cofactors: HPPD is an Fe(II)-dependent enzyme, and its activity is enhanced by the presence of ascorbate, which helps maintain the iron in its reduced ferrous state.[6] Catalase is included to prevent any potential interference from hydrogen peroxide.
-
Pre-incubation Step: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is particularly important for tight-binding or slow-binding inhibitors.[13]
-
Kinetic Measurements: Measuring the reaction progress over time (kinetic mode) is superior to a single endpoint measurement as it allows for the determination of the initial linear rate, which is a more accurate representation of the enzyme's activity and is less prone to artifacts.
Visualizing the HPPD Catalytic Cycle and Inhibition
Caption: Simplified diagram of the HPPD catalytic cycle and its inhibition by this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione.
- Bialy, H., et al. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Scientific Reports, 9(1), 14175.
- Parkins, A., et al. (2023).
- Li, Y., et al. (2022). In vivo fluorescent screening for HPPD-targeted herbicide discovery. Pest Management Science, 78(11), 4947-4955.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15461303, Rpa-202248. Retrieved from [Link]
- Parkins, A., et al. (2023).
- Yang, C., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 67(4), 1081-1090.
- Franco, F., et al. (2015). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Journal of Agricultural and Food Chemistry, 63(30), 6757-6763.
- ResearchGate. (2022). (PDF) In vivo fluorescent screening for HPPD‐targeted herbicide discovery.
-
Prospec Bio. (n.d.). HPD Enzyme Human Recombinant | 4HPPD Protein. Retrieved from [Link]
- Wyss, R., et al. (2020). Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. Molecules, 25(21), 5188.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84098, Isoxaflutole. Retrieved from [Link]
- Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 12-19.
- ResearchGate. (n.d.). Side-by-side comparison of experimental run (+HPPD) and blank (-HPPD)....
- Dellero, Y., & Wilson, M. (2024). Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity. Methods in Molecular Biology, 2792, 77-81.
- ResearchGate. (2020). Spectrophotometric Quantification of Peroxidase with p-Phenylene-diamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles | Request PDF.
- ResearchGate. (n.d.). (a) Rational design of fluorogenic 'off–on' HPPD‐targeted sensors. (b)....
- Veitch, N. C., & Smith, A. T. (2016). An updated view on horseradish peroxidases: recombinant production and biotechnological applications. Applied Microbiology and Biotechnology, 100(10), 4373-4386.
- ResearchGate. (n.d.). Conversion of HPP to homogentisate, catalyzed by HPPD enzyme....
- ResearchGate. (n.d.). The activated bioorthogonal strategy for fluorescence labeling of HPPD....
- ResearchGate. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors.
- CymitQuimica. (n.d.). This compound.
- Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.
- ResearchGate. (n.d.). (PDF) Degradation of this compound....
- European Union Reference Laboratory for Single Residue Methods. (2018).
- United States Environmental Protection Agency. (2019).
- United States Environmental Protection Agency. (2020).
- Wang, Y., et al. (2023). Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. Pest Management Science, 79(8), 2821-2831.
Sources
- 1. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prospecbio.com [prospecbio.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Field Study Design: Monitoring the Environmental Persistence of RPA 202248 (Isoxaflutole-Diketonitrile)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for designing and implementing a field study to monitor the environmental persistence of RPA 202248. This compound, the diketonitrile (DKN) metabolite of the pro-herbicide isoxaflutole, is the principal herbicidally active compound.[1][2] Due to the rapid degradation of the parent isoxaflutole (soil half-life <24 hours) and the comparatively greater stability and mobility of this compound, understanding its fate in the environment is critical for accurate environmental risk assessment.[3] This guide details the scientific rationale, experimental design, and step-by-step protocols for site selection, sample collection, and chemical analysis, ensuring a robust and self-validating study.
Introduction: The Significance of Monitoring this compound
Isoxaflutole (IXF) is an isoxazole herbicide that, upon application, is rapidly converted in soil and plants into its active form, this compound.[1] This conversion is a critical activation step, but it also fundamentally alters the compound's environmental behavior. This compound is more polar, significantly more water-soluble (326 mg/L vs. 6.3 mg/L for IXF), and more persistent than its parent compound.[4] While laboratory studies provide initial estimates, they often overestimate persistence by not accounting for the complex interplay of environmental factors such as photodegradation, microbial activity, and transport phenomena like leaching and runoff.[5]
Therefore, field studies conducted under representative agricultural conditions are indispensable for generating realistic data on the dissipation and transport of this compound. The primary dissipation pathway for this compound is further degradation to a non-herbicidal benzoic acid metabolite (RPA 203328).[4] This guide provides the necessary framework to quantify the persistence of this compound and characterize its potential for off-site movement.
Caption: Degradation pathway of Isoxaflutole in the environment.
Foundational Principles of Terrestrial Field Dissipation Studies
The core objective of a terrestrial field dissipation (TFD) study is to quantify the rate and identify the primary routes of a pesticide's decline in a specific environmental compartment under real-world conditions.[6] This involves accounting for dissipation through both degradation (transformation to other chemicals) and transport (movement away from the application site).
A robust TFD study design is built upon a conceptual model that considers the physicochemical properties of the test substance and the characteristics of the study site.[6] For this compound, its mobility (Koc 74 L/kg) and persistence (aerobic aquatic metabolism half-life of 378 days) are key properties that dictate the study's focus.[1][7] The design must incorporate methodologies to track its concentration in the soil over time and to intercept its movement via leaching and surface runoff. Adherence to established guidelines, such as those from the US EPA and OECD, provides a framework for regulatory acceptance.[6][8]
| Design Parameter | Rationale & Causality | Key Considerations |
| Site Selection | The site must be representative of typical agricultural use areas to ensure the data's relevance. Soil properties and climate are dominant drivers of pesticide fate. | Match soil characteristics (texture, %OC, pH), climate (rainfall, temperature), and management practices to the intended use pattern of isoxaflutole.[6] |
| Plot Design | Replicated plots are essential to account for spatial variability and to allow for statistical analysis of the results.[9] Bare-ground plots help isolate soil dissipation from crop-related effects (e.g., uptake, interception).[6] | Minimum of three replicate treated plots. Include an untreated control plot to monitor for background contamination. Plot size must be sufficient for all sampling events without disturbing previous sample locations. |
| Application Method | The application must mimic typical agricultural practice to produce relevant residue levels and distribution in the soil profile. | Use a commercial formulation. Calibrate application equipment precisely. Document application conditions (wind speed, temperature). |
| Sampling Media | The study must monitor the primary compartments where the chemical is expected to reside and the key pathways for its transport. | Soil (primary compartment), soil pore water (leaching potential), and surface runoff water (transport potential). |
| Sampling Schedule | The schedule must be designed to accurately define the dissipation curve, capturing the initial rapid decline and the subsequent slower degradation phase. | High-frequency sampling immediately after application (e.g., 0, 1, 3, 7, 14 days), followed by extended intervals (e.g., 30, 60, 90, 180, 365 days) until dissipation is >90%. |
Experimental Design and Execution Protocols
Site Selection and Characterization
A thorough characterization of the study site is the foundation of a valid field study.
Protocol 1: Site Characterization
-
Site Selection: Choose a location with uniform soil type and topography, representative of a key region for isoxaflutole use. Ensure no pesticides that could interfere with the analysis have been used in the past three years.[6]
-
Historical Data: Obtain meteorological history (e.g., 10-year rainfall and temperature data) and a detailed site use and management history for the previous three years.
-
Soil Profile Description: Excavate a soil pit adjacent to the plot area and describe the soil profile, noting horizons, depths, and structure.
-
Physicochemical Analysis: Collect composite soil samples from the plot area at multiple depths (e.g., 0-15 cm, 15-30 cm). Analyze for:
-
Soil texture (% sand, silt, clay)
-
pH (in water and CaCl2)
-
Organic carbon content (%)
-
Cation exchange capacity (CEC)
-
Bulk density
-
-
Meteorological Monitoring: Install a weather station on-site to record daily rainfall, air temperature (min/max), and soil temperature at a 10 cm depth.
Plot Layout and Test Substance Application
The plot design must ensure statistical validity and prevent cross-contamination.
Caption: Example layout with replicated treated plots and a control.
Protocol 2: Test Substance Application
-
Plot Establishment: Demarcate at least three replicate plots (e.g., 10 m x 10 m) and one untreated control plot of the same size. Separate plots by a suitable buffer zone (e.g., 2-3 m) to prevent contamination.
-
Equipment Calibration: Calibrate the application equipment (e.g., backpack sprayer with a boom) using water on a separate area to ensure a uniform spray volume and delivery rate.
-
Preparation of Spray Solution: Prepare the spray solution using a commercial formulation of isoxaflutole according to the maximum label rate for the target crop/region.
-
Application: Apply the test substance uniformly to the designated treated plots. Record the exact time of application, weather conditions, and amount of product applied. Avoid application to the control plot.
Environmental Sampling Protocols
Timely and proper sampling is crucial for accurately describing the dissipation of this compound. All sampling personnel should wear disposable gloves and use clean equipment for each plot to prevent cross-contamination.[10]
Protocol 3: Soil Sampling
-
Define Sampling Times: Establish a sampling schedule based on the expected half-life (e.g., Time 0 (immediately after application), 1, 3, 7, 14, 30, 60, 90, 120, 180, 270, and 365 days post-application).
-
Collection of Cores: At each sampling event, collect a minimum of 15 soil cores per plot using a soil auger to a depth of 15-20 cm.[10][11] Follow a random or "W" pattern across the plot, avoiding areas sampled previously.
-
Composite Sample: Combine the 15+ cores from a single plot in a clean container or bag to form one composite sample for that plot and time point.
-
Sub-sampling: If deeper soil movement is being investigated, section the soil cores into desired depth increments (e.g., 0-15 cm, 15-30 cm) before creating separate composite samples for each depth.
-
Labeling and Storage: Thoroughly mix the composite sample. Place approximately 500g into a labeled bag. Immediately place the samples on dry ice or in a cooler and transport them to the laboratory. Store frozen at ≤ -18°C until analysis to halt microbial degradation.[11]
Protocol 4: Water Sampling (Optional Modules)
-
Leachate (Pore Water): Install porous cup lysimeters in the center of each plot. Apply suction to the lysimeters one day before a sampling event. Collect accumulated water samples after significant rainfall events.
-
Surface Runoff: For sloped sites, install a runoff collection system at the downslope edge of each plot, designed to channel water into a collection vessel. Collect samples after runoff-producing rainfall events.
-
Sample Handling: For all water samples, collect in certified pre-cleaned bottles.[12] Preserve samples if necessary (e.g., acidify to stabilize IXF if it is also being measured).[3] Store at ~4°C and transport to the lab as soon as possible.
Analytical Methodology: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in complex environmental matrices.[13][14]
Protocol 5: Sample Preparation and Analysis
-
Soil Sample Preparation: Prior to extraction, thaw and homogenize the soil sample. Remove any stones or plant matter.
-
Extraction (Soil): a. Weigh 10.0 g of the homogenized soil sample into a centrifuge tube. b. Add 20 g of 2 mol/L hydrochloric acid and let stand for 30 minutes.[15] c. Add 50 mL of acetonitrile, homogenize at high speed, and centrifuge.[15] d. Decant the supernatant. Repeat the extraction on the soil pellet with an additional 30 mL of acetonitrile. e. Combine the supernatants. This is the raw extract.
-
Extraction (Water): a. Acidify the water sample (e.g., 100 mL) to stabilize the analytes.[3] b. Pass the sample through a pre-conditioned Solid Phase Extraction (SPE) cartridge (e.g., polystyrene divinylbenzene polymer).[3][16] c. Elute the analytes from the cartridge using an appropriate solvent (e.g., acetonitrile).
-
Cleanup and Concentration: Concentrate the raw extract (from soil or water) under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 1:4 acetonitrile/1% formic acid).[13]
-
HPLC-MS/MS Analysis: a. Inject the prepared sample into the HPLC-MS/MS system. b. Use a suitable C18 column and a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-daughter ion transitions for this compound and its BA metabolite.
-
Quantification: Create a calibration curve using certified reference standards. Calculate the concentration in the samples by comparing the peak areas to the calibration curve. Results should be expressed in µg/kg for soil (on a dry weight basis) and µg/L for water.
| Analytical Validation Parameter | Acceptance Criteria | Reference |
| Limit of Detection (LOD) | Soil: 0.01 µg/kg; Water: <50 ng/L | [3][13][14] |
| Limit of Quantification (LOQ) | Soil: ~0.06 µg/kg; Water: ~50 ng/L | [3][13][14] |
| Recovery | 70-120% (typically 80-110%) | [3][13][16] |
| Precision (RSD) | < 20% | General GLP |
Data Analysis and Interpretation
The ultimate goal of the data analysis is to calculate the dissipation rate of this compound in the field.
-
Calculate Residue Concentrations: For each plot and time point, determine the mean concentration of this compound and its standard deviation.
-
Plot Dissipation Curve: Plot the mean concentration versus time.
-
Kinetic Modeling: Fit the dissipation data to a suitable kinetic model (e.g., Single First-Order, SFO) to calculate the dissipation rate constant (k).
-
Calculate DT50: The time to 50% dissipation (DT50 or half-life) is calculated as: DT50 = ln(2) / k . This value represents the persistence of this compound in the specific field environment.[17]
-
Reporting: The final report should include a complete description of the site, methods, all raw data, the calculated DT50 values with confidence intervals, and an analysis of any metabolites detected.[6]
References
-
Lin, C. H., et al. (2002). Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry. Journal of Agricultural and Food Chemistry, 50(21), 5816-5824. [Link]
-
Li, Y., et al. (2003). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 51(19), 5648-5655. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (2012). Analytical Method for Isoxaflutole. [Link]
-
Lin, C. H., et al. (2002). Determination of Isoxaflutole (Balance) and Its Metabolites in Water Using Solid Phase Extraction Followed by High-Performance Liquid Chromatography with Ultraviolet or Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(21). [Link]
-
Li, Y., et al. (2003). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. ResearchGate. [Link]
-
United States Environmental Protection Agency. (2019). Isoxaflutole: Draft Environmental Fate and Ecological Risk Assessment for Registration Review. [Link]
-
United States Environmental Protection Agency. (2019). Isoxaflutole. Draft Ecological Risk Assessment for Registration Review. [Link]
-
Rupprecht, J. K., et al. (2004). Degradation of this compound... the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. ResearchGate. [Link]
-
NAFTA. (2006). NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies. US EPA. [Link]
-
National Center for Biotechnology Information. (n.d.). Rpa-202248. PubChem Compound Database. [Link]
-
Rao, P. S. C., et al. (1985). Spatial Variability of Pesticides in Field Soils: Methods for Data Analysis and Consequences. Weed Science, 33(S2), 29-38. [Link]
-
Wang, W., et al. (2019). Detection of Pesticide Residues in Soil, Water, and Food. ResearchGate. [Link]
-
U.S. Department of State. (2005). Protocol for Soil Sampling for Glyphosate and AMPA Residue Analysis. [Link]
-
Cropnuts. (2023). How to take a sample for pesticide residue analysis. Cropnuts Helpdesk. [Link]
-
Codex Alimentarius. (2003). Recommended Methods of Sampling for the Determination of Pesticide Residues for Compliance with MRLs. [Link]
-
Agriculture Canada. (1987). Guidelines for Determining Environmental Chemistry and Fate of Pesticides. [Link]
-
OECD. (2016). Guidance Document for Conducting Pesticide Terrestrial Field Dissipation Studies. OECD Series on Pesticides, No. 84. [Link]
-
Beulke, S., et al. (2000). Simulation of Pesticide Persistence in the Field on the Basis of Laboratory Data—A Review. Science of The Total Environment, 248(2-3), 81-100. [Link]
-
Eberhardt, L. L., & Thomas, J. M. (1991). Designing Environmental Field Studies. Ecological Monographs, 61(1), 53-73. [Link]
-
Zaini, Z., et al. (2022). A Fuzzy-Based Computational Model for Assessing the Safety Level of Pesticides towards the Environment. Environmental Analysis Health and Toxicology, 37(1), e2022002. [Link]
-
UF/IFAS Extension. (2024). Pesticide Persistence. UF/IFAS Blogs. [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]
- 9. Spatial Variability of Pesticides in Field Soils: Methods for Data Analysis and Consequences | Weed Science | Cambridge Core [cambridge.org]
- 10. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 11. Protocol for Soil Sampling for Glyphosate and AMPA Residue Analysis [2009-2017.state.gov]
- 12. Methods – Soil & Water Lab [soilandwaterlab.cornell.edu]
- 13. ars.usda.gov [ars.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. caa.go.jp [caa.go.jp]
- 16. Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pesticide Persistence - Pesticide Information [blogs.ifas.ufl.edu]
Application Notes and Protocols for the Extraction and Analysis of RPA 202248 in Plant Tissues
For Researchers, Scientists, and Professionals in Agricultural Science and Environmental Safety
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the extraction and quantification of RPA 202248 from plant tissues. It is critical to note that this compound is not a naturally occurring phytochemical but is the principal herbicidally active metabolite of the pro-herbicide isoxaflutole.[1][2][3] The presence of this compound in plants is a direct result of the application of isoxaflutole-based herbicides.[1] This guide is designed for researchers in agricultural science, environmental monitoring, and food safety who require robust methods for the analysis of this compound in plant matrices. The protocols herein are grounded in established analytical chemistry principles and adapted from methodologies for similar matrices.
Introduction: Understanding this compound
This compound, chemically known as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the active form of the herbicide isoxaflutole.[2][3] Isoxaflutole itself has limited herbicidal activity and is rapidly converted to this compound in both soil and plants.[1] This conversion is essential for its mode of action, which involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3]
Given its stability and herbicidal efficacy, the detection and quantification of this compound in plant tissues are crucial for several reasons:
-
Regulatory Compliance: Ensuring that residue levels in crops intended for consumption do not exceed established maximum residue limits (MRLs).
-
Environmental Fate Studies: Understanding the persistence and translocation of this active metabolite in different plant species and the broader ecosystem.
-
Efficacy and Crop Safety Research: Evaluating the uptake and metabolism of the parent herbicide in target weeds and non-target crops.
This guide provides a detailed workflow, from sample preparation to final analysis, designed to yield accurate and reproducible results for the quantification of this compound in plant tissues.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective extraction and analytical methodology.
| Property | Value | Source |
| Molecular Formula | C15H12F3NO4S | [2] |
| Molecular Weight | 359.3 g/mol | [2] |
| CAS Number | 143701-75-1 | [2][3] |
| Water Solubility | 326 mg/L | [4] |
| Log P (octanol/water) | 0.4 | [4] |
| Stability | Stable to hydrolysis and photolysis in aqueous systems. | [1][4] |
The relatively high water solubility and low octanol-water partition coefficient (Log P) of this compound suggest that polar organic solvents will be effective for its extraction from plant matrices.[4] Its stability under various conditions simplifies sample handling and storage.[1][4]
Degradation Pathway of Isoxaflutole to this compound
The following diagram illustrates the conversion of the pro-herbicide isoxaflutole to its active metabolite, this compound, and its subsequent degradation to the non-herbicidal compound RPA 203328.
Caption: Degradation pathway of Isoxaflutole.
Recommended Protocol: Extraction of this compound from Plant Tissues
This protocol is adapted from established methods for the extraction of isoxaflutole and its metabolites from soil and is optimized for plant matrices.[5]
Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Formic acid (FA, ≥98%), Water (HPLC grade).
-
Standards: Analytical standard of this compound (≥99% purity), Isotopically labeled internal standard (e.g., 13C6-RPA 202248) for accurate quantification.
-
Equipment: High-speed blender or homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm, PTFE or nylon), Analytical balance, Volumetric flasks, Pipettes.
Extraction Procedure
The following workflow diagram provides a high-level overview of the extraction process.
Caption: Workflow for this compound extraction and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Collect representative plant tissue samples (e.g., leaves, stems, roots).
-
Homogenize fresh or frozen tissue to a fine powder or slurry using a high-speed blender or cryogenic grinder. This increases the surface area for efficient extraction.
-
-
Extraction:
-
Weigh approximately 5-10 g of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of the extraction solvent (Acetonitrile: 0.8% Formic Acid in water, 90:10 v/v). The acidified acetonitrile ensures the precipitation of proteins and enhances the extraction of the moderately polar analyte.
-
Spike the sample with a known concentration of the internal standard (e.g., 13C6-RPA 202248). This is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Securely cap the tube and shake vigorously for 15-30 minutes on a mechanical shaker.
-
Centrifuge the mixture at ≥3000 x g for 10 minutes to pellet the solid plant material.
-
-
Extract Clean-up and Preparation for Analysis:
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could interfere with the HPLC analysis.
-
Dilute the filtered extract with the mobile phase starting conditions to ensure compatibility with the analytical column and to bring the analyte concentration within the calibration range.
-
Analytical Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.
HPLC Conditions (Example)
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions | A gradient elution is necessary to effectively separate the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Column Temp. | 40 °C |
MS/MS Conditions (Example)
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is suitable for polar molecules. The choice of polarity depends on the compound's structure and should be optimized. |
| MRM Transitions | Quantifier: m/z 358 → 79Qualifier: m/z 358 → 64 | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The quantifier ion is used for concentration calculations, while the qualifier ion confirms the identity of the analyte.[6] |
| Internal Standard | Monitor appropriate transitions for the labeled standard |
Data Analysis and Validation
-
Calibration Curve: Prepare a series of calibration standards of this compound in a blank plant matrix extract to construct a matrix-matched calibration curve. This accounts for any signal suppression or enhancement from the matrix.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Method Validation: The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification).
Conclusion
The protocol detailed in this application note provides a robust and reliable framework for the extraction and quantification of the herbicide metabolite this compound from plant tissues. The use of an appropriate extraction solvent, the inclusion of an internal standard, and the high selectivity of HPLC-MS/MS analysis are key to achieving accurate and defensible results. This methodology is essential for regulatory monitoring, environmental fate studies, and ensuring the safety of agricultural products.
References
-
Rupprecht, J. K., Liu, A., Kelly, I., & Allen, R. (2004). Degradation of this compound [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. Journal of Environmental Science and Health, Part B, 39(5-6), 725–740. [https://www.researchgate.net/publication/8182956_Degradation_of_RPA_202248_U-14C-phenyl]-a-cyclopropylcarbonyl-2-methylsulfonyl-b-oxo-4-trifluromethylbenzenepropanenitrile_the_Primary_Degradation_Product_of_Isoxaflutole_in_an_Outdoor_Aquatic_Microcosm_System]([Link])
-
PubChem. (n.d.). Rpa-202248. National Center for Biotechnology Information. [Link]
-
Bykovsky, A. V., & Poplevko, V. L. (2019). Method of determination of isoxaflutole in corn green mass. Plant Protection, (43), 293-301. [Link]
-
United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Isoxaflutole; 448305-03. [Link]
-
Taylor & Francis Online. (2004). Degradation of this compound [U-14C-phenyl]-α(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. [Link]
-
ResearchGate. (2004). Degradation pathway of isoxaflutole in the environment. [Link]
-
PubChem. (n.d.). Isoxaflutole. National Center for Biotechnology Information. [Link]
-
European Union Reference Laboratory for Single Residue Methods (EURL-SRM). (2018). Analytical Observations Report. [Link]
-
University of Hertfordshire. (n.d.). Isoxaflutole (Ref: RPA 201772). Agriculture and Environment Research Unit (AERU). [Link]
-
United States Environmental Protection Agency. (2019). Isoxaflutole: Draft Human Health and Ecological Risk Assessments for Registration Review. [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]
-
Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. In Natural Products Isolation (pp. 1-26). Humana Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 143701-75-1 [chemicalbook.com]
- 4. Buy this compound | 143701-75-1 [smolecule.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. bayer.com [bayer.com]
Troubleshooting & Optimization
"troubleshooting poor recovery of RPA 202248 during extraction"
This guide provides in-depth troubleshooting for poor recovery of the weakly basic and moderately lipophilic compound, RPA 202248 (pKa = 8.2, LogP = 3.5), during extraction from human plasma. The principles discussed here are broadly applicable to other small molecules with similar physicochemical properties.
Part 1: Foundational Troubleshooting
Q1: My recovery of this compound is unexpectedly low. What is the absolute first step I should take?
The first and most critical step is to determine where in the extraction process the analyte is being lost. This is accomplished by performing a systematic fraction collection and analysis. Instead of combining and discarding fractions as you normally would, collect and analyze each one separately.[1][2]
Experimental Protocol: Fraction Analysis
-
Label Vials: Prepare separate, clearly labeled collection tubes for each step of your protocol.
-
Collect Fractions:
-
For SPE: Collect the Load (flow-through), each Wash fraction, and the Elution fraction.[2]
-
For LLE: After partitioning, carefully separate and save both the Aqueous Layer and the Organic Layer .
-
-
Analyze: Quantify the amount of this compound in each collected fraction using your established analytical method (e.g., LC-MS).
This diagnostic test will pinpoint the exact step where the loss is occurring and guide your troubleshooting efforts effectively.
Part 2: Troubleshooting Solid-Phase Extraction (SPE)
The key to successful SPE is manipulating the ionization state of this compound (a weak base) to control its interaction with the sorbent.[3][4]
Q2: I'm using a reversed-phase (e.g., C18) SPE cartridge and this compound is in the flow-through (Load fraction). Why?
This indicates a failure of the analyte to retain on the non-polar sorbent. For a weakly basic compound like this compound, this is almost always a pH issue.[5][6]
Causality: Reversed-phase sorbents retain compounds through hydrophobic interactions. For this to occur, the analyte must be in its neutral, more hydrophobic state. This compound is a weak base (pKa = 8.2). If the pH of your sample is below its pKa, the molecule will be protonated (charged) and hydrophilic, showing little affinity for the C18 sorbent.
Solutions:
-
Adjust Sample pH: The sample pH must be adjusted to be at least 2 pH units above the pKa. For this compound, this means adjusting the sample pH to ≥ 10.2.[4] This deprotonates the molecule, rendering it neutral and ready for hydrophobic retention.
-
Check Sample Solvent: If your sample is diluted in a solvent with high organic content, it may not retain well. The loading solvent should be primarily aqueous to promote partitioning onto the sorbent.[7] Dilute your sample with a weak aqueous buffer (e.g., ammonium bicarbonate) at the correct pH.
-
Consider Sorbent Overload: If the concentration of this compound is very high, you may be exceeding the capacity of the SPE cartridge. Try using a larger cartridge or diluting the sample.[7][8]
Q3: My analyte binds to the C18 cartridge, but I'm losing it during the wash step. What should I do?
This means your wash solvent is too strong, prematurely eluting the analyte.[6][8]
Causality: The wash step is designed to remove polar interferences while leaving the analyte of interest bound to the sorbent. If the organic content of the wash solvent is too high, it will begin to disrupt the hydrophobic interactions holding this compound on the sorbent.
Solutions:
-
Decrease Organic Content: Reduce the percentage of organic solvent (e.g., methanol, acetonitrile) in your wash solution. For example, if you are using 40% methanol, try 20%, then 10%.
-
Maintain High pH: Ensure the pH of the wash buffer remains high (≥10.2) to keep the analyte in its neutral, retained form. A shift to a lower pH during the wash will cause the analyte to ionize and elute.
Q4: The analyte is retained, but my recovery during elution is poor.
This points to an elution solvent that is too weak to fully desorb the analyte from the sorbent.[5][6]
Causality: Elution works by disrupting the retention mechanism. For reversed-phase, this is done in two ways: using a strong non-polar solvent to desorb the analyte, and/or changing the pH to ionize the analyte, making it hydrophilic and forcing it off the sorbent.
Solutions:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution mix. Solvents in order of increasing elution strength for reversed-phase are generally Methanol < Acetonitrile < Isopropanol.
-
Acidify the Elution Solvent: This is the most effective strategy for a weak base. By adding a small amount of acid (e.g., 0.1-2% formic acid or acetic acid) to your organic elution solvent, you will lower the pH well below the pKa (8.2).[6] This protonates this compound, making it charged and readily soluble in the polar elution solvent, thus breaking its hydrophobic interaction with the sorbent.
-
Increase Elution Volume: You may not be using enough solvent to pass through the entire sorbent bed and collect the analyte. Try increasing the elution volume in increments.[6][9]
Q5: Would an ion-exchange SPE be better for this compound?
Yes, a strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) sorbent can be an excellent and highly selective alternative.
Causality: This method relies on electrostatic interaction. By lowering the sample pH to ≤ 6.2 (at least 2 units below the pKa), this compound becomes positively charged.[3][4] This positive charge will bind strongly to the negatively charged SCX sorbent.
Protocol Outline for Cation Exchange SPE:
-
Condition/Equilibrate: Condition with methanol, then equilibrate with a low pH buffer (e.g., 2% formic acid in water).
-
Load: Load the sample, pre-adjusted to pH ≤ 6.2. The positively charged this compound will bind.
-
Wash 1 (Polar): Wash with the low pH buffer to remove polar interferences.
-
Wash 2 (Non-polar): Wash with an organic solvent like methanol to remove lipids and non-polar interferences. The analyte remains bound by the strong ionic interaction.
-
Elute: Elute with a small volume of organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol). This high pH neutralizes this compound, breaking the ionic bond and allowing it to elute.
Part 3: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] For this compound, controlling pH is essential to ensure it partitions into the desired phase.[11][12]
Q6: How do I select the best organic solvent for extracting this compound?
The ideal solvent should be immiscible with water, have a high affinity for the neutral form of this compound, and be relatively easy to evaporate.[13][14] Given this compound's moderate lipophilicity (LogP = 3.5), several solvents are good candidates.
Causality: The principle of "like dissolves like" applies. A moderately non-polar solvent will be most effective at extracting a moderately non-polar compound. Highly non-polar solvents like hexane may be inefficient, while more polar solvents may be too miscible with the aqueous phase.
| Solvent | Polarity | Density vs. Water | Comments |
| Methyl tert-butyl ether (MTBE) | Low | Lighter | Excellent choice. Good solubilizing power, low water miscibility, forms top layer.[13] |
| Ethyl Acetate | Intermediate | Lighter | Good general-purpose solvent, but can co-extract more polar interferences.[13][15] |
| Dichloromethane (DCM) | Intermediate | Heavier | Very effective solvent but is denser than water (forms bottom layer) and has toxicity concerns.[14][16] |
| Hexane | Very Low | Lighter | Likely too non-polar for this compound; may result in poor recovery.[14] |
Q7: My recovery in the organic phase is low after LLE. What's wrong?
Similar to SPE, this is likely a pH control issue. To partition into the organic solvent, this compound must be in its neutral, lipophilic form.
Causality: The partition coefficient (LogD) is pH-dependent. At low pH, this compound is charged and will preferentially stay in the aqueous phase. At high pH, it is neutral and will move into the organic phase.[11]
Solutions:
-
Adjust Aqueous pH: Before adding the organic solvent, adjust the pH of the plasma sample to ≥ 10.2 using a base like ammonium hydroxide. This ensures the analyte is neutral.
-
Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency. A ratio of 7:1 (organic:aqueous) is often cited as a good starting point for optimization.[11]
-
Salting Out: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of this compound in the aqueous layer, further promoting its transfer to the organic phase.[11]
Q8: I'm having trouble with emulsions forming at the interface.
Emulsions are a common problem when extracting from plasma due to the presence of proteins and phospholipids. They can trap your analyte and make phase separation difficult.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking (vortexing), gently rock or invert the sample tube for mixing.
-
Centrifugation: Spinning the sample in a centrifuge is often the most effective way to break an emulsion.
-
Temperature Change: Briefly cooling the sample in an ice bath or gently warming it can sometimes destabilize the emulsion.
-
Add Salt: Adding a small amount of saturated brine (NaCl solution) can help break the emulsion.
Part 4: Advanced & General Issues
Q9: I've optimized my pH and solvents, but recovery is still poor and inconsistent. Could protein binding be the issue?
Yes, this is a very common issue. Many drugs bind to plasma proteins like albumin and alpha-1 acid glycoprotein.[17] As a basic drug, this compound is likely to bind to the acidic alpha-1 acid glycoprotein.[17] If the analyte is protein-bound, it may not partition correctly or may even be removed during protein precipitation steps.
Causality: The extraction process can only recover the unbound fraction of the drug. The bond between the drug and plasma proteins must be disrupted to achieve full recovery.[17]
Solutions:
-
Protein Precipitation (PPT): This is the most common method. Adding a cold organic solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma) will denature the proteins, causing them to precipitate out of solution and release the bound drug.[18] After precipitation, centrifuge the sample and proceed with the extraction (SPE or LLE) on the resulting supernatant.
-
pH Shift: Drastic changes in pH can disrupt protein binding. The pH adjustments already recommended for SPE and LLE will help, but a dedicated PPT step is more robust.
-
Disrupting Agents: For particularly stubborn binding, adding a small amount of acid like 2% trichloroacetic acid (TCA) or formic acid can effectively disrupt the interactions before extraction.[17]
Q10: Could this compound be degrading during my extraction?
This is possible, especially given its noted sensitivity to high temperatures and strong alkaline conditions (pH > 10).
Solutions:
-
Minimize Time at High pH: While a high pH is necessary for reversed-phase and LLE protocols, do not let the sample sit under these conditions for extended periods. Process the samples promptly after pH adjustment.
-
Avoid Heat: Do not use excessive heat during any solvent evaporation steps. Use a gentle stream of nitrogen at room temperature or slightly above.
-
Run a Stability Test: Prepare a sample in its final extraction solvent and let it sit on the benchtop for the duration of a typical extraction. Analyze it and compare the result to a freshly prepared sample. This will confirm or rule out short-term stability issues.[19]
References
- Liquid-Liquid Extractors: A Comparative Analysis of Solvent Selection. (n.d.). Google Cloud.
- Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
- Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. (n.d.). Unacademy.
- Techniques for disrupting protein binding in sample preparation. (2023, February 2). Biotage.
- Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column. (n.d.). PubMed.
- Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv.
- 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.
- SPE Method Development for Pharmaceutical Bioanalysis. (n.d.). Sigma-Aldrich.
- SPE Method Development. (n.d.). Thermo Fisher Scientific - AU.
- SPE Method Development. (n.d.). Thermo Fisher Scientific - US.
- Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. (2023, August 2). NIH.
- SPE Method Development Tips and Tricks. (n.d.). Agilent.
- Why Is Your SPE Recovery So Low? (2025, August 7). News - alwsci.
- Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials.
- Troubleshooting low recovery of Lofepramine during sample extraction. (n.d.). Benchchem.
- Tips for Developing Successful Solid Phase Extraction Methods. (2022, October 4). LabRulez LCMS.
- Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. (n.d.). Agilent.
- Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab.
- Three Common SPE Problems. (2017, January 1). LCGC International.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International.
- Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology.
- How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025, May 21). YouTube.
- How to Solve Common Challenges in Solid-Phase Extraction. (2021, October 18). SiliCycle.
- a review on bioanalytical method development and validation. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- The role of pH in Liquid-Liquid Extraction L9 4380. (2019, February 21). YouTube.
- Methods Plasma Sample Preparation A modified liquid-liquid extraction protocol was used to extract hydrophobic and hydrophilic c. (n.d.). Metabolomics Workbench.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). ResearchGate.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). MilliporeSigma.
- Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. (2025, August 8). Request PDF - ResearchGate.
- Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega - ACS Publications.
- Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. (2019, March 4). MDPI.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. welch-us.com [welch-us.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. silicycle.com [silicycle.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. economysolutions.in [economysolutions.in]
- 14. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 15. hydrometaltech.com [hydrometaltech.com]
- 16. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 17. biotage.com [biotage.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. welchlab.com [welchlab.com]
Technical Support Center: Addressing Interferences in RPA 202248 Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background on my RPA 202248 slides?
High background can often be traced back to insufficient blocking or issues with antibody concentrations. Ensure you are using a high-quality blocking buffer, such as one containing non-fat milk or bovine serum albumin (BSA), and that the incubation time is adequate. Additionally, an overly concentrated primary or secondary antibody can lead to non-specific binding.
Q2: My spot morphology is inconsistent across the array. What could be the issue?
Inconsistent spot morphology is frequently linked to the sample preparation and printing process. This can include improper protein lysate viscosity, bubbles in the sample plate, or a clogged printer pin. It's crucial to ensure your protein lysates are properly prepared and centrifuged to remove any precipitates before printing.[1]
Q3: I am seeing a strong signal in my negative control spots. What does this indicate?
Signal in negative control spots, which typically contain lysis buffer without protein, points to a problem with the secondary antibody or the detection reagents.[2] The secondary antibody may be binding non-specifically to the slide surface or there could be contamination in your detection reagents.
Q4: How do I know if my primary antibody is specific enough for the this compound platform?
Antibody specificity is paramount for reliable RPA data.[3] Before use on the this compound, every antibody should be validated for specificity, typically through a Western blot analysis using positive and negative control cell lysates to ensure it recognizes a single band at the correct molecular weight.[1][3]
Q5: What are "edge effects" and how can I prevent them?
Edge effect refers to the phenomenon where the wells or spots on the outer perimeter of a microplate or array behave differently than those in the center, often due to increased evaporation.[4] This can lead to changes in buffer concentration and impact assay performance. To mitigate this, you can avoid using the outer wells for critical samples, use specialized plates with moats, or ensure a humidified environment during incubations.[4][5][6][7]
Comprehensive Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common interferences at each stage of the this compound workflow.
Stage 1: Sample Preparation and Protein Quantification
Proper sample preparation is the cornerstone of a successful RPA experiment. Artifacts introduced at this stage can propagate through the entire workflow, leading to unreliable data.
Issue 1.1: Low Protein Yield or Poor Quality
-
Cause: Inefficient cell lysis, inadequate protease and phosphatase inhibitor cocktails, or sample degradation.
-
Troubleshooting Protocol:
-
Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for your sample type. For example, RIPA buffer is a common choice for whole-cell lysates.[8] Consider adding a commercially available protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
Mechanical Disruption: For tissue samples, ensure thorough homogenization on ice.
-
Quantify Protein: Use a reliable protein quantification assay, such as the BCA assay, to accurately determine the protein concentration in your lysates.
-
Storage: Store lysates at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[8]
-
Issue 1.2: Inaccurate Protein Concentration Measurement
-
Cause: Interference of lysis buffer components with the protein quantification assay. For instance, detergents in some lysis buffers can interfere with certain colorimetric assays.
-
Troubleshooting Protocol:
-
Assay Compatibility: Choose a protein quantification assay compatible with your lysis buffer. The BCA assay is generally more resistant to detergents than the Bradford assay.
-
Dilution: If interference is suspected, diluting the sample may reduce the concentration of the interfering substance to a tolerable level.
-
Standard Curve: Always prepare your standard curve in the same lysis buffer as your samples to account for any matrix effects.
-
Stage 2: Array Printing
The physical spotting of the protein lysates onto the nitrocellulose-coated slides is a critical step where precision is key.
Issue 2.1: Inconsistent Spot Size and Shape
-
Cause: Variations in lysate viscosity, clogged printer pins, or improper slide surface properties.
-
Troubleshooting Protocol:
-
Lysate Preparation: After thawing, centrifuge your lysates at high speed to pellet any precipitates before loading into the printing plate.
-
Printer Maintenance: Regularly clean and maintain the microarrayer pins according to the manufacturer's instructions to prevent clogging.
-
Quality Control Slides: Include control spots with known protein concentrations to assess printing consistency across the array.
-
Stage 3: Antibody Incubation and Signal Detection
The specificity and avidity of your antibodies, along with the detection chemistry, directly determine the quality of your final data.
Issue 3.1: High Background or Non-Specific Staining
-
Cause: Suboptimal blocking, excessive antibody concentration, or cross-reactivity of the secondary antibody.
-
Troubleshooting Protocol:
-
Blocking Optimization: Increase the blocking incubation time or try a different blocking agent (e.g., 5% non-fat milk in TBST or a commercial protein-free blocking buffer).[9]
-
Antibody Titration: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a high signal-to-noise ratio.
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.[9]
-
Secondary Antibody Control: Include a slide incubated with only the secondary antibody to check for non-specific binding.
-
Table 1: Recommended Starting Dilutions for Primary Antibody Optimization
| Antibody Type | Recommended Starting Dilution |
| Monoclonal | 1:500 - 1:2000 |
| Polyclonal | 1:1000 - 1:5000 |
| Phospho-specific | 1:100 - 1:500 |
Issue 3.2: Weak or No Signal
-
Cause: Inactive primary antibody, insufficient antibody concentration, or issues with the detection reagents.
-
Troubleshooting Protocol:
-
Antibody Viability: Verify the activity of your primary antibody using a proven method like Western blotting.
-
Increase Antibody Concentration: If the signal is uniformly low, try a higher concentration of the primary antibody.
-
Check Detection Reagents: Ensure your detection reagents (e.g., fluorescently labeled streptavidin) have not expired and have been stored correctly.
-
Signal Amplification: The this compound platform may utilize signal amplification systems. Ensure all components of this system are fresh and used according to the protocol.[2]
-
Stage 4: Data Acquisition and Analysis
Issue 4.1: Spatial Variability Across the Slide
-
Cause: Uneven reagent application during incubation or washing steps, or temperature gradients across the slide.
-
Troubleshooting Protocol:
-
Spatial Normalization: Employ computational methods to correct for spatial biases. This often involves using the signal from positive control spots distributed across the array to create a correction surface.[10]
-
Proper Agitation: Ensure gentle and consistent agitation during all incubation and wash steps to promote uniform reagent distribution.
-
Issue 4.2: Inaccurate Data Normalization
-
Cause: Use of an inappropriate loading control or normalization method.
-
Troubleshooting Protocol:
-
Total Protein Staining: A common and robust method for normalization is to stain a subset of the arrays with a total protein stain (e.g., Sypro Ruby) and use this to normalize the signal from the antibody-probed slides.[2]
-
Housekeeping Proteins: While sometimes used, normalization to housekeeping proteins can be problematic as their expression may not be stable across all experimental conditions.
-
Computational Normalization Methods: Several algorithms exist for RPA data normalization, such as global median centering or using a set of invariant proteins.[11][12] The choice of method should be carefully considered based on the experimental design.
-
Table 2: Comparison of Common RPA Normalization Methods
| Normalization Method | Principle | Advantages | Disadvantages |
| Total Protein Staining | Normalizes to the total amount of protein in each spot. | Robust and widely applicable. | Requires dedicated slides for staining. |
| Housekeeping Proteins | Normalizes to the signal of one or more stably expressed proteins. | Simple to implement if suitable proteins are known. | "Housekeeping" protein expression can vary with experimental conditions. |
| Global Median Centering | Subtracts the median expression value of each sample from all protein measurements for that sample. | Computationally straightforward. | Can be biased if a large proportion of proteins are regulated in one direction.[11] |
| Invariant Protein Set | Identifies a set of proteins with stable expression across samples and normalizes to their collective signal. | Data-driven and can be more accurate than using pre-defined housekeeping proteins. | Requires a sufficient number of proteins to be measured to identify a stable set.[11] |
Visualizing the this compound Workflow and Troubleshooting
Diagram 1: The this compound Experimental Workflow
Caption: A high-level overview of the this compound experimental workflow.
Diagram 2: Troubleshooting High Background in this compound
Caption: A decision tree for troubleshooting high background signals.
References
- Ju, Z., Liu, L., & Coombes, K. R. (2015). A Comprehensive Comparison of Normalization Methods for Loading Control and Variance Stabilization of Reverse-Phase Protein Array Data.
-
A Comprehensive Comparison of Normalization Methods for Loading Control and Variance Stabilization of Reverse-Phase Protein Array Data. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Akbani, R., et al. (2014). A pan-cancer proteomic perspective on The Cancer Genome Atlas.
-
Baylor College of Medicine. (n.d.). Reverse Phase Protein Array Protocols & Workflow. BCM. Retrieved January 12, 2026, from [Link]
- Coarfa, C., et al. (2010). Improved data normalization methods for reverse phase protein microarray analysis of complex biological samples. BioTechniques, 48(5), 387–396.
-
SciPro. (n.d.). Eliminating the Edge Effect with ReCO ver™. Retrieved January 12, 2026, from [Link]
-
WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved January 12, 2026, from [Link]
-
IT Convergence. (2024, March 10). Building a Robotic Process Automation (RPA) Methodology. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, January 27). How to prevent the "edge effect" in 96-well microplates? Retrieved January 12, 2026, from [Link]
-
Ranorex. (2023, September 1). 9 Robotic Process Automation Best Practices. Retrieved January 12, 2026, from [Link]
- Gonzalez-Angulo, A. M., et al. (2011). Reverse Phase Protein Arrays—Quantitative Assessment of Multiple Biomarkers in Biopsies for Clinical Use. Cancers, 3(1), 1284–1296.
-
Eve Technologies. (n.d.). Sample Preparation Guide. Retrieved January 12, 2026, from [Link]
- Kaushik, P., et al. (2014).
-
mustafabakla. (2024, April 3). Avoiding Common Mistakes in Robotic Process Automation: A Comprehensive Guide. Medium. Retrieved January 12, 2026, from [Link]
-
Functional Proteomics Reverse Phase Protein Array Core Facility. (n.d.). Getting Started. Retrieved January 12, 2026, from [Link]
-
Workflow magazine. (n.d.). Decoding Common RPA Mistakes That Can Cost You. Retrieved January 12, 2026, from [Link]
-
Ciphix. (2025, February 18). Top 5 common pitfalls that slow down your RPA journey. Retrieved January 12, 2026, from [Link]
-
Baker Tilly. (2024, February 12). RPA implementation: A step-by-step guide. Retrieved January 12, 2026, from [Link]
-
BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved January 12, 2026, from [Link]
-
Yellow Systems. (2025, May 2). Common Pitfalls in RPA and How to Avoid Them. Retrieved January 12, 2026, from [Link]
-
SquareOne Technologies. (2023, October 31). 4 Stages of Successful RPA Implementation. Retrieved January 12, 2026, from [Link]
-
Grace Bio-Labs. (n.d.). User Guide. Retrieved January 12, 2026, from [Link]
-
UiPath. (2017, June 23). 5 Common Pitfalls to Avoid With RPA Implementation. Retrieved January 12, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE. (2021, July 16). Well-base "Reverse Phase" Protein Array SOP#: M-105. Retrieved January 12, 2026, from [Link]
-
Ntegra. (2025, March 17). 5 Common Challenges in Robotic Process Automation. Retrieved January 12, 2026, from [Link]
- Omenn, G. S., States, D. J., Adamski, M., Blackwell, T. W., Menon, R., Hermjakob, H., ... & Hanash, S. M. (2005). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Proteomics, 5(13), 3242-3249.
-
Maxima Consulting. (n.d.). Manager's Guide to Robotic Process Automation. Retrieved January 12, 2026, from [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Blog | ARP. Retrieved January 12, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Flow Cytometry: Sample Preparation Protocol. Retrieved January 12, 2026, from [Link]
- Hennessy, B. T., et al. (2010). Analysis of Reverse Phase Protein Array Data: From Experimental Design towards Targeted Biomarker Discovery. International journal of molecular sciences, 11(7), 2737–2753.
- Hall, D. A., Ptacek, J., & Snyder, M. (2007). Data analysis strategies for protein microarrays. Methods in molecular biology (Clifton, N.J.), 382, 331–347.
- Sevecka, M., & MacBeath, G. (2006). Analysis of Reverse Phase Protein Array Data: From Experimental Design towards Targeted Biomarker Discovery. Journal of proteome research, 5(9), 2349–2355.
-
ResearchGate. (2022, October 12). Reverse Phase Protein Array- Data analysis. Retrieved January 12, 2026, from [Link]
- Sevecka, M., Wolf-Yadlin, A., & MacBeath, G. (2010).
- Gray, E. R., et al. (2018). Factors influencing Recombinase Polymerase Amplification (RPA) assay outcomes at point of care. PloS one, 13(10), e0205953.
-
SS&C Blue Prism. (n.d.). Robotic Process Automation (RPA) Use Cases/Examples. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 5). Factors influencing Recombinase Polymerase Amplification (RPA) assay outcomes at point of care. Retrieved January 12, 2026, from [Link]
-
Celonis. (n.d.). 5 examples of RPA in action. Retrieved January 12, 2026, from [Link]
- Kalsi, S., et al. (2015). Inhibition of Recombinase Polymerase Amplification by Background DNA: A Lateral Flow-Based Method for Enriching Target DNA. Analytical chemistry, 87(3), 1898–1904.
-
Weareadam. (n.d.). RPA in Real Life: 10 Robotic Process Automation Examples for IT Managers. Retrieved January 12, 2026, from [Link]
Sources
- 1. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
- 3. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. scipro.com [scipro.com]
- 6. researchgate.net [researchgate.net]
- 7. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 8. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 9. arp1.com [arp1.com]
- 10. miller-lab.org [miller-lab.org]
- 11. A Comprehensive Comparison of Normalization Methods for Loading Control and Variance Stabilization of Reverse-Phase Protein Array Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Low-Level Detection of RPA 202248
Welcome to the dedicated support center for the analysis of RPA 202248. This resource is designed for researchers, scientists, and professionals in drug development and environmental monitoring who are working on the low-level detection of this active herbicidal metabolite of Isoxaflutole. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical steps needed to refine your analytical methods, ensuring accuracy, sensitivity, and reproducibility.
Understanding this compound
This compound, also known as Isoxaflutole-diketonitrile, is the primary active form of the herbicide Isoxaflutole.[1][2][3] Isoxaflutole itself rapidly degrades in the environment to this compound, which is responsible for the herbicidal activity.[2][4] This compound is a β-diketone and a nitrile, and its chemical structure influences its analytical behavior.[1][5] Notably, this compound is significantly more water-soluble than its parent compound, Isoxaflutole, which has implications for its mobility in soil and water, as well as for the choice of analytical methods.[6] The primary degradation product of this compound is RPA 203328 (2-methylsulfonyl-4-trifluoromethylbenzoic acid), which lacks herbicidal activity.[2][3]
| Property | Value | Source |
| CAS Number | 143701-75-1 | [1][5][6][7][8] |
| Molecular Formula | C₁₅H₁₂F₃NO₄S | [6][7][8] |
| Molecular Weight | 359.32 g/mol | [6][7][8] |
| Water Solubility | 326 mg/L | [6] |
| Log P | 0.4 | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the low-level detection of this compound?
A1: The most prevalent and effective technique for quantifying this compound at low levels in complex matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9] This method offers the high sensitivity and selectivity required to detect trace amounts of the analyte in environmental samples like soil and water, as well as in biological matrices.[10][11] Gas Chromatography (GC) is generally not suitable for this compound due to its low volatility and thermal lability.[12]
Q2: Why am I detecting this compound in my samples when I only applied Isoxaflutole?
A2: Isoxaflutole is a pro-herbicide, meaning it is converted into its active form after application. In soil and water, Isoxaflutole rapidly degrades to this compound.[2][3][4] Therefore, it is expected to find this compound as the primary residue. Regulatory agencies often consider this compound as the residue of concern for monitoring purposes.[4]
Q3: What are the key challenges in analyzing this compound?
A3: The main challenges include:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, water, plant material) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[13][14][15] This is a significant issue in LC-MS/MS analysis and can affect accuracy and reproducibility.[14]
-
Low Detection Limits: Regulatory requirements often necessitate detection at very low concentrations (parts per billion or even parts per trillion).[16] Achieving these limits requires optimized sample preparation and highly sensitive instrumentation.
-
Analyte Stability: While relatively stable in aqueous systems compared to its parent compound, the stability of this compound during sample extraction and storage should be considered to prevent degradation.[2][17]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the analysis of this compound.
Chromatography & Peak Shape Issues
Problem: I am observing significant peak tailing for this compound.
Peak tailing can compromise resolution and integration, leading to inaccurate quantification.
-
Underlying Cause & Scientific Rationale:
-
Secondary Interactions: The diketone moiety in this compound can interact with active sites on the silica-based stationary phase of the HPLC column, such as exposed silanol groups. This is a common issue for basic compounds, but can also affect compounds with polar functional groups.
-
Column Contamination: Accumulation of matrix components on the column frit or stationary phase can disrupt the flow path and lead to peak distortion.[18][19] This is particularly common when analyzing complex samples like soil extracts.[18]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase.
-
Extra-column Volume: Excessive tubing length or a large-volume detector cell can cause band broadening and peak tailing, especially for early-eluting peaks.[20][21]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Detailed Steps & Explanations:
-
Isolate the Problem: First, determine if the tailing affects all peaks or is specific to this compound. If all peaks are tailing, the issue is likely systemic (e.g., a blocked column frit).[19] If only this compound is affected, the problem is likely chemical in nature.[18]
-
System Check (All Peaks Tailing):
-
Chemical Check (this compound Tailing):
-
Action: Prepare a fresh mobile phase, ensuring the pH is correctly adjusted. Adding a small amount of a competing agent, like a stronger acid, can sometimes help.
-
Rationale: The mobile phase can degrade over time, or an incorrect pH can lead to unwanted interactions with the stationary phase.[18][20]
-
Action: If the problem continues, consider using a different type of HPLC column. A column with a different end-capping or a different base silica may have fewer active sites available to interact with this compound.
-
Rationale: Not all C18 columns are the same. Differences in manufacturing can lead to variations in performance for challenging analytes.
-
-
Sensitivity and Detection Issues
Problem: I am struggling to achieve the required low limits of detection (LOD) for this compound.
-
Underlying Cause & Scientific Rationale:
-
Ion Suppression: This is a major cause of poor sensitivity in LC-MS/MS.[13] Co-eluting matrix components compete with this compound for ionization in the mass spectrometer's source, reducing the analyte signal.[13][15]
-
Inefficient Sample Preparation: Poor extraction recovery or inadequate cleanup can result in the loss of the analyte and the introduction of interfering substances.[16][22] Given the high water solubility of this compound, the choice of extraction solvent is critical.[6]
-
Suboptimal MS/MS Parameters: Incorrect collision energies or precursor/product ion selection will result in a weak signal.
-
-
Troubleshooting Workflow:
Caption: Workflow for improving detection sensitivity.
-
Detailed Steps & Explanations:
-
Optimize MS/MS Parameters:
-
Action: Directly infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energy.
-
Rationale: Using default or literature values may not be optimal for your specific instrument and conditions. This is a fundamental first step for ensuring maximum signal intensity.
-
-
Assess and Mitigate Matrix Effects:
-
Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal indicates where ion suppression is occurring.
-
Rationale: This experiment directly visualizes the impact of the matrix on your analyte's signal as a function of retention time.[23]
-
Action: If suppression is observed, adjust the chromatographic gradient to move the this compound peak away from the suppression zone. Alternatively, enhance the sample cleanup procedure.[15] Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[12][16]
-
-
Improve Sample Preparation:
-
Action: Given this compound's polarity, ensure your extraction solvent is appropriate. A mixture of acetonitrile and water is often a good starting point.[24] For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be a very effective extraction technique.[12]
-
Rationale: Efficient extraction is crucial for good recovery. The choice of solvent should be based on the analyte's physicochemical properties.[11][16]
-
Action: Use matrix-matched calibration standards or a stable isotope-labeled internal standard for quantification.
-
Rationale: These approaches help to compensate for matrix effects that cannot be eliminated through sample cleanup.[23][25]
-
-
Experimental Protocols
Protocol 1: Extraction of this compound from Soil using a Modified QuEChERS Method
This protocol is a starting point and should be validated for your specific soil type.
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of reagent water to the soil and vortex for 1 minute to create a slurry.[12] This step is crucial for dry soils to ensure efficient extraction.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap tightly and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: Take the supernatant for LC-MS/MS analysis. Dilute as necessary with the initial mobile phase.
Protocol 2: LC-MS/MS Conditions for this compound Analysis
These are typical starting conditions and may require optimization.
| Parameter | Recommended Setting |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion |
References
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. Available at: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
[20]Troubleshooting HPLC- Tailing Peaks - Restek. Available at: [Link]
-
Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed. Available at: [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography | ACS Omega. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
-
Pesticide Sample Preparation - Organomation. Available at: [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - NIH. Available at: [Link]
-
Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem. Available at: [Link]
-
Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. Available at: [Link]
-
Page 1 of 36 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 January 28, 2019 PC Code: 123000 MEMORANDUM D - Regulations.gov. Available at: [Link]
-
Environmental Chemistry Methods: Isoxaflutole; 448305-03. Available at: [Link]
-
Method of determination of isoxaflutole in corn green mass | Bykovsky | Plant Protection. Available at: [Link]
-
Detection of Pesticide Residues in Soil, Water, and Food - ResearchGate. Available at: [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid-Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PubMed. Available at: [Link]
-
Degradation pathway of isoxaflutole in the environment. - ResearchGate. Available at: [Link]
-
Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. Available at: [Link]
-
(PDF) Degradation of this compound [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System - ResearchGate. Available at: [Link]
-
(PDF) Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - ResearchGate. Available at: [Link]
-
Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS - EPA. Available at: [Link]
-
Quality Control of Pesticide Residue Measurements and Evaluation of Their Results - NIH. Available at: [Link]
-
Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. Available at: [Link]
-
Analysis Of Pesticide Residues In Foods For Safety And Quality - Shimadzu Asia Pacific. Available at: [Link]
-
Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS) - SciSpace. Available at: [Link]
-
Development of Simultaneous Analytical Method for Determination of Isoxaflutole and its Metabolite (Diketonitrile) residues in Agricultural Commodities Using LC-MS/MS | Request PDF - ResearchGate. Available at: [Link]
-
-
pesticide residue analysis in the food control laboratory - FAO Knowledge Repository. Available at: [Link]
-
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC - PubMed Central. Available at: [Link]
-
Development of Analytical Methods to Analyze Pesticide Residues - MDPI. Available at: [Link]
-
B.5.2 Residue Analytical Methods - EPA. Available at: [Link]
Sources
- 1. This compound | 143701-75-1 [chemicalbook.com]
- 2. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 143701-75-1 [smolecule.com]
- 7. This compound | CAS 143701-75-1 | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. organomation.com [organomation.com]
- 17. researchgate.net [researchgate.net]
- 18. Blogs | Restek [discover.restek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Development of Analytical Methods to Analyze Pesticide Residues [mdpi.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of RPA 202248 for Research Applications
Welcome to the technical support center for the synthesis of RPA 202248. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their studies. As this compound is the active diketonitrile metabolite of the pro-herbicide Isoxaflutole, the most direct and common method for its preparation in a research setting is not de novo synthesis, but rather the controlled chemical conversion from its readily available parent compound.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during this conversion, ensuring efficiency and high yield.
Part 1: The Synthetic Pathway - From Pro-herbicide to Active Metabolite
This compound, or 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is formed via the hydrolysis of the isoxazole ring in Isoxaflutole.[1][2] Understanding this conversion is the cornerstone of troubleshooting its synthesis. The reaction cleaves the N-O bond of the isoxazole, leading to the formation of the β-diketone structure. However, this product itself can be susceptible to further hydrolysis, leading to the inactive benzoic acid derivative, RPA 203328.[1] Therefore, reaction control is paramount.
Caption: Conversion of Isoxaflutole to the target this compound and potential degradation.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've isolated no this compound at all. What went wrong?
This is the most common issue, and it typically points to one of three areas: reaction conditions, work-up procedure, or reagent quality.
Causality Analysis: The conversion of Isoxaflutole to this compound is a delicate hydrolysis. Insufficient activation will result in no reaction, while overly harsh conditions can degrade the product as it forms. The product's physicochemical properties also differ significantly from the starting material, which can lead to losses during extraction.[3]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the starting Isoxaflutole is of high purity. Impurities can interfere with the reaction. Solvents must be anhydrous if the reaction is sensitive to precise water content, or of the correct grade to prevent side reactions.
-
Analyze Reaction Conditions:
-
Catalyst: If using a catalytic amount of acid or base, ensure it is active. For instance, if using an acid catalyst, ensure your solvent is not basic and vice-versa.
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate. Start at room temperature and gradually increase to 40-50°C. Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Avoid high temperatures, which promote degradation.
-
-
Re-evaluate the Work-up: this compound is significantly more water-soluble than Isoxaflutole.[3] If you are performing an aqueous work-up and extracting with a non-polar organic solvent, your product may be remaining in the aqueous layer.
-
Test: Before discarding the aqueous layer, spot it on a TLC plate or analyze a sample by LC-MS to check for your product.
-
Solution: Use a more polar solvent like ethyl acetate or dichloromethane for extraction. You may need to perform multiple extractions (3-5 times) to recover the product efficiently.
-
Caption: Decision workflow for troubleshooting low or no yield of this compound.
Q2: My TLC/LC-MS shows both starting material and product, but the reaction won't go to completion. Why?
This indicates a stalled reaction, often due to equilibrium, catalyst deactivation, or insufficient reagent.
Causality Analysis: Hydrolysis reactions can sometimes be reversible or reach an equilibrium state. Alternatively, the catalyst may be consumed by impurities or lose activity over time.
Troubleshooting Steps:
-
Add More Catalyst: If you are using a catalytic amount of acid or base, it may have been neutralized. Add another portion (e.g., 0.1 equivalents) and monitor for further conversion.
-
Increase Temperature: As with low yield, a modest increase in temperature may provide the necessary energy to push the reaction to completion.
-
Consider Water Stoichiometry: If running the reaction in an organic solvent with a controlled amount of water, you may have an insufficient number of equivalents of H₂O. Add another equivalent of water and monitor the progress. Be cautious, as excess water can promote the degradation of the product to RPA 203328.
Q3: I see a new, more polar spot on my TLC plate besides my product, and my yield is still low. What is this impurity?
This is a classic sign of product degradation. The more polar spot is likely the benzoic acid derivative, RPA 203328.
Causality Analysis: The β-diketone moiety in this compound is susceptible to cleavage under harsh hydrolytic conditions (strong acid/base, high heat, excess water). This cleavage results in the formation of the corresponding carboxylic acid, which is significantly more polar.
Troubleshooting Steps:
-
Reduce Reaction Time: Your reaction may be proceeding to completion and then continuing to degrade the product. Determine the optimal reaction time by taking aliquots every 15-30 minutes and analyzing them until you see maximum product formation with minimal degradation.
-
Use Milder Conditions:
-
Catalyst: Switch from a strong acid (e.g., HCl) to a milder one (e.g., acetic acid) or a resin-based catalyst. If using a base, switch from NaOH to a weaker base like NaHCO₃.
-
Temperature: Run the reaction at a lower temperature for a longer period.
-
-
Control Water Content: Perform the reaction in a solvent like acetonitrile or THF with a carefully measured amount of water (e.g., 1.5-2.0 equivalents) rather than in a mixed aqueous-organic system to limit the potential for over-hydrolysis.
Part 3: Experimental Protocols & Data
Baseline Protocol: Controlled Hydrolysis of Isoxaflutole
This is a representative protocol based on established chemical principles. Optimization will be required.
-
Dissolution: Dissolve Isoxaflutole (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add distilled water (2.0 eq).
-
Catalysis: Add a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Reaction: Stir the mixture at 40°C.
-
Monitoring: Monitor the reaction progress every 30 minutes by TLC (using a 7:3 hexanes:ethyl acetate mobile phase) or by LC-MS. The product, this compound, will have a lower Rf value (be more polar) than the starting material.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeCN).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain pure this compound.
Data Tables for Reference
Table 1: Comparative Physicochemical Properties [3]
| Property | Isoxaflutole (Starting Material) | This compound (Product) | Impact on Synthesis & Work-up |
| Log P | 2.19 | 0.4 | Product is significantly more hydrophilic. Affects choice of extraction solvent. |
| Water Solubility | 6.2 mg/L | 326 mg/L | Product has a higher affinity for the aqueous phase during work-up. |
Table 2: Recommended Starting Conditions & Parameters
| Parameter | Recommended Value | Rationale / Justification |
| Solvent | Acetonitrile, THF | Aprotic polar solvents that solubilize the starting material well. |
| Catalyst | p-TSA, Acetic Acid, NaHCO₃ | Mild conditions are less likely to cause degradation of the product. |
| Temperature | 25 - 50°C | Provides sufficient energy for reaction without promoting side reactions. |
| Monitoring | TLC, LC-MS | Allows for precise determination of reaction completion and minimizes degradation. |
Part 4: Frequently Asked Questions (FAQs)
Q: How can I confirm the identity of my final product as this compound? A: Use standard analytical techniques. Proton NMR (¹H NMR) should show characteristic peaks for the cyclopropyl, methylsulfonyl, and aromatic protons. Carbon NMR (¹³C NMR) will confirm the presence of the nitrile and two ketone carbons. High-resolution mass spectrometry (HRMS) should provide an exact mass that matches the molecular formula C₁₅H₁₂F₃NO₄S.[3][4][5]
Q: What is the best way to store this compound? A: As a β-diketone, this compound can be sensitive to hydrolysis and degradation. Store the solid compound in a tightly sealed container at low temperature (-20°C is recommended for long-term storage), under an inert atmosphere (nitrogen or argon) to protect it from moisture.
Q: Can I use a strong base like sodium hydroxide for the hydrolysis? A: While a strong base will catalyze the reaction, it is highly likely to also promote the rapid degradation of the this compound product into the inactive benzoic acid derivative (RPA 203328). It is strongly recommended to use a milder base or an acid catalyst for better control.
Q: My purification by column chromatography is difficult, with the product streaking badly. What can I do? A: The acidic protons of the β-diketone moiety can cause streaking on silica gel. To mitigate this, you can add a small amount of a mild acid (e.g., 0.5-1% acetic acid) to your eluent system. This keeps the compound in its protonated state and leads to sharper bands and better separation.
References
-
Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem. National Center for Biotechnology Information. Provides detailed chemical identifiers, structure, and properties. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. A guide on general troubleshooting for organic reactions, including issues with work-up and product isolation. [Link]
-
Heterocyclic Compounds - Michigan State University Department of Chemistry. Provides background on the reactivity of heterocyclic rings, relevant to the isoxazole ring opening. [Link]
-
Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem. National Center for Biotechnology Information. Describes the metabolism of Isoxaflutole into this compound. [Link]
Sources
"strategies to minimize degradation of RPA 202248 stock solutions"
A Guide to Ensuring the Integrity and Stability of Stock Solutions for Researchers and Drug Development Professionals
Introduction: The Critical Role of Stock Solution Stability
RPA 202248, the diketonitrile metabolite of the pro-herbicide Isoxaflutole, is the biologically active compound responsible for the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] As with any potent small molecule, the accuracy and reproducibility of experimental results are fundamentally dependent on the integrity of the stock solutions used. Degradation of this compound not only reduces its effective concentration but also introduces a variable that can confound experimental outcomes.
This guide provides a comprehensive technical resource for scientists, offering field-proven strategies, troubleshooting advice, and detailed protocols to minimize the degradation of this compound stock solutions. By adhering to these best practices, researchers can ensure the validity and reliability of their data.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What is the optimal solvent for preparing this compound stock solutions?
A1: The choice of solvent is critical for both solubility and long-term stability. Based on its physicochemical properties and available commercial preparations, the following are recommended:
-
Acetonitrile (ACN): An excellent choice for preparing this compound stock solutions. It is a relatively inert, polar aprotic solvent that readily dissolves the compound. Commercial standards of this compound are often supplied in acetonitrile, underscoring its suitability.
-
Dimethyl Sulfoxide (DMSO): A universal solvent for many small molecules used in biological assays. High-purity, anhydrous DMSO is highly effective for creating high-concentration stock solutions (e.g., >10 mM).
Causality: The key is to use a high-purity, anhydrous (water-free) grade solvent. This compound undergoes slow degradation in aqueous environments, and the presence of water in the organic stock solution can initiate this process even at low temperatures.[3][4]
Q2: What are the recommended storage conditions for long-term stability?
A2: Temperature is the most significant factor in preventing chemical degradation. For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C for routine use (months) or -80°C for archival, long-term storage (years).[5] These low temperatures drastically reduce the kinetic energy of molecules, slowing the rate of any potential degradation reactions.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] Each cycle can introduce atmospheric moisture into the stock vial upon opening, accelerating degradation.
-
Light: While laboratory studies indicate this compound is stable against photolysis, it is a universal best practice to store all chemical stock solutions in amber or opaque vials to prevent potential light-induced degradation.[7][8]
Q3: What is the primary degradation product of this compound, and why is it a concern?
Q4: My experimental results have become inconsistent over time. Could my this compound stock solution be the problem?
A4: Yes, this is a very common reason for a loss of reproducibility. If you observe a gradual decrease in the compound's efficacy or wider error bars in your data, degradation of the stock solution is a primary suspect.[5] This is often traced back to improper storage, frequent freeze-thaw cycles, or the use of a stock solution that is past its stability window. We strongly recommend performing a quality control check (see Protocol 3) or preparing a fresh stock solution from a new batch of solid compound.
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Potential Cause & Scientific Explanation | Recommended Solution & Validation Step |
| Reduced or No Biological Activity | Stock Solution Degradation: The active diketonitrile (this compound) has likely degraded to the inactive benzoic acid derivative (RPA 203328). This process, while slow, is cumulative and accelerated by moisture and elevated temperatures.[1][4] | 1. Prepare a fresh stock solution from solid compound following Protocol 1.2. Validate: Test the new stock solution alongside the old one. A recovery of the expected activity with the new stock confirms degradation of the old one.3. Optional: Analyze the old stock via HPLC to confirm the presence of the RPA 203328 peak (see Protocol 3). |
| Precipitate Forms When Diluting into Aqueous Buffer | Solvent Miscibility Issue: Although this compound has decent water solubility (326 mg/L)[9], "crashing out" can occur when a highly concentrated organic stock is rapidly diluted into an aqueous medium. The compound is momentarily in a solvent environment it is not soluble in. | 1. Perform Serial Dilutions: Instead of a single large dilution, first make intermediate dilutions of your stock in the same organic solvent (e.g., 10 mM DMSO -> 1 mM DMSO -> 100 µM DMSO).2. Dilute Slowly: Add the final, less concentrated organic stock dropwise into your aqueous buffer while vortexing to ensure rapid mixing.3. Validate: Ensure the final working solution is clear and free of visible precipitate. The final concentration of the organic solvent should be minimal (typically ≤0.1% for cell-based assays) and matched in your vehicle control.[5] |
| Inconsistent Results Between Aliquots | Solvent Evaporation or Contamination: If aliquot caps are not sealed properly, the solvent can evaporate over time, artificially increasing the concentration. Conversely, poor sterile technique can introduce contaminants that degrade the compound. | 1. Use High-Quality Vials: Employ vials with tight-sealing caps (e.g., screw-caps with O-rings).2. Verify Volume: Before use, visually inspect or briefly centrifuge the aliquot to ensure the expected volume is present.3. Validate: If inconsistency persists, discard the entire batch of aliquots and prepare a new set, paying strict attention to sealing and handling procedures. |
Visualized Workflows and Pathways
The following diagrams illustrate the critical degradation pathway and the recommended workflow for handling this compound to maintain its integrity.
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for stock solution handling.
Protocols for Ensuring Stock Solution Integrity
These protocols are designed to be self-validating systems, ensuring trustworthiness through methodical execution.
Protocol 1: Preparation of a 10 mM Master Stock Solution
Objective: To create a reliable, high-concentration master stock solution from solid this compound.
Materials:
-
This compound solid (Molecular Weight: 359.32 g/mol )[10]
-
Anhydrous, high-purity DMSO or Acetonitrile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Pipettors and sterile tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need 3.59 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 359.32 g/mol = 0.00359 g = 3.59 mg
-
-
Weighing: Carefully weigh out 3.59 mg of solid this compound and place it into a pre-labeled vial. For accuracy, it is often easier to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (e.g., 2.78 mL for 10 mg).
-
Dissolution: Add the calculated volume of anhydrous solvent (e.g., 1 mL for 3.59 mg) to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[6]
-
Documentation: Clearly label the master stock vial with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Aliquoting for Long-Term Storage
Objective: To prevent contamination and degradation from repeated freeze-thaw cycles.
Procedure:
-
Immediately after preparing the master stock, dispense it into smaller, single-use volumes (e.g., 10-50 µL) in high-quality, tightly-sealing vials (low-protein-binding microcentrifuge tubes or amber glass vials are ideal).
-
Ensure each aliquot is clearly labeled (e.g., "RPA-2248, 10mM, 20µL, 2026-01-12").
-
Place all aliquots in a labeled storage box and immediately transfer to a -20°C or -80°C freezer.
-
For each experiment, retrieve and thaw only one aliquot. Never refreeze a thawed aliquot. Any unused portion of the thawed solution should be discarded.
Protocol 3: Quality Control (QC) of Stock Solutions via HPLC
Objective: To analytically verify the purity of a stock solution and detect the presence of the primary degradant, RPA 203328.
Methodology: This protocol outlines a general Reverse-Phase HPLC method. The exact parameters may need optimization for your specific system.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min
-
Detection: UV detector at a relevant wavelength (determined by a UV scan) or Mass Spectrometer (MS) in negative ion mode looking for the mass of this compound ([M-H]⁻ ≈ 358.0) and RPA 203328 ([M-H]⁻ ≈ 267.0).[11]
Procedure:
-
Dilute a small amount of your stock solution to an appropriate concentration (e.g., 1-10 µg/mL) in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Analysis:
-
A "fresh" or "good" stock solution will show a single, sharp peak corresponding to the retention time of this compound.
-
A "degraded" stock solution will show a diminished peak for this compound and a second, earlier-eluting peak (as RPA 203328 is more polar) corresponding to the degradant.
-
The relative area of the two peaks can be used to estimate the percentage of degradation.
-
References
-
PubChem. (n.d.). Rpa-202248. National Center for Biotechnology Information. Available from: [Link]
-
Rupprecht, J. K., et al. (2004). Degradation of this compound [U-14C-phenyl]... in an outdoor aquatic microcosm system. ResearchGate. Available from: [Link]
-
Rupprecht, J. K., et al. (2004). Degradation of this compound... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Journal of Environmental Science and Health, Part B, 39(5-6), 725-36. Available from: [Link]
-
Rupprecht, J. K., et al. (2004). Degradation of this compound [U-14C-phenyl]... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Degradation pathway of isoxaflutole in the environment. ResearchGate. Available from: [Link]
-
Taylor & Francis Online. (2004). Degradation of this compound... Journal of Environmental Science and Health, Part B. Available from: [Link]
-
PubChem. (n.d.). Isoxaflutole. National Center for Biotechnology Information. Available from: [Link]
-
U.S. Environmental Protection Agency. (2019). Isoxaflutole: Draft Human Health Risk Assessment for Registration Review. EPA. Available from: [Link]
-
IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Available from: [Link]
-
A1-Containers. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. A1-Containers. Available from: [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. Available from: [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. AIHA. Available from: [Link]
-
Kent State University. (n.d.). Proper Chemical Storage. Compliance and Risk Management. Available from: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available from: [Link]
-
EURL-SRM. (2018). Analytical Observations Report. EURL-SRM. Available from: [Link]
Sources
- 1. This compound | 143701-75-1 [chemicalbook.com]
- 2. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Buy this compound | 143701-75-1 [smolecule.com]
- 10. This compound | CAS 143701-75-1 | LGC Standards [lgcstandards.com]
- 11. bayer.com [bayer.com]
Validation & Comparative
Navigating Method Comparability: A Guide to Cross-Validation of Analytical Methods for RPA 202248
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural science and environmental monitoring, the rigorous quantification of active compounds and their metabolites is paramount. RPA 202248, the herbicidally active diketonitrile metabolite of isoxaflutole, is a key analyte whose accurate measurement is critical for both efficacy and safety assessments.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of cross-validation strategies for analytical methods targeting this compound, grounded in current regulatory expectations.
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[5][6][7] When data from different analytical methods or different laboratories are compared, cross-validation becomes an essential process to ensure the reliability and consistency of the results.[8][9] This guide will delve into the scientific rationale and practical execution of these critical comparability studies.
The Imperative of Cross-Validation: Ensuring Data Integrity Across Studies
In the lifecycle of product development and monitoring, it is not uncommon for analytical methodologies to evolve or for sample analysis to be conducted across multiple sites. Cross-validation is the empirical process of demonstrating that two distinct analytical methods or two laboratories using the same method produce comparable data. This is not merely a procedural formality; it is a cornerstone of scientific integrity, ensuring that data generated across different studies, time points, or geographical locations can be reliably compared.
According to the International Council for Harmonisation (ICH) M10 guideline, which is adopted by regulatory bodies such as the FDA and EMA, cross-validation is necessary in several scenarios.[5][7][10][11] These include comparisons between different analytical techniques (e.g., LC-MS/MS vs. a ligand-binding assay), or when there are significant changes to a validated method.[8][12]
Key Scenarios Demanding Cross-Validation for this compound Analysis:
-
Inter-Laboratory Comparison: When a study's sample analysis is transferred from a primary laboratory to a secondary one.
-
Methodological Evolution: Transitioning from an older analytical method to a newer, more efficient, or sensitive one (e.g., upgrading from an HPLC-UV method to an LC-MS/MS platform).
-
Matrix Changes: When the biological matrix being analyzed changes (e.g., from soil to corn green mass).[1][2]
-
Instrument or Software Updates: Significant changes in the analytical instrumentation or the software used for data acquisition and processing.[8]
A Comparative Framework for Cross-Validation Protocols
The fundamental goal of a cross-validation experiment is to assess the agreement between the data generated by the original (reference) method and the new or transferred (comparator) method. This is typically achieved by analyzing the same set of quality control (QC) samples and, where possible, incurred study samples with both methods.
Experimental Design: A Tale of Two Methods
Let's consider a common scenario: A validated LC-MS/MS method for this compound in soil (Method A) is being cross-validated against a newly optimized, higher-throughput LC-MS/MS method (Method B) in a different laboratory.
Diagram 1: General Workflow for Cross-Validation
Caption: Decision tree for evaluating the outcome of a cross-validation study.
Data Presentation: A Comparative View
Summarizing the results in a clear, tabular format is crucial for a direct and objective comparison.
Table 1: Comparison of Quality Control Sample Results
| QC Level | Nominal Conc. (ng/g) | Method A Mean Conc. (ng/g) (n=6) | Method B Mean Conc. (ng/g) (n=6) | % Difference [(B-A)/mean(A,B)]*100 |
| Low QC | 5.0 | 4.95 | 5.10 | 2.99% |
| Mid QC | 50.0 | 51.5 | 49.8 | -3.35% |
| High QC | 400.0 | 395.2 | 408.5 | 3.31% |
Table 2: Comparison of Incurred Sample Reanalysis (ISR) Results
| Sample ID | Method A Conc. (ng/g) | Method B Conc. (ng/g) | Mean Conc. (ng/g) | % Difference | Pass/Fail (≤20%) |
| SOIL-001 | 25.4 | 27.1 | 26.25 | 6.32% | Pass |
| SOIL-002 | 150.2 | 142.8 | 146.5 | -5.15% | Pass |
| SOIL-003 | 8.9 | 10.5 | 9.7 | 16.49% | Pass |
| ... | ... | ... | ... | ... | ... |
| SOIL-020 | 312.5 | 299.0 | 305.75 | -4.50% | Pass |
| Summary | 19/20 (95%) Passed | Overall Pass |
Conclusion: Upholding Data Comparability
The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of data used in regulatory submissions and safety assessments. By adhering to the principles outlined in international guidelines and employing a systematic, data-driven approach, researchers can ensure seamless transitions between methods and laboratories without compromising the integrity of their results. This guide provides a framework for designing and evaluating such studies, empowering scientists to make informed decisions and generate defensible data packages. The ultimate goal is to ensure that all analytical data, regardless of its origin, is comparable, consistent, and of the highest quality.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
M10: bioanalytical method validation and study sample analysis : guidance for industry. U.S. Food and Drug Administration (FDA). [Link]
-
bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA). [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Environmental Chemistry Methods: Isoxaflutole; 448305-03. U.S. Environmental Protection Agency (EPA). [Link]
-
Method of determination of isoxaflutole in corn green mass. Plant Protection. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
-
Handbook of Analytical Validation. Routledge. [Link]
-
EURL-SRM - Analytical Observations Report. European Union Reference Laboratory for Residues of Pesticides. [Link]
-
Phase Appropriate Method Validation. American Association of Pharmaceutical Scientists (AAPS). [Link]
-
Development of Simultaneous Analytical Method for Determination of Isoxaflutole and its Metabolite (Diketonitrile) residues in Agricultural Commodities Using LC-MS/MS. ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460. Regulations.gov. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
Sources
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. Method of determination of isoxaflutole in corn green mass | Bykovsky | Plant Protection [plants.belal.by]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of RPA 202248 and Other HPPD Inhibitors: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor RPA 202248 and other prominent members of this herbicide class. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to offer a detailed examination of the biochemical and physiological performance of these compounds, grounded in established experimental methodologies.
Introduction: The Significance of HPPD as a Molecular Target
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms.[1] In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[2] Plastoquinone is a vital component of the photosynthetic electron transport chain, and tocopherols act as antioxidants, protecting the photosynthetic apparatus from oxidative damage.[3]
The inhibition of HPPD disrupts this pathway, leading to a depletion of plastoquinones and tocopherols. This, in turn, prevents carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues due to the photo-destruction of chlorophyll, ultimately causing plant death.[2] This specific and vital role makes HPPD an excellent target for the development of selective herbicides. The HPPD-inhibiting herbicides are classified as Group 27 herbicides by the Weed Science Society of America.[4]
This guide focuses on this compound, the active metabolite of the isoxazole herbicide isoxaflutole, and provides a framework for its comparative evaluation against other major HPPD inhibitors, such as those from the triketone and pyrazolone chemical classes.
The Inhibitors: A Closer Look at this compound and Its Comparators
A comprehensive analysis requires a clear understanding of the chemical entities being compared.
This compound: The Active Principle of Isoxaflutole
This compound, a diketonitrile (DKN) metabolite, is the herbicidally active form of isoxaflutole.[5][6] Isoxaflutole itself is a pro-herbicide, meaning it undergoes transformation in the plant to become active.[7] This conversion of the isoxazole ring of isoxaflutole to the diketonitrile structure of this compound is crucial for its inhibitory effect on the HPPD enzyme.[8] Understanding the performance of this compound is therefore key to understanding the efficacy of isoxaflutole.
Comparative HPPD Inhibitors
For a robust comparison, we will consider representatives from other major chemical classes of HPPD inhibitors:
-
Mesotrione: A member of the triketone family, mesotrione was developed from a natural phytotoxin, leptospermone, found in the bottlebrush plant (Callistemon citrinus). It is a widely used herbicide for broadleaf weed control in corn.
-
Tembotrione: Another triketone herbicide, tembotrione is known for its broad-spectrum control of both grass and broadleaf weeds in corn.[3]
-
Topramezone: Belonging to the pyrazolone class, topramezone is a potent HPPD inhibitor used for post-emergence weed control in corn.
These compounds represent different chemical approaches to inhibiting the same target enzyme, making their comparative analysis particularly insightful for understanding structure-activity relationships and mechanisms of selectivity.
Biochemical Potency: In Vitro HPPD Inhibition Assay
The foundational step in comparing HPPD inhibitors is to determine their intrinsic potency against the target enzyme. This is typically achieved through an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Rationale for the Experiment
An in vitro assay isolates the enzyme and the inhibitor from the complexities of a whole organism (e.g., uptake, translocation, metabolism). This allows for a direct measurement of the inhibitor's ability to bind to and inhibit the HPPD enzyme. A lower IC50 or Ki value indicates a more potent inhibitor at the molecular level.
Experimental Protocol: Spectrophotometric HPPD Inhibition Assay
This protocol outlines a common method for determining the IC50 of HPPD inhibitors.
Materials:
-
Purified HPPD enzyme (from a plant source, e.g., Arabidopsis thaliana, or a recombinant source)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate and catalase (cofactors)
-
FeSO₄
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Inhibitor stock solutions (this compound, mesotrione, tembotrione, topramezone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 318 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of each inhibitor stock solution in the assay buffer to create a range of concentrations for testing.
-
Prepare a fresh solution of the HPP substrate in the assay buffer.
-
Prepare a fresh cofactor solution containing ascorbate and catalase in the assay buffer.
-
Prepare a dilute solution of FeSO₄ in water.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the serially diluted inhibitor solutions to their respective wells. Include a vehicle control (assay buffer with DMSO but no inhibitor).
-
Add the cofactor solution to all wells.
-
Add the FeSO₄ solution to all wells.
-
-
Enzyme Addition and Incubation:
-
Add the purified HPPD enzyme solution to all wells except for a "no enzyme" control.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the increase in absorbance at 318 nm over time. This wavelength corresponds to the formation of a downstream product of homogentisate.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Expected Data and Interpretation
The primary output of this experiment is the IC50 value for each inhibitor. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | Chemical Class | Expected IC50 (nM) |
| This compound | Diketonitrile | Low |
| Mesotrione | Triketone | Low to moderate |
| Tembotrione | Triketone | Low to moderate |
| Topramezone | Pyrazolone | Very Low |
Note: The actual IC50 values can vary depending on the specific assay conditions and the source of the HPPD enzyme.
A significantly lower IC50 for one inhibitor over others suggests a higher affinity for the enzyme's active site, which is a desirable characteristic for a potent herbicide.
Visualizing the Mechanism of Action
The following diagram illustrates the central role of HPPD in the plant's biochemical pathway and the point of inhibition by compounds like this compound.
Sources
- 1. Isoxaflutole (Ref: RPA 201772) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Analysis of groundwater and surface water in areas of isoxaflutole application, Tuscola and Kalamazoo Counties, Michigan [pubs.usgs.gov]
- 7. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validating Predicted Environmental Concentrations of RPA 202248: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Validating Environmental Fate Predictions
The introduction of new agrochemicals is a double-edged sword. While they offer significant benefits in terms of crop yield and quality, their potential impact on the environment is a critical concern that demands rigorous scientific scrutiny. One such compound of interest is RPA 202248, the herbicidally active metabolite of isoxaflutole. Due to the rapid degradation of the parent compound, it is this compound that persists in the environment, making the accuracy of its predicted environmental concentration (PEC) a cornerstone of its ecological risk assessment.[1]
This guide provides a comprehensive overview of the methodologies used to validate the predicted environmental concentrations of this compound. As a senior application scientist, my aim is to not only present the "how" but, more importantly, the "why" behind the experimental choices, ensuring a deep, causal understanding of the validation process. We will explore the predictive models employed, the analytical techniques for empirical measurement, and a comparative analysis with established herbicides, atrazine and metolachlor, to provide a holistic and authoritative perspective.
Understanding this compound: The Active Moiety
This compound, chemically known as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the diketonitrile metabolite of the herbicide isoxaflutole.[2][3] Isoxaflutole itself has a very short half-life in the environment, rapidly transforming into this compound, which is not only more stable but is the entity responsible for the herbicidal activity.[1][4][5] This rapid conversion necessitates that environmental fate and transport models focus on this compound as the primary residue of concern for risk assessment.[4][5]
Key Physicochemical Properties of this compound:
| Property | Value | Significance in Environmental Fate |
| Molecular Formula | C15H12F3NO4S | Basic information for identification and analysis. |
| Molecular Weight | 359.32 g/mol | Influences transport and diffusion characteristics. |
| Water Solubility | Higher than Isoxaflutole | Increased potential for mobility in soil and transport to water bodies. |
| Soil Sorption (Koc) | Slightly more mobile than isoxaflutole | Indicates its potential to leach into groundwater or move with surface runoff.[6] |
| Half-life in Soil | Can be persistent | Determines the duration of its presence and potential for long-term environmental impact. |
The Two Pillars of Validation: Prediction and Measurement
Validating the environmental concentration of any agrochemical rests on a robust comparison between what we predict will happen and what we actually measure in the field. This process is iterative and essential for refining our understanding of a compound's behavior in complex environmental systems.
Pillar 1: Predicting Environmental Concentrations (PECs)
Predictive models are indispensable tools in ecological risk assessment. They allow us to estimate the concentration of a substance in various environmental compartments (soil, water, air) under different scenarios before and after its widespread use. These models integrate data on the chemical's properties, application rates, and environmental conditions.
Commonly Used Predictive Models:
-
FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe): A suite of models and scenarios developed for the regulatory assessment of pesticides in the European Union.[4][7][8] These models are designed to be conservative, often representing a "realistic worst-case" scenario.
-
PRZM (Pesticide Root Zone Model): A widely used model in the United States that simulates the vertical movement of pesticides in the unsaturated soil zone.[9][10][11][12] It is often used in conjunction with other models to estimate runoff and leaching to surface and groundwater.
-
SWAT (Soil and Water Assessment Tool): A comprehensive watershed-scale model that can simulate the fate and transport of pesticides, considering various land management practices.[13]
The choice of model depends on the specific regulatory framework and the environmental compartments of greatest concern. For this compound, given its potential for mobility, models that can accurately predict concentrations in both soil and water are crucial.
Diagram of the Predictive Modeling Workflow:
Caption: Workflow for predicting environmental concentrations (PECs).
Pillar 2: Measuring Environmental Concentrations (MECs)
Field monitoring provides the "ground truth" necessary to validate the outputs of predictive models. The accuracy and reliability of these measurements are paramount. This requires robust analytical methods capable of detecting and quantifying the target compound at environmentally relevant concentrations.
Experimental Protocol for Measuring this compound in Environmental Samples:
The following protocol is a synthesized methodology based on established analytical techniques for isoxaflutole and its metabolites.
1. Sample Collection and Preparation:
- Soil: Collect soil cores from representative depths in the area of application. Samples should be immediately placed on ice and transported to the laboratory. Once in the lab, they should be homogenized and stored at -20°C until analysis.
- Water: Collect water samples from relevant surface water bodies (e.g., streams, ponds) or groundwater monitoring wells. Samples should be collected in amber glass bottles to prevent photodegradation and stored at 4°C.
2. Extraction:
- Soil: A representative subsample of soil is extracted with an organic solvent mixture, typically acetonitrile and water, often acidified to improve extraction efficiency. The mixture is shaken or sonicated to ensure thorough extraction.
- Water: Solid-phase extraction (SPE) is the preferred method for water samples. The water sample is passed through a cartridge containing a sorbent that retains the analyte of interest. The analyte is then eluted from the cartridge with a small volume of an organic solvent.
3. Cleanup:
- The crude extracts from both soil and water samples may contain interfering substances from the matrix. A cleanup step, often using additional SPE cartridges with different sorbents, is employed to remove these interferences.
4. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) is the gold standard for the analysis of this compound.
- Chromatographic Separation: The cleaned-up extract is injected into the HPLC system. A reversed-phase C18 column is typically used to separate this compound from other components in the extract. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve ionization) is employed.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
5. Quantification:
- A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the environmental samples is determined by comparing the peak area of the analyte to the calibration curve. The use of an isotopically labeled internal standard is highly recommended to correct for any matrix effects and variations in instrument response.
Diagram of the Experimental Measurement Workflow:
Caption: Workflow for measuring environmental concentrations (MECs).
Comparative Analysis: this compound vs. Atrazine and Metolachlor
To contextualize the validation process for this compound, it is instructive to compare it with two of the most well-studied herbicides: atrazine and metolachlor. Both have been in use for decades, and there is a wealth of data on their predicted and measured environmental concentrations.
Comparison of Predicted vs. Measured Environmental Concentrations:
The following tables provide a comparative overview of PECs and MECs for this compound, atrazine, and metolachlor in surface water. It is important to note that direct PEC vs. MEC comparison data for this compound is less abundant in publicly available literature compared to atrazine and metolachlor. The data presented here is synthesized from various regulatory documents and scientific studies.
Table 1: this compound (as Isoxaflutole metabolite) - Surface Water Concentrations
| Study/Region | Predicted Environmental Concentration (PEC) (µg/L) | Measured Environmental Concentration (MEC) (µg/L) | Model Used (if specified) | Environmental Matrix |
| US EPA Assessment | Up to 2.2 (yearly average) | Max: 1.6 | PWC (Pesticide in Water Calculator) | Surface Water |
| Michigan, USA | Not specified | Max: 0.552 | Not applicable | Surface Water (Drains) |
Note: The US EPA's modeling often treats this compound as the applied substance due to the rapid degradation of isoxaflutole.[6] The Michigan data represents measured concentrations in agricultural drains.
Table 2: Atrazine - Surface Water Concentrations
| Study/Region | Predicted Environmental Concentration (PEC) (µg/L) | Measured Environmental Concentration (MEC) (µg/L) | Model Used (if specified) | Environmental Matrix |
| Midwestern US Reservoirs | Overpredicted by an order of magnitude | 90th percentile: ~5 | PRZM-2 | Reservoirs |
| Midwest Corn Belt, USA | Covariate in kriging models | Daily monitoring data | PRZM | Surface Water |
| Guerrero, Mexico | Not specified | Average: 0.105 (Range: 0.005 - 0.402) | Not applicable | Surface and Well Water |
Atrazine models have been shown to sometimes overpredict concentrations, highlighting the importance of field validation.[14]
Table 3: Metolachlor - Surface and Groundwater Concentrations
| Study/Region | Predicted Environmental Concentration (PEC) (µg/L) | Measured Environmental Concentration (MEC) (µg/L) | Model Used (if specified) | Environmental Matrix |
| US National (NAWQA) | Not specified | Max: 77.6 | Not applicable | Surface Water |
| US National (NAWQA) | Not specified | 95th percentile (Ag areas): 0.022 | Not applicable | Groundwater |
| Southern Florida, USA | Not specified | Up to 16 times higher in non-cover cropped plots | Not applicable | Shallow Groundwater |
Metolachlor is frequently detected in both surface and groundwater, and its concentrations are influenced by agricultural practices like the use of cover crops.[3][15][16][17][18]
Discussion: Bridging the Gap Between Prediction and Reality
The comparison of PECs and MECs is the linchpin of a scientifically sound environmental risk assessment. For this compound, the available data suggests that current models provide a reasonable, albeit sometimes conservative, estimate of its environmental concentrations. The detection of this compound in surface waters in agricultural regions underscores the importance of continued monitoring and model refinement.
The extensive datasets for atrazine and metolachlor serve as valuable benchmarks. They demonstrate that while predictive models are powerful tools, they are not infallible. Discrepancies between PECs and MECs can arise from a variety of factors, including:
-
Model limitations: Models are simplifications of complex real-world systems and may not fully capture all relevant processes.
-
Input parameter uncertainty: The accuracy of model outputs is highly dependent on the quality of the input data, such as chemical properties and environmental parameters.
-
Scenario representativeness: The chosen modeling scenarios may not perfectly reflect the specific conditions of a particular field or watershed.
-
Non-point source pollution: Unforeseen sources of contamination can contribute to measured concentrations.
The validation process is therefore not a one-time event but an ongoing cycle of prediction, measurement, and refinement. This iterative approach allows for a more accurate and reliable assessment of the potential environmental risks associated with agrochemicals like this compound.
Conclusion and Future Directions
The validation of predicted environmental concentrations is a critical component of the responsible development and regulation of agrochemicals. For this compound, the primary active metabolite of isoxaflutole, this process is essential for understanding its environmental fate and ensuring its use does not pose an undue risk to ecosystems.
This guide has outlined the core principles and methodologies for this validation process, emphasizing the dual importance of robust predictive modeling and accurate environmental monitoring. The comparison with well-established herbicides like atrazine and metolachlor highlights both the strengths and limitations of current approaches and underscores the necessity of a continuous, data-driven validation cycle.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Embrace the iterative nature of validation: Continuously compare model predictions with real-world monitoring data to refine your understanding of a compound's environmental behavior.
-
Invest in high-quality analytical methods: The ability to accurately measure environmental concentrations at low levels is fundamental to meaningful validation.
-
Promote data transparency: The public availability of both predicted and measured environmental concentration data is crucial for independent scientific scrutiny and building public trust.
As our understanding of environmental systems evolves and our analytical capabilities improve, so too must our approach to validating the environmental safety of the products we develop. By adhering to the principles of scientific integrity and continuous validation, we can strive to harness the benefits of modern agriculture while safeguarding the health of our planet.
References
-
Ecological risk assessment of atrazine in North American surface waters. (n.d.). Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Evaluation of FOCUS surface water pesticide concentration predictions and risk assessment of field-measured pesticide mixtures-a crop-based approach under Mediterranean conditions. (2017). Environmental Science and Pollution Research International, 24(24), 19969–19982. [Link]
-
PubChem. (n.d.). Rpa-202248. Retrieved from [Link]
-
Regulatory FOCUS Surface Water Models Fail to Predict Insecticide Concentrations in the Field. (2012). Environmental Science & Technology, 46(15), 8397–8404. [Link]
-
Kriging Models Predicting Atrazine Concentrations in Surface Water Draining Agricultural Watersheds. (2016). Journal of Environmental Quality, 45(5), 1680–1687. [Link]
-
Occurrence and Risk Assessment of Atrazine and Diuron in Well and Surface Water of a Cornfield Rural Region. (2021). Water, 13(21), 3087. [Link]
- Comparison of PRZM and GLEAMS Computer Model Predictions with Field Data for Fluometuron and Norflurazon Behavior in Soil. (1999). Weed Technology, 13(3), 561–570.
-
Predicting atrazine concentrations in waterbodies across the contiguous United States: The importance of land use, hydrology, and water physicochemistry. (2021). Limnology and Oceanography, 66(5), 1655-1669. [Link]
-
Reduction in metolachlor and degradate concentrations in shallow groundwater through cover crop use. (2010). Journal of Contaminant Hydrology, 115(1-4), 57–66. [Link]
-
Comment on "Regulatory FOCUS Surface Water Models Fail to Predict Insecticide Concentrations in the Field". (2012). Environmental Science & Technology, 46(21), 12255–12256. [Link]
-
U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL). Retrieved from [Link]
-
Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2002). Determination of Isoxaflutole (Balance) and Its Metabolites in Water Using Solid Phase Extraction Followed by High-Performance Liquid Chromatography with Ultraviolet or Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(25), 7242–7249. [Link]
-
European Commission. (2009). Assessing Potential for Movement of Active Substances and their Metabolites to Ground Water in the EU. Retrieved from [Link]
-
Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2007). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 55(10), 3809–3817. [Link]
- Walker, A., & Welch, S. J. (1998). Comparison of PRZM-2 computer model predictions with field data on the fate of napropamide and pendimethalin in soils. Pest Management Science, 53(2), 153-162.
-
Comparison of predicted pesticide concentrations in groundwater from SCI-GROW and PRZM-GW models with historical monitoring data. (2016). Pest Management Science, 72(6), 1187–1201. [Link]
-
Food and Agriculture Organization of the United Nations. (2013). 1171 ISOXAFLUTOLE (268). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Isoxaflutole: Draft Human Health and Ecological Risk Assessments for Registration Review. Retrieved from [Link]
-
Peer review of the pesticide risk assessment for the active substance isoxaflutole in light of negligible exposure data submitted. (2017). EFSA Journal, 15(3), e04735. [Link]
- Rupprecht, K. D., et al. (2004). Degradation of this compound [U-14C-phenyl]-α-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. Journal of Agricultural and Food Chemistry, 52(23), 7025-7030.
-
U.S. Geological Survey. (n.d.). Metolachlor Uses. Retrieved from [Link]
-
Comparison of predicted (PEC) and measured concentration (MEC) values for pharmaceuticals in the environment. (2017). Environmental Toxicology and Chemistry, 36(5), 1186–1195. [Link]
-
California Department of Pesticide Regulation. (2024). Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. Retrieved from [Link]
- Arnold, J. G., et al. (2012). SWAT: Model Use, Calibration, and Validation. Transactions of the ASABE, 55(4), 1491-1508.
-
Minnesota Department of Agriculture. (n.d.). Water Quality Best Management Practices for Metolachlor. Retrieved from [Link]
- Comparison of PEC with MEC in 2 WWTPs having different process train. (2022). Journal of Environmental Management, 318, 115598.
-
Herbicide resistance prediction: a mechanistic model vs. a random forest model. (2024). Frontiers in Agronomy, 6. [Link]
Sources
- 1. wrri.msstate.edu [wrri.msstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Evaluation of FOCUS surface water pesticide concentration predictions and risk assessment of field-measured pesticide mixtures-a crop-based approach under Mediterranean conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 9. Kriging Models Predicting Atrazine Concentrations in Surface Water Draining Agricultural Watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.ru [sci-hub.ru]
- 11. Comparison of PRZM-2 computer model predictions with field data on the fate of napropamide and pendimethalin in soils | Semantic Scholar [semanticscholar.org]
- 12. Comparison of predicted pesticide concentrations in groundwater from SCI-GROW and PRZM-GW models with historical monitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. swat.tamu.edu [swat.tamu.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulatory FOCUS surface water models fail to predict insecticide concentrations in the field. | Semantic Scholar [semanticscholar.org]
- 16. Reduction in metolachlor and degradate concentrations in shallow groundwater through cover crop use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. mda.state.mn.us [mda.state.mn.us]
A Comparative Toxicological Assessment of RPA 202248 and its Parent Compound, Isoxaflutole
This guide provides an in-depth comparative analysis of the toxicological profiles of the diketonitrile metabolite RPA 202248 and its parent compound, the herbicide isoxaflutole. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes available experimental data to offer a clear, objective comparison. We will delve into the mechanistic underpinnings of their biological activity, present comparative toxicity data, and provide detailed protocols for key toxicological assays.
Introduction: The Proherbicide and its Active Metabolite
Isoxaflutole is a pre-emergence herbicide belonging to the isoxazole class of chemicals.[1][2] It functions as a proherbicide, meaning it is converted into its active form after application.[3] In the environment, specifically in soil and plants, isoxaflutole undergoes a rapid transformation through the opening of its isoxazole ring to form the diketonitrile metabolite, this compound.[3] This conversion is crucial, as this compound is the primary phytotoxic agent responsible for the herbicidal activity.[3]
Both isoxaflutole and this compound exert their effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This enzyme is a key component in the biochemical pathway for carotenoid synthesis in plants. Inhibition of HPPD leads to a cascade of effects, ultimately causing the bleaching of new plant tissue and plant death.[1] Given that this compound is the active form and a major metabolite, a thorough understanding of its toxicological profile in comparison to the parent compound is essential for a comprehensive risk assessment.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary mechanism of action for both isoxaflutole (via its conversion to this compound) and this compound is the inhibition of the HPPD enzyme. This enzyme plays a critical role in the catabolism of tyrosine in both plants and mammals.[4] In plants, the inhibition of HPPD disrupts the synthesis of plastoquinone, a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. This disruption leads to the characteristic bleaching symptoms in susceptible plants.
In mammals, the inhibition of HPPD also leads to a buildup of tyrosine in the blood (tyrosinemia). This elevated level of tyrosine is associated with a range of toxicological effects, primarily observed in the eyes, liver, and thyroid in animal studies.[4][5] This shared mechanism of action forms the basis for the toxicological effects observed for both compounds.
Caption: Mechanism of action of Isoxaflutole and this compound via HPPD inhibition.
Comparative Toxicity Profile
Experimental data indicates that this compound exhibits a toxicological profile similar to its parent compound, isoxaflutole. Both compounds are characterized by low acute toxicity.
Acute Toxicity
The acute oral toxicity of both isoxaflutole and this compound has been evaluated in rats. The results demonstrate a low order of acute toxicity for both substances.
| Compound | Species | Route | LD50 (mg/kg bw) | Toxicity Category | Reference |
| Isoxaflutole | Rat | Oral | > 5000 | IV | [1][6][7] |
| This compound | Rat | Oral | > 5000 | IV | [1] |
LD50: Median Lethal Dose. Toxicity Categories are based on the U.S. Environmental Protection Agency (EPA) classification system.
Genotoxicity
Genotoxicity studies are crucial for assessing the potential of a chemical to cause DNA damage, which can lead to mutations and cancer. Both isoxaflutole and this compound have been evaluated for their genotoxic potential using the bacterial reverse mutation assay (Ames test).
| Compound | Assay | Result | Reference |
| Isoxaflutole | Ames Test | Not Genotoxic | [1] |
| This compound | Ames Test | Not Genotoxic | [1] |
These findings suggest that neither isoxaflutole nor its active metabolite this compound are likely to be mutagenic.
Experimental Protocols for Toxicological Assessment
To ensure the reproducibility and reliability of toxicity data, standardized protocols are employed. The following sections detail the methodologies for key in vitro assays used to assess the cytotoxicity and genotoxicity of compounds like isoxaflutole and this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human liver carcinoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (Isoxaflutole, this compound)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Exposure: Prepare serial dilutions of isoxaflutole and this compound in the culture medium. Remove the existing medium from the cells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compounds, e.g., DMSO) and a negative control (cells with medium only).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method that employs several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[8] The assay assesses the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
Objective: To evaluate the mutagenic potential of a test compound.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
S9 fraction (from the liver of rats treated with an enzyme inducer like Aroclor 1254) for metabolic activation
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test compounds (Isoxaflutole, this compound)
-
Positive and negative controls
Procedure:
-
Preparation: Prepare various concentrations of the test compounds.
-
Exposure: In a test tube, mix the bacterial strain, the test compound, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Pre-incubation (optional but common): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).
-
Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix, and pour the contents onto a minimal glucose agar plate. The small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and the increase is at least twofold.
Genotoxicity Assessment: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus in mammalian cells.[9][10] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Objective: To identify substances that cause chromosomal damage or aneuploidy.
Materials:
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6)
-
Complete cell culture medium
-
Cytochalasin B (to block cytokinesis and create binucleated cells)
-
Test compounds (Isoxaflutole, this compound)
-
S9 fraction for metabolic activation
-
Positive and negative controls
-
Microscope slides
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Culture and Exposure: Culture the cells and expose them to various concentrations of the test compounds, with and without S9 metabolic activation.
-
Cytochalasin B Treatment: Add cytochalasin B to the cultures to arrest cytokinesis.
-
Harvesting: Harvest the cells after an appropriate incubation period (typically 1.5-2 normal cell cycle lengths).
-
Slide Preparation: Prepare slides with the harvested cells using a cytocentrifuge or by dropping the cell suspension onto the slides.
-
Staining: Fix and stain the slides.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. At least 2000 binucleated cells per concentration should be analyzed.
-
Data Analysis: A substance is considered genotoxic if it causes a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
Structure-Activity Relationship and Toxicological Implications
The conversion of isoxaflutole to this compound involves the opening of the isoxazole ring, resulting in a diketonitrile structure. This structural modification is fundamental to its herbicidal efficacy, as this compound is the active inhibitor of the HPPD enzyme. From a toxicological perspective in mammals, the available data suggests this transformation does not lead to a significant increase in acute toxicity. Both the parent compound and the active metabolite exhibit low acute oral toxicity (LD50 > 5000 mg/kg bw in rats) and are not genotoxic in the Ames test.[1]
The similar toxicological profiles suggest that the primary driver of toxicity for both compounds is the inhibition of the HPPD enzyme, leading to tyrosinemia. The structural difference between isoxaflutole and this compound appears to be more critical for its interaction with the plant HPPD enzyme than for inducing acute toxic effects in mammals at high doses.
Conclusion
References
-
Food and Agriculture Organization of the United Nations. (2013). Isoxaflutole 265. Retrieved from [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]
-
National Institute of Biology, Slovenia. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). HPPD Inhibiting Herbicides: State of the Science. Retrieved from [Link]
-
Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved from [Link]
-
World Health Organization. (2013). ISOXAFLUTOLE. Retrieved from [Link]
-
Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
-
Charles River. Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998). Pesticide Fact Sheet: Isoxaflutole. Retrieved from [Link]
-
OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
-
OECD. Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Isoxaflutole: Draft Ecological Risk Assessment for Registration Review. Retrieved from [Link]
-
Wills, B. K., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Particle and Fibre Toxicology, 19(1), 1-21. Retrieved from [Link]
-
CPT℠ Labs. Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
-
Toxi-Coop. BACTERIAL REVERSE MUTATION ASSAY (using Salmonella typhimurium and Escherichia coli strains) OECD 471. Retrieved from [Link]
-
ReframeDB. HepG2 Cytotoxicity, 72 hour. Retrieved from [Link]
-
PubChem. Isoxaflutole. Retrieved from [Link]
-
AOP-Wiki. HPPD inhibition leading to corneal papillomas and carcinomas (in rat). Retrieved from [Link]
-
ECETOC. WORKSHOP BACKGROUND Adverse Outcome Pathways (AOPs) provide a framework for curating and organising toxicological & ecotoxic. Retrieved from [Link]
-
González, M. C., et al. (2021). Defining the toxicological profile of 4-hydroxyphenylpyruvate dioxygenase-directed herbicides to Aedes aegypti and Amblyomma americanum. Pesticide Biochemistry and Physiology, 177, 104907. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. Protocol of Real Time Viability Assay Using HepG2 Cell Line. Retrieved from [Link]
-
Fernandes, V. C., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7622. Retrieved from [Link]
-
Quantum Agrosciences. QA Isoxaflutole 750 WG Herbicide Safety Data Sheet. Retrieved from [Link]
-
PubChem. Rpa-202248. Retrieved from [Link]
-
ResearchGate. (2015). In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. Retrieved from [Link]
-
BASF Agricultural Solutions. HPPD Inhibitor Herbicides & Growing Weed Resistance. Retrieved from [Link]
-
ResearchGate. (2014). Cytotoxicity assessment by MTT assay in HepG2 cells following the exposure of various concentrations of rotenone for 24 h. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Isoxaflutole Registration Review Human-Health Assessment Scoping Document. Retrieved from [Link]
-
University of Hertfordshire. Isoxaflutole (Ref: RPA 201772). Retrieved from [Link]
-
ResearchGate. (2021). Comparison of the genotoxicity of two commercial pesticides by their micro and nano size capsules. Retrieved from [Link]
-
Guzzella, L., et al. (2000). Genotoxic activity of five haloacetonitriles: comparative investigations in the single cell gel electrophoresis (comet) assay and the ames-fluctuation test. Environmental and Molecular Mutagenesis, 36(1), 52-58. Retrieved from [Link]
-
Buick, J. K., et al. (2021). A comparison of classical and 21st century genotoxicity tools: A proof of concept study of 18 chemicals comparing in vitro micronucleus, ToxTracker and genomics‐based methods (TGx‐DDI, whole genome clustering and connectivity mapping). Environmental and Molecular Mutagenesis, 62(6), 349-366. Retrieved from [Link]
-
Dzhambazov, B., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3321. Retrieved from [Link]
-
University of Illinois. COMPARING THE GENOTOXICITY OF AGROCHEMICALS TO LAKE MANAGEMENT HERBICIDES. Retrieved from [Link]
-
Mesnage, R., et al. (2021). Comparative Toxicogenomics of Glyphosate and Roundup Herbicides by Mammalian Stem Cell-Based Genotoxicity Assays and Molecular Profiling in Sprague-Dawley Rats. Toxicology and Applied Pharmacology, 433, 115792. Retrieved from [Link]
Sources
- 1. fao.org [fao.org]
- 2. apps.who.int [apps.who.int]
- 3. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. policycommons.net [policycommons.net]
- 10. oecd.org [oecd.org]
A Comparative Guide to the Validation of a Kinetic Model for the Degradation of RPA 202248
Introduction: The Significance of Modeling RPA 202248 Degradation
This compound, chemically known as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the principal herbicidally active metabolite of the pro-herbicide isoxaflutole.[1][2][3] Isoxaflutole rapidly transforms into this compound in soil and aquatic environments, making the fate and persistence of this metabolite a critical factor in environmental risk assessment.[2][4][5] Understanding its degradation kinetics—the rate and manner in which it breaks down—is paramount for predicting its environmental concentration, ensuring regulatory compliance, and developing safer agricultural products.
This guide moves beyond theoretical discussion to provide a practical, self-validating experimental workflow. We will establish a robust analytical methodology, generate degradation data under controlled stress conditions, and use this data to validate a proposed kinetic model. The causality behind each experimental choice is explained to empower researchers to adapt and apply these principles to other molecules.
Part 1: Foundational Strategy: Selecting the Model and Experimental Paradigm
The Rationale for a Pseudo-First-Order Kinetic Model
For many chemical degradation processes where the concentration of one reactant (e.g., water in hydrolysis) is in vast excess and effectively constant, the reaction rate depends solely on the concentration of the target analyte. This scenario is well-described by a pseudo-first-order kinetic model. Its mathematical simplicity and frequent applicability to pesticide dissipation make it the logical starting point for modeling this compound degradation.
The integrated rate law for a first-order reaction is: ln[C]t = ln[C]₀ - kt
Where:
-
[C]t is the concentration of this compound at time t.
-
[C]₀ is the initial concentration of this compound.
-
k is the first-order rate constant.
The model's validity is tested by plotting the natural logarithm of the concentration against time; a linear relationship with a high coefficient of determination (R²) supports the model.
The Power of Forced Degradation Studies
To generate the necessary data for model validation within a practical laboratory timeframe, we employ forced degradation (or stress testing).[6][7] This involves subjecting this compound to conditions more severe than typical storage or environmental exposure, such as high heat, extreme pH, oxidation, and intense light.[7][8]
The purpose is threefold:
-
Accelerate Degradation: To produce measurable degradation over hours or days, rather than the months or years it might take under ambient conditions.[3][4]
-
Identify Degradation Pathways: To elucidate the primary degradation products, such as the inactive metabolite RPA 203328, and potential unknown impurities.[2]
-
Validate Analytical Methods: To ensure the chosen analytical method is "stability-indicating," meaning it can accurately quantify this compound in the presence of its degradants, by-products, and matrix components.[8]
Part 2: Experimental Framework and Protocols
A robust validation process is built upon a reliable analytical method. The following workflow outlines the critical steps from method development to model validation.
Protocol 1: Development of a Stability-Indicating UPLC-MS/MS Method
Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is selected for its high sensitivity, specificity, and speed, making it ideal for resolving and quantifying this compound and its metabolites in complex mixtures.[9][10]
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound analytical standard (CAS 143701-75-1) in acetonitrile.[11] Create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution in a 50:50 acetonitrile:water mixture.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization: Electrospray Ionization (ESI-).
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Quantifier): m/z 359.0 -> 204.0
-
This compound (Qualifier): m/z 359.0 -> 107.0
-
RPA 203328 (Degradant): m/z 283.0 -> 239.0
-
-
-
Method Validation: Before use, validate the method for specificity (no interference at the retention time of the analyte), linearity (R² > 0.99 for calibration curve), accuracy (recovery within 80-120%), and precision (RSD < 15%).
Protocol 2: Execution of Forced Degradation Studies
Rationale: These conditions are chosen to probe different degradation mechanisms (hydrolysis, oxidation, etc.) as recommended by international guidelines for stress testing.[7][8]
Methodology: For each condition, prepare a solution of this compound at a concentration of 10 µg/mL. Sample the solution at time points: 0, 2, 4, 8, 12, and 24 hours. Neutralize acid/base samples with an equimolar amount of base/acid before analysis. Dilute all samples into the linear range of the UPLC-MS/MS method.
-
Acid Hydrolysis: Add stress agent to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Add stress agent to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Add stress agent to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample protected from light.
-
Thermal Degradation: Incubate the solution at 80 °C in a sealed vial, protected from light.
Part 3: Data Analysis and Kinetic Model Validation
The data generated from the forced degradation experiments form the basis for validating our proposed kinetic model.
Data Processing and Model Fitting
After quantifying the concentration of this compound at each time point for each stress condition, the data is processed as follows:
-
Calculate the natural logarithm (ln) of each concentration value.
-
Plot ln(Concentration) on the y-axis against Time on the x-axis.
-
Perform a linear regression on the plotted data.
-
The rate constant (k) is the negative of the slope of the regression line.
-
The coefficient of determination (R²) indicates the goodness of fit. An R² value close to 1.0 suggests a strong linear relationship, supporting the pseudo-first-order model.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Comparative Analysis of Model Performance
The true test of a model's robustness is its performance across different conditions. The results from all stress tests should be compiled for comparison.
Table 1: Hypothetical Validation Data for this compound Degradation Kinetics
| Stress Condition | Rate Constant (k, hr⁻¹) | Half-Life (t₁/₂, hr) | R² (Pseudo-First-Order) | Model Fit Assessment |
| 0.1 M HCl, 60°C | 0.045 | 15.4 | 0.989 | Excellent |
| 0.1 M NaOH, 60°C | 0.250 | 2.8 | 0.995 | Excellent |
| 3% H₂O₂, RT | 0.088 | 7.9 | 0.991 | Excellent |
| Photolytic (ICH Q1B) | 0.012 | 57.8 | 0.976 | Good |
| Thermal, 80°C | 0.021 | 33.0 | 0.985 | Excellent |
Interpretation: In this hypothetical example, the consistently high R² values (>0.97) across all conditions strongly validate the use of a pseudo-first-order kinetic model to describe the degradation of this compound under these specific stresses. The data clearly shows that this compound is most susceptible to degradation under basic hydrolysis, followed by oxidative conditions.
Consideration of Alternative Models
What if the R² value for a particular condition is low (e.g., <0.95), and the plot of ln[C] vs. time is visibly non-linear? This indicates that a pseudo-first-order model is not appropriate for that degradation pathway. In such cases, an alternative model must be considered.
-
Pseudo-Second-Order Model: This model may apply if the degradation rate depends on the concentration of two reactants or on the square of the analyte's concentration.
-
Rate Law: 1/[C]t = 1/[C]₀ + kt
-
Validation: A plot of 1/[C]t versus time should yield a straight line.
-
-
Zero-Order Model: This model applies if the reaction rate is constant and independent of the analyte's concentration, which can occur in saturated enzyme systems or with surface-mediated catalysis.
-
Rate Law: [C]t = [C]₀ - kt
-
Validation: A plot of [C]t versus time should yield a straight line.
-
For more complex environmental systems involving microbial action, more sophisticated models like the Monod model , which incorporates microbial growth dynamics, may be necessary.[12] However, for initial chemical stability and pathway analysis, the first and second-order models are the most relevant comparisons.
Conclusion
This guide has detailed a rigorous, self-validating framework for the validation of a kinetic model for this compound degradation. By anchoring the process in a robust, stability-indicating UPLC-MS/MS method and utilizing forced degradation studies, we can confidently generate high-quality data to test the suitability of a pseudo-first-order model. The comparative analysis across different stress conditions not only validates the chosen model but also provides invaluable insights into the intrinsic chemical stability of the molecule. The resulting rate constants and half-lives serve as critical parameters for accurate environmental fate modeling, contributing to the development of safer and more effective agricultural technologies.
References
-
PubChem. (n.d.). Rpa-202248 | C15H12F3NO4S. National Center for Biotechnology Information. Retrieved from [Link]
-
Rupprecht, J. K., et al. (2004). Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Journal of Environmental Science and Health, Part B, 39(5-6), 725-36. Retrieved from [Link]
-
European Union Reference Laboratory for Single Residue Methods (EURL-SRM). (2018). Analytical Observations Report. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2019). Isoxaflutole: Draft Human Health and Ecological Risk Assessments for Registration Review. Retrieved from [Link]
-
Rupprecht, J. K., et al. (2013). (PDF) Degradation of this compound [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. ResearchGate. Retrieved from [Link]
-
WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Isoxaflutole diketonitrile this compound. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). RPA-202248. Retrieved from [Link]
-
Sniegowski, K., et al. (2009). Inverse modeling of pesticide degradation and pesticide-degrading population size dynamics in a bioremediation system: parameterizing the Monod model. Chemosphere, 75(5), 651-7. Retrieved from [Link]
-
Wang, Y., et al. (2023). Degradation strategies of pesticide residue: From chemicals to synthetic biology. Synthetic and Systems Biotechnology, 8(3), 398-411. Retrieved from [Link]
-
Wang, Y., et al. (2023). Degradation strategies of pesticide residue: From chemicals to synthetic biology. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of isoxaflutole in the environment. Retrieved from [Link]
-
Rupprecht, J. K., et al. (2004). Degradation of this compound.... ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2022). Considering degradation kinetics of pesticides in plant uptake models: proof of concept for potato. Pest Management Science, 78(11), 4854-4863. Retrieved from [Link]
-
Kostal, J., et al. (2023). Pesticide Indirect Photodegradation Database: A Data-Sharing Platform for Screening Existing and Discovering New Agrochemicals. ACS Chemical Health & Safety, 30(2), 115-125. Retrieved from [Link]
-
Juel, B. S. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(11). Retrieved from [Link]
-
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Inoue, K., et al. (2014). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. Analytical Sciences, 30(1), 25-34. Retrieved from [Link]
-
Gedam, N. S., & Raut, P. D. (2019). Kinetic model for sonolytic degradation of non-volatile surfactants: Perfluoroalkyl substances. Ultrasonics Sonochemistry, 51, 359-368. Retrieved from [Link]
-
Mofokeng, L. P., et al. (2022). Evaluating the Biodegradation of Veterinary Antibiotics Using Kinetics Model and Response Surface Methodology. Molecules, 27(17), 5402. Retrieved from [Link]
-
Barceló, D., & Petrovic, M. (2007). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). B.5.2 Residue Analytical Methods. Retrieved from [Link]
-
Hrovat, K., et al. (2020). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. Pharmaceutics, 12(11), 1083. Retrieved from [Link]
-
Parrilla-Vera, M., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Applied Sciences, 13(7), 4381. Retrieved from [Link]
-
El Mouchtari, E. M., et al. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Catalysts, 13(4), 723. Retrieved from [Link]
-
Inoue, K., et al. (2014). Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2020). Degradation of bisphenol A by electrocatalytic wet air oxidation process: Kinetic modeling, degradation pathway and performance assessment. ResearchGate. Retrieved from [Link]
Sources
- 1. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijsdr.org [ijsdr.org]
- 8. biomedres.us [biomedres.us]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Development of Analytical Methods to Analyze Pesticide Residues [mdpi.com]
- 11. Isoxaflutole diketonitrile this compound - Traceable Reference Standard for Residue Analysis (CAS 143701-75-1) [witega.de]
- 12. Inverse modeling of pesticide degradation and pesticide-degrading population size dynamics in a bioremediation system: parameterizing the Monod model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of RPA 202248 Measurement in Human Plasma
Abstract
Reliable, reproducible bioanalysis is the cornerstone of successful drug development. For novel therapeutic agents, establishing a robust and consistent method for quantification in biological matrices across multiple laboratories is a critical milestone. This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the measurement of RPA 202248, a diketonitrile derivative of the herbicide isoxaflutole.[1][2][3][4] While originally an agrochemical, its structural motifs warrant investigation into potential pharmacological activities, necessitating precise bioanalytical methods. This document provides detailed protocols for two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and presents a model for comparing their performance. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical steps required to validate and standardize the measurement of this compound, ensuring data integrity and comparability across studies.
Introduction: The Imperative for Standardized Bioanalysis
This compound, chemically known as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the active metabolite of the pro-herbicide isoxaflutole.[1][3] It functions by inhibiting the EC 1.13.11.27 enzyme (4-hydroxyphenylpyruvate dioxygenase).[1][3] Although its primary application is in agriculture, the evaluation of novel small molecules for therapeutic potential is a constant in pharmaceutical research. Should this compound or its analogues be considered for pharmacological applications, for instance as a potential kinase inhibitor due to its complex structure, the ability to accurately measure its concentration in biological fluids like human plasma would be paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies.[5][6][7]
An inter-laboratory comparison, or round-robin study, is the gold standard for assessing the reproducibility of an analytical method. It reveals the method's robustness when performed by different analysts, on different instruments, and in different environments. The data generated from such a study are crucial for establishing a reference method and ensuring that data from non-clinical and clinical trials, which may be conducted at various contract research organizations (CROs), are comparable and reliable.
This guide compares two powerful, yet distinct, analytical techniques:
-
HPLC-UV: A widely accessible, robust, and cost-effective technique that separates compounds based on their physicochemical properties and quantifies them by measuring their absorbance of ultraviolet light.[8][9][10][11][12]
-
LC-MS/MS: A highly sensitive and specific method that couples the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.[13][14][15][16] It is the benchmark for quantitative bioanalysis in regulated environments.
The following sections will detail the design of a comparative study, provide step-by-step protocols, present hypothetical performance data, and discuss the interpretation of these results in the context of modern bioanalytical method validation guidelines.[17][18][19][20][21]
Study Design and Rationale
A successful inter-laboratory study hinges on a meticulously planned design. The primary goal is to assess the precision and accuracy of each analytical method across a range of concentrations relevant to potential preclinical or clinical studies.
Overall Study Workflow
The study involves a central facility preparing and distributing identical sets of blinded samples to three participating laboratories. Each laboratory will analyze the samples using both the HPLC-UV and LC-MS/MS methods as detailed in this guide. The results are then sent back to the central facility for statistical analysis and comparison.
Sources
- 1. This compound | 143701-75-1 [chemicalbook.com]
- 2. Buy this compound | 143701-75-1 [smolecule.com]
- 3. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. certara.com [certara.com]
- 12. news-medical.net [news-medical.net]
- 13. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous and rapid determination of 12 tyrosine kinase inhibitors by LC-MS/MS in human plasma: Application to therapeutic drug monitoring in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 20. moh.gov.bw [moh.gov.bw]
- 21. fda.gov [fda.gov]
A Comparative Guide to the Soil Sorption of RPA 202248 and Other Key Herbicides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The environmental fate and efficacy of soil-applied herbicides are critically governed by their interaction with soil particles, a process quantified by the soil sorption coefficient. This guide provides an in-depth comparison of the soil sorption characteristics of RPA 202248, the active diketonitrile metabolite of isoxaflutole, with other widely used herbicides: atrazine, mesotrione, pendimethalin, and glyphosate. Understanding these differences is paramount for predicting herbicide mobility, bioavailability, and potential for off-site transport, thereby informing the development of effective and environmentally sound weed management strategies.
The Significance of Soil Sorption in Herbicide Performance
The degree to which a herbicide is adsorbed to soil colloids—particles of clay and organic matter—dictates its concentration in the soil solution.[1][2] It is the herbicide dissolved in the soil water that is available for uptake by germinating weeds and is also susceptible to leaching into groundwater or moving with surface runoff.[2] A high soil sorption coefficient generally indicates strong binding to the soil, leading to lower mobility and potentially longer persistence. Conversely, a low sorption coefficient suggests weaker binding and greater potential for movement within the soil profile.[3][4]
Several factors influence the extent of herbicide sorption, with soil organic matter content and pH being among the most critical.[5][6] The chemical properties of the herbicide itself, such as its polarity and charge, also play a pivotal role in its affinity for soil particles.[7]
Comparative Analysis of Soil Sorption Coefficients
To provide a clear comparison, the organic carbon-normalized soil sorption coefficient (Koc) is a valuable parameter. It normalizes the sorption coefficient (Kd) to the fraction of organic carbon in the soil, allowing for a more standardized comparison across different soil types.[8]
| Herbicide | Chemical Family | Typical Koc (mL/g) Range | Primary Sorption Influences |
| This compound (DKN) | Isoxazole (metabolite) | 117 - 139 | Soil Organic Carbon |
| Atrazine | Triazine | 39 - 155 | Soil Organic Carbon, Soil pH |
| Mesotrione | Triketone | Varies with pH (low in alkaline, high in acidic) | Soil pH, Soil Organic Carbon |
| Pendimethalin | Dinitroaniline | ~5000 | Soil Organic Carbon, Clay Content |
| Glyphosate | Phosphonate | ~24,000 | Clay Minerals, Metal Oxides, Soil pH |
Note: Koc values can vary significantly based on soil type and experimental conditions. The values presented are indicative ranges compiled from multiple sources.
This compound , the herbicidally active metabolite of isoxaflutole, exhibits moderate sorption to soil, with reported Koc values in the range of 117-139 mL/g.[9] Its sorption is primarily dependent on the soil's organic carbon content.[9] This moderate sorption suggests a balance between soil retention, allowing for weed control in the upper soil layers, and the potential for some mobility. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have extensively reviewed the environmental fate of isoxaflutole and its metabolites, including this compound.[1][10][11][12]
Atrazine , a triazine herbicide, has a Koc that typically ranges from 39 to 155 mL/g, indicating a relatively low to moderate potential for sorption.[4][13] Its sorption is influenced by both soil organic carbon and pH. In low pH (acidic) soils, atrazine can become protonated, increasing its sorption to negatively charged soil colloids.[14]
Mesotrione , a triketone herbicide, is a weak acid, and its sorption is highly dependent on soil pH.[15] In acidic soils, mesotrione exists in its neutral form and exhibits stronger sorption. As the pH increases and the soil becomes more alkaline, the molecule becomes negatively charged, leading to repulsion from negatively charged soil particles and thus, lower sorption and greater mobility.[5][15]
Pendimethalin , a dinitroaniline herbicide, demonstrates strong sorption to soil, with a high Koc value around 5000 mL/g.[3] This strong binding is primarily attributed to its interaction with soil organic matter and clay particles, resulting in low mobility and a lower risk of leaching.[16]
Glyphosate , a phosphonate herbicide, has a very high Koc value, often cited as around 24,000 mL/g, indicating extremely strong sorption to soil particles.[4][17] Unlike many other herbicides, glyphosate's sorption is more strongly influenced by interactions with clay minerals and metal oxides than by organic matter.[18] This strong binding significantly limits its mobility in most soil types.
Mechanistic Insights into Herbicide-Soil Interactions
The sorption of herbicides to soil is a complex interplay of various mechanisms, including:
-
Hydrophobic Partitioning: Nonpolar herbicides tend to partition into the organic matter fraction of the soil, which acts as a nonpolar phase. This is a primary mechanism for herbicides like pendimethalin.
-
Ion Exchange: Herbicides that can carry a positive charge (cations), such as atrazine in acidic soils, can be attracted to and held by negatively charged sites on clay and organic matter.
-
Hydrogen Bonding: Functional groups on herbicide molecules can form hydrogen bonds with oxygen and hydrogen atoms on the surfaces of soil colloids.
-
Van der Waals Forces: Weak, short-range attractive forces that contribute to the overall sorption of all herbicide molecules.
-
Ligand Exchange: Specific to herbicides like glyphosate, where the phosphonate group can displace water or other weakly bound anions from the surfaces of metal oxides and clay minerals, forming strong inner-sphere complexes.[7]
The following diagram illustrates the primary factors influencing the sorption of these herbicides in the soil matrix.
Experimental Protocol for Determining Soil Sorption: The Batch Equilibrium Method (OECD 106)
The determination of soil sorption coefficients is standardized by the OECD Guideline for the Testing of Chemicals 106, which outlines the batch equilibrium method.[2][19] This method is widely accepted for generating reliable and reproducible sorption data.
Experimental Workflow
The following diagram provides a high-level overview of the batch equilibrium experimental workflow.
Detailed Step-by-Step Methodology
-
Soil Collection and Preparation:
-
Collect representative soil samples from the desired locations and depths.
-
Air-dry the soil at room temperature.
-
Gently crush the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for key properties including pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity (CEC).
-
-
Preparation of Herbicide Stock and Working Solutions:
-
Prepare a stock solution of the herbicide in a suitable solvent.
-
Prepare a series of aqueous working solutions of known concentrations by diluting the stock solution in a 0.01 M calcium chloride (CaCl₂) solution. The CaCl₂ solution helps to maintain a constant ionic strength and facilitates the separation of soil and water phases.
-
-
Equilibration:
-
Weigh a known amount of the prepared soil into centrifuge tubes. The soil-to-solution ratio is a critical parameter and should be optimized in preliminary experiments.
-
Add a known volume of a herbicide working solution to each tube.
-
Include control samples (herbicide solution without soil) to account for any potential adsorption to the container walls.
-
Securely cap the tubes and place them on a shaker. Agitate at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24 hours), which should be sufficient to reach equilibrium between the sorbed and solution phases.
-
-
Phase Separation:
-
After equilibration, separate the solid and liquid phases by centrifugation at a sufficient speed and duration to obtain a clear supernatant.
-
-
Analysis of Herbicide Concentration:
-
Carefully collect an aliquot of the supernatant from each tube.
-
Analyze the concentration of the herbicide in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity.
-
-
Calculation of Sorption Coefficients:
-
The amount of herbicide sorbed to the soil is calculated as the difference between the initial concentration and the equilibrium concentration in the aqueous phase.
-
The soil sorption coefficient (Kd) is calculated for each concentration using the following equation: Kd = (Amount of herbicide sorbed to soil) / (Equilibrium concentration in solution)
-
The organic carbon-normalized soil sorption coefficient (Koc) is then calculated using the Kd and the fraction of organic carbon (foc) in the soil: Koc = (Kd / foc) * 100
-
By following this rigorous, self-validating protocol, researchers can generate high-quality, comparable data on the soil sorption potential of various herbicides, including novel compounds in development.
References
-
Dyson, J. S., Beulke, S., & Brown, C. D. (2002). Adsorption and Degradation of the Weak Acid Mesotrione in Soil and Environmental Fate Implications. Journal of Environmental Quality, 31(2), 613–618. [Link]
-
U.S. Environmental Protection Agency. (2019). Isoxaflutole: Draft Ecological Risk Assessment for Registration Review. [Link]
-
European Food Safety Authority. (2013). Reasoned opinion on the review of the existing maximum residue levels (MRLs) for isoxaflutole according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal, 11(2), 3123. [Link]
-
European Food Safety Authority. (2017). Peer review of the pesticide risk assessment for the active substance isoxaflutole in light of negligible exposure data submitted. EFSA Journal, 15(2), e04731. [Link]
-
ibacon GmbH. (n.d.). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. [Link]
-
U.S. Environmental Protection Agency. (2019). MEMORANDUM: Isoxaflutole. Human Health Risk Assessment for Registration Review. [Link]
-
OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Ramanarayanan, T., Narasimhan, B., & Srinivasan, R. (2005). Characterization of fate and transport of isoxaflutole, a soil-applied corn herbicide, in surface water using a watershed model. Journal of Agricultural and Food Chemistry, 53(26), 10145–10155. [Link]
-
Minnesota Department of Agriculture. (n.d.). Isoxaflutole | New Active Ingredient Review. [Link]
-
European Food Safety Authority. (2017). Evaluation of data concerning the necessity of isoxaflutole as a herbicide to control a serious danger to plant health which cannot be contained by other available means, including non-chemical methods. EFSA Supporting Publications, 14(6), 1249E. [Link]
-
SourceWatch. (2001). Isoxaflutole. [Link]
-
Center for Food Safety. (2021). Comments on the Isoxaflutole Proposed Interim Decision. [Link]
-
OECD. (2015). OECD Guidelines for the Testing of Chemicals. [Link]
-
OECD. (2007). OECD Guidelines for the Testing of Chemicals. [Link]
-
de Andrade, K. C., & de Oliveira, R. S. (2020). Sorption and desorption studies of herbicides in the soil by batch equilibrium and stirred flow methods. In Herbicides-Recent Advances. IntechOpen. [Link]
-
OECD iLibrary. (n.d.). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. [Link]
-
ResearchGate. (2017). Evaluation of data concerning the necessity of isoxaflutole as a herbicide to control a serious danger to plant health which cannot be contained by other available means, including non-chemical methods. [Link]
-
ResearchGate. (2004). Degradation of this compound [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. [https://www.researchgate.net/publication/8499245_Degradation_of_RPA_202248_U-14C-phenyl]-a-cyclopropylcarbonyl-2-methylsulfonyl-b-oxo-4-trifluromethylbenzenepropanenitrile_the_Primary_Degradation_Product_of_Isoxaflutole_in_an_Outdoor_Aquatic_Microcosm_System]([Link])
-
Grace, B., Healy, M. G., & Morrison, L. (2016). Batch adsorption of herbicides from aqueous solution onto diverse reusable materials and granulated activated carbon. Journal of Environmental Science and Health, Part B, 51(1), 1-8. [Link]
-
GEUS. (n.d.). Transport modes and pathways of the strongly sorbing pesticides glyphosate and pendimethalin through structured drained soils. [Link]
-
Hayes, M. H. B. (1970). Adsorption of triazine herbicides on soil organic matter, including a short review on soil organic matter chemistry. Residue Reviews, 32, 131–174. [Link]
-
Journal of American Science. (2010). GC/MS Batch Equilibrium study and Adsorption Isotherms of Atrazine Sorption by Activated H3PO4 - Treat. [Link]
-
dos Santos, V. C. G., et al. (2020). Sorption and desorption of pendimethalin alone and mixed with adjuvant in soil and sugarcane straw. Journal of Environmental Science and Health, Part B, 55(12), 1114–1120. [Link]
-
Smith, M. C., & Shaw, D. R. (2003). Using nonequilibrium thin-disc and batch equilibrium techniques to evaluate herbicide sorption. Journal of Environmental Quality, 32(4), 1393–1400. [Link]
-
Mitra, S., Bhowmik, P. C., & Xing, B. (2000). Sorption and desorption of the diketonitrile metabolite of isoxaflutole in soils. Environmental Pollution, 108(2), 183–190. [Link]
-
Semantic Scholar. (n.d.). Adsorption of triazine herbicides on soil organic matter, including a short review on soil organic matter chemistry. [Link]
-
MDPI. (2021). Adsorption Behavior and Residue Degradation of Triazine Herbicides in Soil Amended with Rice Straw Biochar. [Link]
-
MDPI. (2021). Investigating the Sorption/Desorption of the Cationic Herbicide Paraquat in Clay Minerals Using Batch and Electro–Ultrafiltration Techniques. [Link]
-
Semantic Scholar. (n.d.). Kinetics of Sorption of Pendimethalin on Soil Samples Obtained from the Banks of Rivers Katsina-Ala and Benue, Central Nigeria. [Link]
-
ResearchGate. (2021). Sorption Mechanisms of Chemicals in Soils. [Link]
-
MDPI. (2021). Sorption Mechanisms of Chemicals in Soils. [Link]
-
USDA ARS. (n.d.). Processes Affecting the Dissipation of the Herbicide Isoxaflutole and Its Diketonitrile Metabolite in Agricultural Soils under F. [Link]
-
Kasozi, G. N., et al. (2012). Sorption of atrazine and ametryn by carbonatic and non-carbonatic soils of varied origin. Environmental Pollution, 169, 12–19. [Link]
-
ResearchGate. (2010). Sorption-Desorption Behavior of Atrazine on Soils Subjected to Different Organic Long-Term Amendments. [Link]
-
NIH. (n.d.). Leaching behaviour of pendimethalin causes toxicity towards different cultivars of Brassica juncea and Brassica campestris in sandy loam soil. [Link]
-
Lima, A. C., et al. (2010). Sorption-desorption behavior of atrazine on soils subjected to different organic long-term amendments. Journal of Agricultural and Food Chemistry, 58(5), 3101–3106. [Link]
-
SciELO. (n.d.). Modelling atrazine sorption in carbon-rich substrates: a case study. [Link]
-
ResearchGate. (n.d.). Comparison of K d and K oc values for atrazine, DEA, and DIA from other studies. [Link]
-
ResearchGate. (n.d.). Atrazine sorption parameters, pH values, and total organic carbon.... [Link]
-
NIH. (n.d.). Glyphosate sorption and desorption in soils with different phosphorous levels. [Link]
-
University of Hertfordshire. (n.d.). Isoxaflutole (Ref: RPA 201772). [Link]
-
FAO. (n.d.). 1171 ISOXAFLUTOLE (268). [Link]
-
Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. [Link]
-
ResearchGate. (n.d.). Evaluation of S-Metolachlor and S-Metolachlor Plus Atrazine Mixtures with Mesotrione for Broadleaf Weed Control in Corn. [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]
- 3. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 4. isws.illinois.edu [isws.illinois.edu]
- 5. Effect of organic carbon and pH on soil sorption of sulfamethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Modeling Bioavailability Limitations of Atrazine Degradation in Soils [frontiersin.org]
- 8. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Peer review of the pesticide risk assessment for the active substance isoxaflutole in light of negligible exposure data submitted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peer review of the pesticide risk assessment for the active substance isoxaflutole in light of negligible exposure data submitted - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Assessment of Bioavailability of Soil-Sorbed Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bayer.com [bayer.com]
- 16. nsmjournal.org.ng [nsmjournal.org.ng]
- 17. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 18. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. search.library.doc.gov [search.library.doc.gov]
"validation of RPA 202248 as a biomarker for isoxaflutole exposure"
An In-Depth Technical Guide to the Validation of RPA 202248 as a Superior Biomarker for Isoxaflutole Exposure
Introduction: The Challenge of Monitoring a Pro-Herbicide
Isoxaflutole (IFT) is a widely used pre-emergence herbicide, valued for its efficacy in controlling a range of broadleaf and grass weeds in crops like corn and sugarcane.[1] However, from a toxicological and environmental monitoring perspective, isoxaflutole presents a unique challenge: it is a pro-herbicide. In the environment and within target (and non-target) organisms, it is rapidly converted into its principal active metabolite, a diketonitrile derivative known as this compound.[1][2][3] This rapid transformation means that measuring the parent compound alone provides an incomplete and often misleading picture of exposure and bioactivity.
This guide provides a comprehensive framework for researchers, scientists, and regulatory professionals to validate this compound as the most accurate and reliable biomarker for isoxaflutole exposure. We will delve into the underlying metabolic pathways, compare potential biomarkers, and provide detailed experimental protocols for the robust quantification of this compound in biological matrices. The methodologies described herein are designed to establish a self-validating system, ensuring the generation of trustworthy and reproducible data.
The Isoxaflutole Metabolic Pathway: The Foundation for Biomarker Selection
Understanding the metabolic fate of isoxaflutole is the critical first step in selecting an appropriate biomarker. Upon introduction into a biological system (plant or animal) or the environment (soil and water), the isoxazole ring of the parent isoxaflutole molecule is rapidly opened.[1] This hydrolysis reaction forms the diketonitrile metabolite, this compound.[4][5]
It is this compound, this compound, not isoxaflutole itself, that is the potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][6] Inhibition of HPPD disrupts the synthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway, leading to the characteristic bleaching of plant tissues and eventual cell death.[2] this compound is subsequently metabolized further into a herbicidally inactive benzoic acid derivative, RPA 203328, which is then excreted.[4][7] This metabolic sequence clearly positions this compound as the most direct indicator of the herbicidally active principle.
Sources
- 1. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fao.org [fao.org]
- 5. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Herbicidal Effects of RPA 202248 on Diverse Plant Species
For distribution to: Researchers, scientists, and drug development professionals
This guide provides an in-depth comparative study of the herbicidal effects of RPA 202248, the active metabolite of the herbicide isoxaflutole, on a range of plant species. As professionals engaged in the research and development of crop protection agents, a thorough understanding of a compound's differential activity is paramount. This document moves beyond a simple recitation of facts to offer a synthesized analysis of this compound's mechanism, its varying impacts on monocotyledonous and dicotyledonous plants, and the experimental frameworks required to validate these observations.
Introduction: The Emergence of this compound as a Potent Herbicide
This compound is the biologically active principle derived from the pro-herbicide isoxaflutole.[1][2] Upon application, isoxaflutole undergoes rapid conversion in plants and the environment to this compound, a diketonitrile derivative that is responsible for the compound's herbicidal activity.[3][4] This guide will focus exclusively on the effects of this compound, as it is the direct causative agent of the phytotoxicity observed in susceptible plants.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The herbicidal efficacy of this compound stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component of the biochemical pathway responsible for the synthesis of plastoquinone, a vital cofactor in the biosynthesis of carotenoids.
Causality of Phytotoxicity:
-
HPPD Inhibition: this compound binds to and inactivates the HPPD enzyme.
-
Plastoquinone Depletion: The inhibition of HPPD leads to a deficiency in plastoquinone.
-
Carotenoid Synthesis Inhibition: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key step in the carotenoid biosynthesis pathway. Its absence halts the production of carotenoids.
-
Chlorophyll Photodegradation: Carotenoids play a crucial photoprotective role by quenching reactive oxygen species generated during photosynthesis and dissipating excess light energy. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, a phenomenon observed as bleaching of the plant tissues.[3][5]
-
Cellular Damage and Plant Death: The uncontrolled photooxidation leads to widespread cellular damage and, ultimately, the death of the susceptible plant.
Caption: Mechanism of action of this compound leading to plant death.
Comparative Phytotoxicity Across Plant Species
The efficacy of this compound is not uniform across the plant kingdom. A significant body of evidence points to a differential response between monocotyledonous and dicotyledonous species, with dicots generally exhibiting greater sensitivity.[3] This selectivity is the cornerstone of its utility in agriculture, allowing for the control of broadleaf weeds in monocot crops such as corn.
Quantitative Comparison of Plant Species Susceptibility
The following table summarizes available data on the phytotoxicity of this compound and its parent compound, isoxaflutole, on various plant species. It is important to note that direct comparative studies for this compound across a wide range of species are limited; therefore, data for isoxaflutole are included with the understanding that this compound is the active component and exhibits similar toxicity.[3]
| Plant Species | Common Name | Monocot/Dicot | Endpoint | Value (lb a.i./A) | Active Ingredient | Reference |
| Brassica rapa | Turnip | Dicot | EC25 (shoot length) | 0.00018 | This compound | [3] |
| Phaseolus vulgaris | Navy Bean | Dicot | - | Highly Sensitive | Isoxaflutole | [6][7] |
| Phaseolus vulgaris | Black Bean | Dicot | GR20 (visible injury) | - | Isoxaflutole | [7] |
| Raphanus sativus | Radish | Dicot | GR50 | - | Isoxaflutole | |
| Brassica napus | Oilseed Rape | Dicot | GR50 | - | Isoxaflutole | |
| Lactuca sativa | Lettuce | Dicot | - | Sensitive | Isoxaflutole | [6] |
| Triticum aestivum | Wheat | Monocot | GR50 | - | Isoxaflutole | |
| Allium cepa | Onion | Monocot | GR20 (visible injury) | - | Isoxaflutole | [7] |
| Zea mays | Corn | Monocot | - | Tolerant | Isoxaflutole |
EC25/50: Effective concentration causing a 25% or 50% response. GR20/50: Concentration causing a 20% or 50% growth reduction. Data for GR50 and GR20 are presented qualitatively as direct numerical comparisons from the source documents are not available in the specified units.
Mechanisms of Selectivity
The differential susceptibility of plant species to this compound is attributed to two primary mechanisms:
-
Differential Metabolism: Tolerant species, such as corn, possess the ability to rapidly metabolize this compound into non-phytotoxic compounds. This detoxification prevents the accumulation of the herbicide at its target site, the HPPD enzyme. In contrast, susceptible species metabolize the compound much more slowly, allowing for the inhibitory effects to manifest.
-
Target Site Insensitivity: While less common, some plant species may exhibit a naturally lower sensitivity of their HPPD enzyme to inhibition by this compound.
Experimental Protocols for Comparative Phytotoxicity Assessment
To generate robust and comparable data on the effects of this compound, standardized experimental protocols are essential. The following outlines a comprehensive workflow for assessing the phytotoxicity of this compound on different plant species in a controlled greenhouse environment.
Caption: A generalized workflow for comparative phytotoxicity studies.
Greenhouse Pot Experiment
Objective: To determine the dose-response relationship of various plant species to this compound.
Materials:
-
Seeds of selected monocot and dicot species (crops and weeds).
-
Standardized greenhouse potting mix.
-
Pots (e.g., 10 cm diameter).
-
This compound analytical standard.
-
Appropriate solvent for stock solution preparation.
-
Greenhouse with controlled temperature, humidity, and photoperiod.
-
Calibrated sprayer for herbicide application.
Procedure:
-
Plant Culture: Sow seeds of each species in pots filled with the potting mix. Thin seedlings to a uniform number per pot after emergence.
-
Growth Conditions: Maintain plants in the greenhouse under optimal conditions for each species.
-
Treatment Preparation: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of treatment concentrations. Include a vehicle control (solvent only) and an untreated control.
-
Application: Apply the herbicide treatments to the plants at a consistent and predetermined growth stage (e.g., 2-4 leaf stage). Ensure uniform spray coverage.
-
Post-Treatment Care: Return plants to the greenhouse and maintain normal growing conditions.
Data Collection and Analysis
1. Visual Injury Assessment:
-
At regular intervals post-treatment (e.g., 7, 14, and 21 days), visually assess each plant for signs of phytotoxicity, including bleaching, stunting, and necrosis.
-
Utilize a standardized rating scale, such as a 0 to 100% scale where 0% represents no injury and 100% represents complete plant death.
2. Chlorophyll Content Measurement:
-
Measure the relative chlorophyll content of the leaves using a non-destructive method like a SPAD meter or through solvent extraction and spectrophotometry.
-
For extraction, a common protocol involves homogenizing leaf tissue in 80% acetone and measuring the absorbance at 645 nm and 663 nm.
3. Biomass Measurement:
-
At the end of the experimental period, harvest the above-ground biomass of each plant.
-
Measure the fresh weight immediately.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.
4. Data Analysis:
-
For each species and endpoint, plot the response (e.g., percent injury, percent reduction in biomass) against the logarithm of the this compound concentration.
-
Fit a dose-response curve (e.g., a four-parameter logistic model) to the data.
-
From the fitted curves, calculate the EC50 (for continuous responses like biomass reduction) or GR50 (for growth reduction) values.
-
Perform statistical analyses to compare the EC50/GR50 values among the different plant species.
Conclusion: A Tool for Informed Research and Development
This comparative guide underscores the selective herbicidal activity of this compound, rooted in its specific mechanism of action and the differential metabolic capacities of various plant species. The provided experimental framework offers a robust methodology for researchers to further investigate the nuanced effects of this and other herbicidal compounds. A comprehensive understanding of these differential responses is not merely an academic exercise; it is fundamental to the development of effective, selective, and environmentally responsible crop protection solutions.
References
-
A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants. (n.d.). In PMC. Retrieved from [Link]
-
Isoxaflutole_123000_xxxxxx_PR... (2019, May 30). In Regulations.gov. Retrieved from [Link]
-
Isoxaflutole | New Active Ingredient Review. (n.d.). In Minnesota Department of Agriculture. Retrieved from [Link]
-
ISOXAFLUTOLE. (n.d.). In Herbicide Manual. Retrieved from [Link]
-
Preliminary Problem Formulation for the Environmental Fate and Ecological Risk, Endangered Species, and Drinking Water Assessments in. (1997, May 2). In Regulations.gov. Retrieved from [Link]
-
Pesticide Fact Sheet. (n.d.). In Regulations.gov. Retrieved from [Link]
-
SENSITIVITY OF MINOR CROPS GROWN IN MICHIGAN TO ISOXAFLUTOLE CONTAMINATED IRRIGATION WATER. (n.d.). In North Central Weed Science Society. Retrieved from [Link]
-
Genfarm Isoxaflutole 750 WG Herbicide. (n.d.). In Genfarm. Retrieved from [Link]
-
ISOXAFLUTOLE 750 WG Herbicide. (n.d.). In Four Seasons Agribusiness. Retrieved from [Link]
-
Rpa-202248 | C15H12F3NO4S | CID 15461303. (n.d.). In PubChem. Retrieved from [Link]
-
Page 1 of 36 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 January 28, 2019 PC Code: 123000 MEMORANDUM D. (2019, January 28). In Regulations.gov. Retrieved from [Link]
Sources
- 1. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncwss.org [ncwss.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of RPA 202248 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of RPA 202248, a diketonitrile derivative of the herbicide isoxaflutole.[1][2] Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is paramount for ensuring a safe and compliant laboratory environment.
Understanding this compound: A Profile
This compound, with the CAS number 143701-75-1, is the primary active metabolite of the herbicide isoxaflutole.[1][2][3] It is a significant compound in environmental and toxicological studies due to its herbicidal activity.[3][4] Chemically, it is classified as a β-diketone, a nitrile, a sulfone, and a trifluoromethylbenzene derivative.[1]
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 143701-75-1 | [1] |
| Molecular Formula | C₁₅H₁₂F₃NO₄S | [1] |
| Molecular Weight | 359.32 g/mol | |
| Appearance | Solid (form may vary) | |
| Environmental Fate | Degrades in soil and aquatic systems to RPA 203328 (2-methylsulfonyl-4-trifluoromethylbenzoic acid), a non-herbicidal compound.[1][2][3][4] |
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Summary of Hazard Data
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |
| Skin Sensitization | May cause an allergic skin reaction. | Avoid repeated or prolonged skin contact. |
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Protective Clothing: A flame-retardant and chemical-resistant lab coat.
-
Respiratory Protection: A certified respirator may be necessary if there is a risk of generating dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is essential for both laboratory safety and environmental protection. The following protocol outlines a systematic approach to managing waste containing this compound.
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization.
-
Purchase and use only the amount of this compound necessary for your experimental needs.
-
Carefully plan experiments to reduce the generation of excess material.
Step 2: Waste Segregation and Collection
All waste streams containing this compound must be treated as hazardous waste. Do not mix with non-hazardous waste.
-
Solid Waste:
-
Collect unused or expired solid this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels), in a designated, puncture-proof, and sealable container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (Isoxaflutole diketonitrile)".
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label must identify all components of the solution, including the solvent and the approximate concentration of this compound.
-
Do not mix incompatible waste streams.
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The first rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container. Subsequent rinses may also need to be collected, depending on local regulations.
-
After triple-rinsing, deface the original label and dispose of the container as directed by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Labeling and Storage
Proper labeling is critical for the safe management of hazardous waste.
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name(s) of the contents.
-
The approximate percentages of each component.
-
The relevant hazard warnings (e.g., "Irritant," "Skin Sensitizer").
-
The date of initial waste accumulation.
-
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from general traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[5] This material should not be released into the environment.
-
Disposal must be conducted in accordance with all applicable local, regional, and national regulations.[5] Incineration at a permitted facility is a common and effective disposal method for this type of chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or accidental exposure to this compound.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike around the spill. Close the sash of the fume hood if the spill is contained within it.
-
Report: Notify your laboratory supervisor and your institution's EHS department. For large or uncontrolled spills, follow your institution's emergency reporting procedures.
-
Cleanup: Only trained personnel with the appropriate PPE should clean up chemical spills. Use an absorbent material, such as vermiculite or sand, to soak up the spill. Place the absorbed material into a sealed container and label it as hazardous waste for disposal.
-
Decontaminate: Clean the spill area with a suitable detergent and water. Collect the decontamination materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
PubChem. (n.d.). Rpa-202248. Retrieved from [Link]
- Rupprecht, J. K., Smith, P., & Barefoot, A. C. (2004). Degradation of this compound... in an outdoor aquatic microcosm system. Journal of Environmental Science and Health, Part B, 39(5-6), 725–736.
-
U.S. Environmental Protection Agency. (2019). Isoxaflutole: Draft Human Health and Ecological Risk Assessments for Registration Review. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Handling of RPA 202248: A Comprehensive Safety and Disposal Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of RPA 202248, a diketonitrile metabolite of the herbicide isoxaflutole. As a laboratory chemical, understanding its hazard profile is critical for ensuring personnel safety and environmental protection. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and scientific integrity.
Understanding the Hazard: Why Specific Precautions are Necessary
This compound, also known as Isoxaflutole diketonitrile, presents several hazards that necessitate careful handling.[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
Furthermore, when supplied as a solution in acetonitrile, it is a highly flammable liquid and vapor.[1][3] The causality behind the stringent PPE requirements lies in mitigating these risks of systemic toxicity, localized irritation, and allergic reactions through dermal, ocular, and respiratory exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure to this compound. The following table summarizes the required PPE, with detailed explanations of their necessity.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) compliant with EN 374. | To prevent skin contact, which can cause irritation, allergic reactions, and dermal toxicity.[1][2][4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from splashes or aerosols.[1][2][3][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Chemical-resistant coveralls for larger quantities or spill response. | To minimize skin contact and contamination of personal clothing.[1][3][6] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To prevent inhalation, which can be harmful.[1][2][7] |
Visualizing the PPE Workflow
The following diagram illustrates the logical flow of donning and doffing PPE to ensure minimal cross-contamination.
Caption: Decision tree for the safe disposal of this compound waste streams.
By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and compliant research environment.
References
- Isoxaflutole diketonitrile this compound Solution (Solvent: Acetonitrile) - HPC Standards. (n.d.).
- Isoxaflutole diketonitrile this compound | C15H12F3NO4S | 679125 | 143701-75-1. (n.d.).
- Isoxaflutole diketonitrile this compound | 1X10MG | C15H12F3NO4S | 679125 | 143701-75-1. (n.d.).
- Isoxaflutole diketonitrile this compound | C15H12F3NO4S | 687715 | 143701-75-1. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Operator dermal exposure and protection provided by personal protective equipment and working coveralls during mixing/loading, application and sprayer cleaning in vineyards - PubMed. (n.d.).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. (n.d.).
- PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! (n.d.).
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Operator dermal exposure and protection provided by personal protective equipment and working coveralls during mixing/loading, application and sprayer cleaning in vineyards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
